molecular formula C16H18S2 B084682 Dixylyl disulphide CAS No. 13616-83-6

Dixylyl disulphide

Cat. No.: B084682
CAS No.: 13616-83-6
M. Wt: 274.4 g/mol
InChI Key: RPYHJOQRKNEXCU-UHFFFAOYSA-N
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Description

Dixylyl disulphide is a useful research compound. Its molecular formula is C16H18S2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,4-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene
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InChI

InChI=1S/C16H18S2/c1-11-5-7-15(13(3)9-11)17-18-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYHJOQRKNEXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0065561
Record name Disulfide, bis(2,4-dimethylphenyl)
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Molecular Weight

274.4 g/mol
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CAS No.

13616-83-6
Record name Bis(2,4-dimethylphenyl) disulfide
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Record name Bis(2,4-xylyl) disulfide
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Record name Disulfide, bis(2,4-dimethylphenyl)
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Record name Disulfide, bis(2,4-dimethylphenyl)
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Record name Di(2,4-xylyl) disulphide
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Record name BIS(2,4-XYLYL) DISULFIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dixylyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulfide, also known as bis(dimethylphenyl) disulfide, is an organosulfur compound with the chemical formula C₁₆H₁₈S₂. It exists in various isomeric forms, with the bis(2,4-dimethylphenyl) and bis(3,5-dimethylphenyl) isomers being of particular interest. This technical guide provides a comprehensive overview of the synthesis and characterization of these two isomers.

The relevance of dixylyl disulfide in the pharmaceutical industry has been highlighted by its identification as a process-related impurity in the synthesis of Vortioxetine (B1682262), a multimodal antidepressant that functions as a serotonin (B10506) modulator and stimulator.[1][2] Understanding the synthesis and properties of these potential impurities is crucial for drug development professionals to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide details the synthetic routes to dixylyl disulfide isomers, primarily through the oxidative coupling of the corresponding xylenethiols. It also provides a summary of their physicochemical properties and available spectral data for their characterization.

Physicochemical Properties

A summary of the key physicochemical properties of bis(2,4-dimethylphenyl) disulfide and bis(3,5-dimethylphenyl) disulfide is presented in Table 1. This data is essential for the identification and handling of these compounds in a laboratory setting.

Propertybis(2,4-dimethylphenyl) disulfidebis(3,5-dimethylphenyl) disulfide
Molecular Formula C₁₆H₁₈S₂C₁₆H₁₈S₂
Molecular Weight 274.44 g/mol [3]274.44 g/mol
CAS Number 13616-83-6[3]65151-60-2
Appearance Yellow OilData not available
Boiling Point 170-172 °C @ 3.5 Torr[1]385.7 °C @ 760 mmHg

Synthesis of Dixylyl Disulfide Isomers

The most common and straightforward method for the synthesis of symmetrical diaryl disulfides, such as the dixylyl disulfide isomers, is the oxidation of the corresponding thiols. This process involves the formation of a disulfide bond (S-S) from two thiol (-SH) groups. Various oxidizing agents can be employed for this transformation, including hydrogen peroxide, halogens, and N-halo compounds.

Experimental Protocol: Synthesis of bis(2,4-dimethylphenyl) disulfide

This protocol is adapted from a literature procedure for the synthesis of symmetrical disulfides from thiols using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a mild and efficient oxidizing agent.

Materials:

  • 2,4-Dimethylbenzenethiol (B47642)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dimethylbenzenethiol (2.0 equivalents) in chloroform.

  • In a separate flask, prepare a suspension of 1,3-dibromo-5,5-dimethylhydantoin (1.0 equivalent) in chloroform.

  • Slowly add the DBDMH suspension dropwise to the stirred solution of 2,4-dimethylbenzenethiol at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x volume of organic layer) to quench any unreacted DBDMH.

  • Wash the organic layer with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude bis(2,4-dimethylphenyl) disulfide as a yellow oil.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

General Protocol: Synthesis of bis(3,5-dimethylphenyl) disulfide

Materials:

  • 3,5-Dimethylbenzenethiol

  • Mild oxidizing agent (e.g., 30% hydrogen peroxide, iodine, or air in the presence of a catalyst)

  • Suitable organic solvent (e.g., ethanol, methanol, or dichloromethane)

  • Apparatus for work-up and purification as required.

Procedure (General):

  • Dissolve 3,5-dimethylbenzenethiol in a suitable organic solvent in a round-bottom flask.

  • Slowly add the chosen oxidizing agent to the stirred solution. The reaction conditions (temperature, reaction time) will depend on the chosen oxidant. For example, when using hydrogen peroxide, the reaction is often carried out at room temperature.

  • Monitor the reaction by TLC until the starting thiol is consumed.

  • Upon completion, perform an appropriate work-up procedure to remove the oxidant and any byproducts. This may involve washing with aqueous solutions, extraction, and drying of the organic phase.

  • Remove the solvent under reduced pressure to obtain the crude bis(3,5-dimethylphenyl) disulfide.

  • Purify the product by recrystallization or column chromatography as needed.

Synthesis Workflow

The general workflow for the synthesis of dixylyl disulfide isomers from their corresponding xylenethiol precursors is depicted in the following diagram.

Synthesis_Workflow Xylenethiol Xylenethiol (2,4- or 3,5-isomer) Reaction Oxidative Coupling Xylenethiol->Reaction Oxidizing_Agent Oxidizing Agent (e.g., DBDMH, H₂O₂, I₂) Oxidizing_Agent->Reaction Crude_Product Crude Dixylyl Disulfide Reaction->Crude_Product Workup Aqueous Work-up & Solvent Removal Crude_Product->Workup Purification Purification (e.g., Chromatography) Workup->Purification Pure_Product Pure Dixylyl Disulfide Purification->Pure_Product

General synthesis workflow for dixylyl disulfide.

Characterization Data

The structural confirmation and purity assessment of the synthesized dixylyl disulfide isomers are performed using various spectroscopic techniques.

bis(2,4-dimethylphenyl) disulfide

¹H NMR (400 MHz, CDCl₃): δ 7.46 (d, J = 7.9 Hz, 2H), 7.07 (s, 2H), 7.01 (d, J = 7.5 Hz, 2H), 2.45 (s, 6H), 2.37 (s, 6H).

Mass Spectrometry: The exact mass of C₁₆H₁₈S₂ is 274.0850 g/mol . Mass spectral analysis should show a molecular ion peak corresponding to this mass.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and potentially a weak S-S stretching absorption.

bis(3,5-dimethylphenyl) disulfide

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. Due to the symmetry of the molecule, a simplified spectrum is anticipated.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the aromatic ring and the methyl groups.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak at m/z corresponding to the molecular weight of 274.44 g/mol .

Infrared (IR) Spectroscopy: Similar to the 2,4-isomer, the IR spectrum would display characteristic absorptions for the aromatic C-H and C=C bonds, as well as the methyl C-H bonds.

Relevance to Drug Development: The Vortioxetine Case

As previously mentioned, dixylyl disulfide is a known process impurity in the synthesis of the antidepressant drug vortioxetine.[1][2] Vortioxetine exerts its therapeutic effect through a multimodal mechanism of action, primarily targeting the serotonin (5-HT) signaling pathway. It acts as a serotonin reuptake inhibitor and modulates the activity of several serotonin receptors.

The presence of impurities such as dixylyl disulfide in the final drug product is a critical concern for drug development professionals. It is imperative to control the formation of such impurities during the manufacturing process and to characterize them thoroughly to assess any potential impact on the safety and efficacy of the drug. The following diagram illustrates the logical relationship between the synthesis of vortioxetine, the formation of dixylyl disulfide as an impurity, and the ultimate biological target of the drug.

Drug_Impurity_Pathway cluster_synthesis Vortioxetine Synthesis cluster_target Biological Target Starting_Materials Starting Materials (e.g., 2,4-dimethylthiophenol) Synthesis_Process Multi-step Synthesis Starting_Materials->Synthesis_Process Vortioxetine Vortioxetine (API) Synthesis_Process->Vortioxetine Dixylyl_Disulfide Dixylyl Disulfide (Impurity) Synthesis_Process->Dixylyl_Disulfide Side Reaction Serotonin_Pathway Serotonin Signaling Pathway Vortioxetine->Serotonin_Pathway Modulates Therapeutic_Effect Antidepressant Effect Serotonin_Pathway->Therapeutic_Effect Leads to

Logical relationship of dixylyl disulfide as an impurity.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of dixylyl disulfide isomers. The oxidative coupling of xylenethiols is a reliable method for their preparation. While comprehensive characterization data is available for the bis(2,4-dimethylphenyl) isomer, further experimental work is needed to fully characterize the bis(3,5-dimethylphenyl) isomer. The significance of dixylyl disulfide as a process impurity in the synthesis of vortioxetine underscores the importance of understanding its formation and properties for professionals in the field of drug development. The methodologies and data presented herein serve as a valuable resource for researchers and scientists working with these compounds.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Dixylyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulfide, an organosulfur compound, encompasses a family of isomers with the general chemical formula C₁₆H₁₈S₂. These compounds are characterized by a disulfide bond (-S-S-) connecting two xylyl (dimethylphenyl) groups. The isomeric variations arise from the different substitution patterns of the two methyl groups on each of the phenyl rings. Dixylyl disulfides are of interest in organic synthesis and are recognized as process impurities in the manufacturing of certain pharmaceuticals, such as the multimodal antidepressant vortioxetine. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of various dixylyl disulfide isomers.

Chemical Structure

The core structure of dixylyl disulfide consists of a disulfide linkage between two dimethyl-substituted benzene (B151609) rings. The IUPAC nomenclature specifies the positions of the methyl groups on each phenyl ring. The most common isomers include:

  • Bis(2,4-dimethylphenyl) disulfide: Two methyl groups at positions 2 and 4 on each phenyl ring.

  • Bis(3,5-dimethylphenyl) disulfide: Two methyl groups at positions 3 and 5 on each phenyl ring.

  • Bis(4-methylphenyl) disulfide (Di-p-tolyl disulfide): A single methyl group at the para-position (4) of each phenyl ring. While technically a ditolyl disulfide, it is structurally related and often discussed in the same context.

  • Other isomers such as 2,2'-, 3,3'-, and mixed substitution patterns are also possible.

The disulfide bond itself imparts a non-planar geometry to the molecule.

Chemical Properties

The physicochemical properties of dixylyl disulfide isomers are influenced by the substitution pattern of the methyl groups on the aromatic rings. The available data for the most common isomers are summarized in the table below for easy comparison.

PropertyBis(2,4-dimethylphenyl) disulfideBis(3,5-dimethylphenyl) disulfideBis(4-methylphenyl) disulfide (Di-p-tolyl disulfide)
CAS Number 13616-83-6[1]65151-60-2[2]103-19-5
Molecular Formula C₁₆H₁₈S₂[1]C₁₆H₁₈S₂[2]C₁₄H₁₄S₂
Molecular Weight 274.45 g/mol [1]274.45 g/mol [2]246.39 g/mol
Appearance -Yellow solid or oil[3]Colorless to light yellow crystalline solid
Melting Point 265 °C[4]N/A[3]43-46 °C
Boiling Point 365.1 °C at 760 mmHg[4]385.7 °C at 760 mmHg (Predicted)[3]349.4 °C (rough estimate)
Density 1.13 g/cm³[4]1.13 g/cm³ (Predicted)[3]1.2475 g/cm³ (rough estimate)
Solubility Slightly soluble in Chloroform and Ethyl Acetate[4]N/ASoluble in methanol

Experimental Protocols

The synthesis of dixylyl disulfides generally involves the oxidation of the corresponding xylenethiol or the reaction of an appropriate aryl halide with a sulfur source. Below is a detailed protocol for the synthesis of di-p-tolyl disulfide, which can be adapted for other isomers.

Synthesis of Di-p-tolyl Disulfide

This protocol is based on the reaction of p-toluenesulfonyl chloride with sodium iodide, followed by reduction.[5]

Materials:

  • p-Toluene sulfonyl chloride

  • Acetic acid

  • Sodium iodide

  • 30% Sodium bisulfite solution

  • 20% Sodium hydroxide (B78521) solution

  • n-Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 19 g (0.1 mole) of p-toluene sulfonyl chloride in 100 ml of acetic acid in a suitable reaction flask.

  • Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir until it is completely dissolved (approximately 5 minutes). The reaction mixture will turn dark brown.

  • Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color of the mixture.

  • During the addition, raise the temperature of the mixture to 60°C over about 30 minutes.

  • Continue the reaction at 60°C until the color of iodine no longer appears.

  • After the reaction is complete, dilute the mixture with 50 ml of water.

  • Adjust the pH of the solution to 4 by adding a 20% sodium hydroxide solution.

  • Extract the product with three 80 ml portions of n-hexane.

  • Combine the hexane (B92381) extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the hexane under atmospheric pressure.

  • Remove any remaining traces of solvent from the distillation residue at 70°C under vacuum.

  • Crystallize the product at 20°C to obtain di-p-tolyl disulfide.

Expected Yield: Approximately 11.9 g (97%).[5] Melting Point of Product: 43-45°C.[5]

Mandatory Visualizations

General Synthesis of Diaryl Disulfides

The synthesis of diaryl disulfides, including dixylyl disulfide isomers, can be generally represented by the oxidative coupling of the corresponding aryl thiols (in this case, xylenethiols). This process is a fundamental reaction in organosulfur chemistry.

G General Synthesis of Diaryl Disulfides cluster_reactants Reactants cluster_process Process cluster_products Products Aryl_Thiol_1 Aryl Thiol (Ar-SH) Oxidation Oxidation (e.g., H₂O₂, I₂) Aryl_Thiol_1->Oxidation Aryl_Thiol_2 Aryl Thiol (Ar-SH) Aryl_Thiol_2->Oxidation Diaryl_Disulfide Diaryl Disulfide (Ar-S-S-Ar) Oxidation->Diaryl_Disulfide Byproduct Byproduct (e.g., H₂O, HI) Oxidation->Byproduct

Caption: General workflow for the synthesis of diaryl disulfides via oxidation of aryl thiols.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and structure of dixylyl disulfide isomers. The tabulated data allows for a clear comparison of the known properties of key isomers. While a detailed experimental protocol is provided for di-p-tolyl disulfide, the general principles can be applied to the synthesis of other isomers. The lack of extensive research into the biological activities of dixylyl disulfides presents an opportunity for future investigation, particularly in the context of their role as pharmaceutical impurities. This guide serves as a valuable resource for scientists and professionals engaged in research and development involving these organosulfur compounds.

References

An In-depth Technical Guide to Dixylyl Disulfide Isomers: Properties, Synthesis, and Analytical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dixylyl disulfide isomers, compounds of significant interest in pharmaceutical development, particularly as process-related impurities and reference standards in the synthesis of active pharmaceutical ingredients (APIs). This document details their chemical identities, physical properties, synthesis methodologies, and their role in the quality control of pharmaceuticals, such as the antidepressant vortioxetine (B1682262).

Chemical Identity and Physical Properties of Dixylyl Disulfide Isomers

Dixylyl disulfide, with the general chemical formula C₁₆H₁₈S₂, exists in several isomeric forms depending on the substitution pattern of the two methyl groups on each phenyl ring. These isomers, while sharing the same molecular weight, can exhibit different physical properties, which is a critical consideration in their separation and analysis. The CAS Registry Number serves as a unique identifier for each specific isomer.

A general CAS number for a mixture of dixylyl disulfide isomers is 27080-90-6.[] This mixture is sometimes referred to as bis-(xylyl)-disulfide, isomer mixture.[] The individual isomers are distinct chemical entities with their own specific properties and CAS numbers.

Table 1: CAS Numbers and Physical Properties of Dixylyl Disulfide Isomers

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
Bis(2,3-dimethylphenyl) disulfide55990-91-5[2]C₁₆H₁₈S₂274.45[2]365.1 ± 42.0 at 760 mmHg-1.13 ± 0.1
Bis(2,4-dimethylphenyl) disulfide13616-83-6[3]C₁₆H₁₈S₂274.44[3]173-174 at 3 Torr--
Bis(2,5-dimethylphenyl) disulfide3808-86-4[4]C₁₆H₁₈S₂274.451[4]364 at 760 mmHg[4]-1.13[4]
Bis(2,6-dimethylphenyl) disulfide2905-17-1[5][6]C₁₆H₁₈S₂274.45[5]---
Bis(3,4-dimethylphenyl) disulfide64346-07-2[7]C₁₆H₁₈S₂274.45[7]---
Bis(3,5-dimethylphenyl) disulfide65151-60-2C₁₆H₁₈S₂274.44---
Dixylyl disulfide (isomer mixture)27080-90-6[]C₁₆H₁₈S₂274.44[]365.1 at 760 mmHg[]-1.13[]

Synthesis of Dixylyl Disulfide Isomers

The synthesis of symmetrical diaryl disulfides, including dixylyl disulfide isomers, can be achieved through several general methods, most commonly involving the oxidation of the corresponding thiols (xylenethiols).

General Experimental Protocol for the Synthesis of Symmetrical Diaryl Disulfides from Thiols

This protocol describes a common method for the synthesis of symmetrical diaryl disulfides by the oxidation of the corresponding thiols.

Materials:

  • Appropriate xylenethiol (1.0 eq.)

  • Oxidizing agent (e.g., iodine, hydrogen peroxide, or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH))

  • Solvent (e.g., chloroform (B151607), ethanol, or trifluoroethanol)

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, isopropanol)

Procedure:

  • Reaction Setup: In a reaction flask, dissolve the corresponding xylenethiol in a suitable solvent.

  • Oxidation: Slowly add the oxidizing agent to the stirred solution. The reaction is often exothermic and may require cooling.

    • Using DBDMH: A suspension of DBDMH (0.5 equivalents) in chloroform is added dropwise to a solution of the thiol at room temperature.[8]

    • Using Hydrogen Peroxide: 30% aqueous hydrogen peroxide is added dropwise to a solution of the thiol in trifluoroethanol, often cooled in an ice bath.[9]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If using DBDMH in chloroform, the reaction mixture is typically washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate.[8]

    • If using hydrogen peroxide, the disulfide may precipitate from the solution and can be collected by filtration.[9]

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent to yield the pure dixylyl disulfide isomer.

¹H NMR Data for Bis(2,4-dimethylphenyl) disulfide: (400 MHz, CDCl₃) δ 7.46 (d, J = 7.9 Hz, 2H), 7.07 (s, 2H), 7.01 (d, J = 7.5 Hz, 2H), 2.45 (s, 6H), 2.37 (s, 6H).[8]

Role in Pharmaceutical Quality Control: Vortioxetine Synthesis

Dixylyl disulfide isomers are recognized as process-related impurities in the synthesis of vortioxetine, a multimodal antidepressant.[3] As such, their detection, quantification, and control are critical aspects of ensuring the quality, safety, and efficacy of the final drug product. Bis(2,4-dimethylphenyl) disulfide, in particular, is used as an impurity reference standard for this purpose.[3]

Analytical Methodologies for Impurity Profiling

High-performance liquid chromatography (HPLC) is the primary analytical technique employed for the separation and quantification of dixylyl disulfide isomers in vortioxetine drug substances and products.

Typical HPLC Method Parameters:

  • Column: A reverse-phase column, such as a C18 or a specialized polar-embedded phase column, is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used in either isocratic or gradient elution mode.

  • Detection: UV detection is standard, with the wavelength selected for optimal absorbance of both the API and the impurities.

  • Method Validation: The analytical method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for the intended purpose of impurity quantification.

Visualizing the Role of Dixylyl Disulfide in Pharmaceutical Manufacturing

The following diagrams illustrate the synthesis of a generic dixylyl disulfide isomer and its role as a critical quality attribute in the manufacturing of an active pharmaceutical ingredient like vortioxetine.

Synthesis_of_Dixylyl_Disulfide Xylenethiol Xylenethiol Reaction Oxidation Xylenethiol->Reaction Oxidizing_Agent Oxidizing Agent (e.g., I₂, H₂O₂, DBDMH) Oxidizing_Agent->Reaction Crude_Product Crude Dixylyl Disulfide Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure Dixylyl Disulfide Isomer Purification->Pure_Product

General synthesis of a dixylyl disulfide isomer.

Vortioxetine_QC_Workflow cluster_synthesis Vortioxetine Synthesis cluster_qc Quality Control Starting_Materials Starting Materials Intermediate_Steps Intermediate Synthesis Steps Starting_Materials->Intermediate_Steps Crude_Vortioxetine Crude Vortioxetine API Intermediate_Steps->Crude_Vortioxetine HPLC_Analysis HPLC Impurity Profiling Crude_Vortioxetine->HPLC_Analysis Specification_Check Comparison to Specification Limits HPLC_Analysis->Specification_Check Reference_Standard Dixylyl Disulfide Reference Standard Reference_Standard->HPLC_Analysis Pass Release for Formulation Specification_Check->Pass Impurity ≤ Limit Fail Reprocessing or Rejection Specification_Check->Fail Impurity > Limit

Role of dixylyl disulfide as a reference standard in vortioxetine quality control.

Conclusion

The various isomers of dixylyl disulfide are important chemical entities, not for their direct biological activity, but for their critical role as process-related impurities in the synthesis of pharmaceuticals. A thorough understanding of their specific CAS numbers, physical properties, and methods of synthesis is essential for the development of robust analytical methods for their control. The use of well-characterized dixylyl disulfide isomers as reference standards is a key component of the quality control strategy for ensuring the purity and safety of important medications like vortioxetine. This guide provides a foundational resource for researchers and professionals working in the field of drug development and quality assurance.

References

Potential Mechanisms of Action of Dixylyl Disulfide Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the mechanism of action of dixylyl disulfide compounds is notably scarce. This guide, therefore, presents potential mechanisms of action extrapolated from research on structurally related diaryl disulfide compounds and the fundamental biochemistry of disulfide bonds. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation.

Introduction

Dixylyl disulfides are organosulfur compounds characterized by a disulfide bond linking two xylyl (dimethylphenyl) groups. While specific biological activities of dixylyl disulfides are not well-documented, the broader class of diaryl disulfides has demonstrated potential therapeutic effects, including anticancer properties. One specific compound, bis(2,4-dimethylphenyl) disulfide, is recognized as an impurity reference standard for the multimodal antidepressant vortioxetine, which interacts with various serotonin (B10506) receptors.[1][2][3][4][5] This tangential association, coupled with findings for other diaryl disulfides, suggests that dixylyl disulfides may possess latent pharmacological activities warranting further exploration.

This technical guide will explore plausible mechanisms of action for dixylyl disulfide compounds based on available data for related molecules.

Postulated Core Mechanism: Thiol-Disulfide Exchange and Oxidative Stress

A fundamental reaction of disulfide bonds is thiol-disulfide exchange with endogenous thiols, such as glutathione (B108866) (GSH). This non-enzymatic reaction can lead to the formation of mixed disulfides and alter the cellular redox state.

The toxicity of many thiol and disulfide compounds is believed to stem from their ability to undergo redox cycling.[6] This process involves the reduction of the disulfide to its corresponding thiol, and subsequent re-oxidation back to the disulfide. This cycling can consume cellular reducing equivalents (e.g., NADPH) and generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, leading to oxidative stress.[6]

G cluster_redox Thiol-Disulfide Exchange Dixylyl_Disulfide Dixylyl Disulfide (Xylyl-S-S-Xylyl) Dixylyl_Thiol 2 Dixylyl Thiol (2 Xylyl-SH) Dixylyl_Disulfide->Dixylyl_Thiol Reduction GSH 2 Glutathione (2 GSH) GSSG Glutathione Disulfide (GSSG) Dixylyl_Thiol->Dixylyl_Disulfide Oxidation ROS Reactive Oxygen Species (ROS) Dixylyl_Thiol->ROS Generates Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Induces Redox_Cycling Redox Cycling

Caption: Postulated redox cycling of dixylyl disulfide leading to oxidative stress.

Potential Molecular Target: Stabilization of Tumor Suppressor Pdcd4

Research on the diaryl disulfide, 1,2-bis(4-chlorophenyl)disulfide, has shown its ability to stabilize the tumor suppressor protein, Programmed Cell Death 4 (Pdcd4).[7] Pdcd4 is a translation inhibitor that is often downregulated in various cancers. Its degradation is mediated by the PI3K-mTOR-p70S6K1 signaling pathway, which leads to phosphorylation of Pdcd4 and subsequent ubiquitination and proteasomal degradation.

It is plausible that dixylyl disulfide compounds could act through a similar mechanism. By inhibiting the degradation of Pdcd4, these compounds could restore its tumor-suppressive functions, leading to decreased cell proliferation and viability.[7]

G cluster_pathway PI3K-mTOR-p70S6K1 Pathway PI3K PI3K mTOR mTOR PI3K->mTOR p70S6K1 p70S6K1 mTOR->p70S6K1 Pdcd4_P Phosphorylated Pdcd4 p70S6K1->Pdcd4_P Phosphorylates Ubiquitination Ubiquitination (β-TrCP1) Pdcd4_P->Ubiquitination Pdcd4 Pdcd4 Cell_Proliferation Cell Proliferation & Viability Pdcd4->Cell_Proliferation Inhibits Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Proteasomal_Degradation->Pdcd4 Degrades Dixylyl_Disulfide Dixylyl Disulfide Dixylyl_Disulfide->Proteasomal_Degradation Inhibits?

Caption: Hypothetical stabilization of Pdcd4 by dixylyl disulfide.

Quantitative Data Summary

Due to the lack of specific studies on dixylyl disulfide, no quantitative data on its biological activity (e.g., IC50, Ki) is available. The following table is a template that can be populated as data becomes available.

CompoundTarget/AssayIC50 / EC50 / KiCell Line / ModelReference
Dixylyl DisulfidePdcd4 StabilizationData not availablee.g., HEK293-
Dixylyl DisulfideCell ViabilityData not availablee.g., Cancer cell lines-
Dixylyl DisulfideROS ProductionData not availablee.g., In vitro assay-
1,2-bis(4-chlorophenyl)disulfidePdcd4 Stabilization~10 µM (EC50)HEK293-FRT-Pdcd4-Luc[7]
1,2-bis(4-chlorophenyl)disulfideCell Viability~10-20 µM (IC50)HEK293[7]

Experimental Protocols

The following are generalized experimental protocols that could be adapted to investigate the mechanism of action of dixylyl disulfide compounds, based on methodologies used for other diaryl disulfides.

Pdcd4 Stabilization Assay (Luciferase Reporter Assay)

This protocol is adapted from the study on diaryl disulfides as Pdcd4 stabilizers.[7]

Objective: To determine if dixylyl disulfide can stabilize the Pdcd4 protein.

Methodology:

  • Cell Line: Utilize a stable cell line (e.g., HEK293-FRT) expressing a luciferase reporter fused to Pdcd4 (Pdcd4-Luc). A control cell line expressing luciferase fused to a degradation-resistant mutant of Pdcd4 should also be used.

  • Treatment: Seed cells in a 96-well plate. After 24 hours, replace the medium with a serum-free medium for 16 hours to induce quiescence. Pre-treat cells with various concentrations of dixylyl disulfide for 1 hour.

  • Stimulation: Stimulate the cells with a mitogen (e.g., serum or insulin) to induce the PI3K-mTOR-p70S6K1 pathway and subsequent Pdcd4-Luc degradation.

  • Measurement: After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.

  • Analysis: An increase in luciferase activity in the presence of dixylyl disulfide would indicate stabilization of the Pdcd4-Luc fusion protein.

G Start Seed HEK293-FRT-Pdcd4-Luc cells Serum_Starve Serum Starve (16h) Start->Serum_Starve Pre_treat Pre-treat with Dixylyl Disulfide (1h) Serum_Starve->Pre_treat Stimulate Stimulate with Mitogen (6-8h) Pre_treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data Measure->Analyze

Caption: Experimental workflow for the Pdcd4 stabilization assay.

Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic effects of dixylyl disulfide on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of dixylyl disulfide for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

Intracellular ROS Measurement

Objective: To determine if dixylyl disulfide induces the production of reactive oxygen species.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., neuronal or cancer cell lines) and treat with dixylyl disulfide for various time points.

  • Probe Loading: Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion and Future Directions

The mechanism of action of dixylyl disulfide compounds remains largely uncharacterized. However, based on the chemistry of the disulfide bond and studies of related diaryl disulfides, it is plausible that these compounds may act through the induction of oxidative stress via redox cycling and/or by stabilizing tumor suppressor proteins such as Pdcd4.

Future research should focus on:

  • Direct Target Identification: Employing techniques such as affinity chromatography or proteomics to identify the direct binding partners of dixylyl disulfides.

  • In Vitro and In Vivo Efficacy: Evaluating the biological effects of dixylyl disulfides in relevant cell-based assays and animal models of disease, particularly in oncology and neurology, given its association with an antidepressant.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of dixylyl disulfide analogs to understand the structural requirements for any observed biological activity.

A thorough investigation into these areas will be crucial to elucidate the true mechanism of action of dixylyl disulfide compounds and to determine their potential as therapeutic agents.

References

An In-depth Technical Guide on the Toxicological Profile and Safety of Dixylyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data and may not be exhaustive. It is essential to consult original research and regulatory documents for a complete understanding of the toxicological profile of dixylyl disulfide.

Introduction

Dixylyl disulfide is a chemical compound that exists as a mixture of various isomers, with the specific composition depending on the manufacturing process. The most common form is derived from xylene and is often referred to as "mixed xylene disulfide" or by the CAS Number 27080-90-6, which denotes an isomer mixture. A specific isomer, bis(2,4-dimethylphenyl) disulfide, is identified by the CAS Number 13616-83-6. Due to the limited availability of toxicological data for dixylyl disulfide as a specific entity, this guide also incorporates information from structurally similar compounds, such as di-p-tolyl disulfide, to provide a more comprehensive, albeit partially predictive, safety profile. This approach, known as read-across, is a common practice in chemical risk assessment when data for a specific substance is lacking.

Physicochemical Properties

Understanding the physicochemical properties of dixylyl disulfide is crucial for assessing its potential for absorption, distribution, metabolism, and excretion (ADME) and for predicting its environmental fate.

PropertyValueReference
Molecular Formula C16H18S2--INVALID-LINK--
Molecular Weight 274.45 g/mol --INVALID-LINK--
Boiling Point 365.1 °C at 760 mmHg--INVALID-LINK--
Density 1.13 g/cm³--INVALID-LINK--
LogP (Octanol-Water Partition Coefficient) 6.25--INVALID-LINK--

Toxicological Profile

The toxicological data for dixylyl disulfide is limited. The following sections summarize the available information, including data from surrogate molecules where specified.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

EndpointSpeciesRouteValueSurrogateReference
Oral LD50RatOral> 2000 mg/kgDi-p-tolyl disulfide--INVALID-LINK--
Dermal LD50RatDermal> 2000 mg/kgDi-p-tolyl disulfide--INVALID-LINK--
Inhalation LC50RatInhalationNo data available--

Experimental Protocol (Based on OECD Guidelines):

  • Oral (OECD 423): A single dose of the substance is administered by gavage to fasted animals. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Dermal (OECD 402): The substance is applied to the shaved skin of animals for 24 hours. Observations for mortality and signs of toxicity continue for 14 days.

Irritation and Sensitization

These studies evaluate the potential of a substance to cause local irritation to the skin and eyes, and to elicit an allergic response.

EndpointSpeciesResultSurrogateReference
Skin Irritation/Corrosion RabbitIrritatingDi-p-tolyl disulfide--INVALID-LINK--
Eye Irritation RabbitCauses serious eye irritationDi-p-tolyl disulfide--INVALID-LINK--
Skin Sensitization No data available---

Experimental Protocols (Based on OECD Guidelines):

  • Skin Irritation (OECD 404): A small amount of the substance is applied to a patch of skin on a test animal (typically a rabbit) for a specified period. The site is then observed for signs of erythema (redness) and edema (swelling).

  • Eye Irritation (OECD 405): A small amount of the substance is instilled into the eye of a test animal. The eye is then observed for signs of redness, swelling, and discharge.

Repeated Dose Toxicity

Repeated dose toxicity studies are crucial for identifying hazards associated with long-term, low-level exposures.

No data is currently available for dixylyl disulfide or its close surrogates.

Experimental Protocol (Based on OECD Guidelines):

  • Sub-chronic Oral Toxicity (OECD 408): The substance is administered daily in the diet or by gavage to rodents for 90 days. The study includes detailed clinical observations, hematology, clinical chemistry, and histopathological examination of tissues.

Mutagenicity and Genotoxicity

These assays are designed to determine if a substance can cause mutations in the genetic material of cells.

No data is currently available for dixylyl disulfide or its close surrogates.

Experimental Protocols (Based on OECD Guidelines):

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test assesses the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test evaluates chromosomal damage in bone marrow cells of rodents exposed to the test substance.

Carcinogenicity

Carcinogenicity studies investigate the potential of a substance to cause cancer.

No data is currently available for dixylyl disulfide or its close surrogates.

Experimental Protocol (Based on OECD Guidelines):

  • Carcinogenicity Study (OECD 451): This is a long-term study (typically 2 years in rodents) where the substance is administered daily. The study involves comprehensive histopathological examination to identify any neoplastic lesions.

Reproductive and Developmental Toxicity

These studies assess the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

No data is currently available for dixylyl disulfide or its close surrogates.

Experimental Protocol (Based on OECD Guidelines):

  • Two-Generation Reproduction Toxicity Study (OECD 416): The substance is administered to male and female rodents for two generations to assess its effects on all phases of the reproductive cycle.

Mechanistic Insights and Signaling Pathways

Currently, there is no specific information available regarding the signaling pathways affected by dixylyl disulfide. However, based on the reactivity of disulfide bonds, some general mechanistic hypotheses can be proposed.

Potential Toxicological Mechanisms:

Disulfide compounds can interact with biological systems through various mechanisms, primarily related to thiol-disulfide exchange reactions.

Thiol_Disulfide_Exchange Dixylyl_Disulfide Dixylyl Disulfide (Xy-S-S-Xy) Mixed_Disulfide Mixed Disulfide (Xy-S-S-R) Dixylyl_Disulfide->Mixed_Disulfide Thiol-Disulfide Exchange Thiol_Radical Thiol Radical (Xy-S•) Dixylyl_Disulfide->Thiol_Radical Redox Cycling Cellular_Thiol Cellular Thiol (e.g., Glutathione, Protein-SH) Cellular_Thiol->Mixed_Disulfide Enzyme_Inhibition Enzyme Inhibition Mixed_Disulfide->Enzyme_Inhibition Oxidative_Stress Oxidative Stress Thiol_Radical->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Enzyme_Inhibition->Cellular_Damage

Caption: Potential toxicological pathways of dixylyl disulfide via thiol-disulfide exchange and redox cycling.

This proposed mechanism suggests that dixylyl disulfide could deplete cellular thiols like glutathione, leading to oxidative stress. Additionally, the formation of mixed disulfides with protein thiols could inhibit enzyme function, contributing to cellular damage.

Experimental Workflows

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like dixylyl disulfide, based on standard regulatory testing strategies.

Toxicology_Workflow cluster_0 Tier 1: Basic Toxicity cluster_1 Tier 2: Repeated Dose & Reproductive Toxicity cluster_2 Tier 3: Chronic Toxicity & Carcinogenicity Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Repeated_Dose 28-day/90-day Repeated Dose Toxicity Acute_Tox->Repeated_Dose Irritation Skin & Eye Irritation Irritation->Repeated_Dose Sensitization Skin Sensitization Mutagenicity In Vitro Mutagenicity (Ames, Chromosome Aberration) InVivo_Mutagenicity In Vivo Mutagenicity (Micronucleus Test) Mutagenicity->InVivo_Mutagenicity Chronic_Tox Chronic Toxicity Repeated_Dose->Chronic_Tox Repro_Screening Reproductive/Developmental Toxicity Screening Two_Gen_Repro Two-Generation Reproductive Toxicity Repro_Screening->Two_Gen_Repro Carcinogenicity Carcinogenicity InVivo_Mutagenicity->Carcinogenicity

comprehensive literature review on dixylyl disulphide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulfide, a class of organosulfur compounds, comprises isomers characterized by a disulfide linkage between two xylyl (dimethylphenyl) groups. The most common isomers are di(2,4-xylyl) disulfide and di(3,5-xylyl) disulfide. While structurally related to more extensively studied aryl disulfides, specific research on the biological activities and therapeutic potential of dixylyl disulfides is limited. This technical guide provides a comprehensive review of the available literature on dixylyl disulfide, focusing on its chemical and physical properties, synthesis, and known applications. Due to the scarcity of direct biological data, this review also incorporates general information on the biological activities and toxicological aspects of aryl disulfides to provide a broader context for future research.

Chemical and Physical Properties

The physicochemical properties of di(2,4-xylyl) disulfide and di(3,5-xylyl) disulfide are summarized in the table below. These properties are essential for understanding their behavior in chemical reactions and biological systems.

Propertydi(2,4-xylyl) disulfidedi(3,5-xylyl) disulfide
CAS Number 13616-83-6[1][2]65151-60-2[3][4]
Molecular Formula C₁₆H₁₈S₂[1][3]C₁₆H₁₈S₂[1][3]
Molecular Weight 274.44 g/mol [1]274.44 g/mol [3][4]
Melting Point 265 °C[1]Not Available
Boiling Point 365.1 °C at 760 mmHg[1]385.7 °C at 760 mmHg[4]
Density 1.13 g/cm³[1]1.13 g/cm³[4]
Appearance Light Yellow Oil[1]Not Available
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1]Not Available
Storage Temperature -20°C, Inert atmosphere[1]Not Available

Synthesis of Dixylyl Disulfides

The synthesis of dixylyl disulfides typically involves the oxidation of the corresponding xylenethiols. This method is a common and effective way to form symmetrical disulfides.

Experimental Protocol: General Oxidation of Xylenethiol

This protocol describes a general method for the synthesis of dixylyl disulfides from the corresponding xylenethiol precursors.

Materials:

  • Xylenethiol (e.g., 2,4-dimethylthiophenol or 3,5-dimethylthiophenol)

  • Oxidizing agent (e.g., hydrogen peroxide, iodine, or air)

  • Solvent (e.g., ethanol, chloroform, or water)

  • Acid or base catalyst (optional, depending on the oxidizing agent)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification apparatus (separatory funnel, column chromatography setup)

Procedure:

  • Dissolution: Dissolve the xylenethiol in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Oxidant: Slowly add the oxidizing agent to the stirred solution. The reaction may be exothermic, and cooling might be necessary.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, quench any remaining oxidizing agent. Extract the product into an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure dixylyl disulfide.

Biological Activity and Potential Applications

Direct studies on the biological activity of dixylyl disulfides are scarce. However, the broader class of aryl disulfides has been investigated for various biological effects, which may provide insights into the potential activities of dixylyl disulfide.

Aryl disulfides are known to interact with biological systems primarily through thiol-disulfide exchange reactions with cysteine residues in proteins and peptides.[5] This interaction can modulate protein function and signaling pathways. Some aryl disulfides have been reported to exhibit antibacterial and anticancer properties.[6] For instance, certain unsymmetrical disulfides have shown inhibitory effects on cancer cell lines and antimicrobial activity against pathogenic bacteria.[6]

The primary application noted for di(2,4-xylyl) disulfide is as a reactant in the synthesis of vortioxetine (B1682262), a multimodal antidepressant.[1][7] It also serves as an impurity reference standard in the manufacturing process of vortioxetine hydrobromide.[7]

Toxicology and Mechanism of Action of Aryl Disulfides

The toxicity of many thiols and disulfides, including aromatic variants, is believed to involve the generation of free radicals.[8] A proposed toxic mechanism involves the redox cycling between the thiol and its corresponding disulfide.[8] This process can generate thiyl radicals and reactive oxygen species (ROS), which can lead to cellular damage.[8]

Visualizations

Experimental Workflow: Synthesis of Dixylyl Disulfide

The following diagram illustrates a generalized workflow for the synthesis of dixylyl disulfides via the oxidation of xylenethiols.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Xylenethiol Xylenethiol Dissolution Dissolution of Xylenethiol Xylenethiol->Dissolution Oxidant Oxidant Oxidation Oxidation Reaction Oxidant->Oxidation Solvent Solvent Solvent->Dissolution Dissolution->Oxidation Extraction Extraction Oxidation->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Chromatography/ Recrystallization) Drying->Purification Dixylyl_Disulfide Pure Dixylyl Disulfide Purification->Dixylyl_Disulfide

Caption: Generalized workflow for dixylyl disulfide synthesis.

Signaling Pathway: Proposed Toxicological Mechanism of Aryl Disulfides

This diagram illustrates a potential mechanism for the toxicity of aryl disulfides, involving redox cycling and the generation of reactive species.

G ArylDisulfide Aryl Disulfide (Ar-S-S-Ar) ArylThiol Aryl Thiol (Ar-SH) ArylDisulfide->ArylThiol Reduction (e.g., by Glutathione) ArylThiol->ArylDisulfide Oxidation ThiylRadical Thiyl Radical (Ar-S•) ArylThiol->ThiylRadical Autoxidation ROS Reactive Oxygen Species (e.g., O₂⁻, H₂O₂) ThiylRadical->ROS Reaction with O₂ CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ThiylRadical->CellularDamage ROS->CellularDamage

Caption: Proposed redox cycling and toxicity of aryl disulfides.

Conclusion

Dixylyl disulfide represents a class of organosulfur compounds with defined chemical and physical properties but limited documented biological activity. Its primary current application appears to be in synthetic organic chemistry. The general biological activities and toxicological profiles of aryl disulfides suggest that dixylyl disulfides could interact with biological systems, warranting further investigation. This review serves as a foundational guide for researchers and professionals in drug development, highlighting the current knowledge and identifying the significant gaps in the scientific literature that future studies could address.

References

Dixylyl Disulphide: A Technical Guide on its Synthesis, Characterization, and Role as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulphide, systematically known as bis(2,4-dimethylphenyl) disulphide, is an organosulfur compound that has garnered significant attention in the pharmaceutical industry. While not a therapeutic agent itself, its emergence as a key process-related impurity in the synthesis of the multimodal antidepressant vortioxetine (B1682262) has made its study critical for drug quality and safety assurance. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, with a particular focus on its relevance to pharmaceutical development.

Historical Context and Discovery

Unlike naturally occurring disulfides such as diallyl disulfide, which has a well-documented history of isolation from garlic, the history of this compound is more rooted in modern synthetic chemistry.[1] There is no singular, celebrated discovery of this compound. Instead, its existence is a consequence of the development of synthetic methodologies for creating diaryl disulfides. Early methods for the preparation of symmetrical diaryl disulfides were being explored by the mid-20th century.[2] The synthesis and characterization of specific isomers, such as this compound, would have followed the broader advancements in organic synthesis and analytical techniques. Its prominence has significantly increased with the development of the antidepressant vortioxetine, where it is recognized as a process impurity.[3][4] This has necessitated a thorough understanding of its formation and properties to ensure the purity and safety of the final drug product.

Physicochemical Properties

This compound is a symmetrical aromatic disulphide. Its core structure consists of two 2,4-dimethylphenyl groups linked by a disulphide bond. The quantitative physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₆H₁₈S₂
Molecular Weight 274.45 g/mol
Boiling Point 365.1°C at 760 mmHg
Density 1.13 g/cm³
CAS Number 27080-90-6
IUPAC Name 1,2-bis(2,4-dimethylphenyl)disulfane

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods common for the formation of symmetrical diaryl disulfides. A prevalent and straightforward method involves the oxidation of the corresponding thiol, 2,4-dimethylthiophenol.

Experimental Protocol: Oxidation of 2,4-Dimethylthiophenol

This protocol details the synthesis of this compound via the oxidation of 2,4-dimethylthiophenol using hydrogen peroxide.

Materials:

  • 2,4-dimethylthiophenol

  • Hydrogen peroxide (30% aqueous solution)

  • Ethyl acetate

  • Stirring apparatus

  • Reaction flask

Procedure:

  • In a suitable reaction flask, dissolve 2,4-dimethylthiophenol in ethyl acetate.

  • While stirring the solution at room temperature, slowly add a 30% aqueous solution of hydrogen peroxide dropwise.

  • Continue stirring the reaction mixture for 1-3 hours at room temperature.

  • Upon completion of the reaction (which can be monitored by techniques such as TLC), the mixture is worked up. This typically involves separating the organic layer, washing it with water to remove any unreacted hydrogen peroxide and other water-soluble impurities, and then drying the organic layer over an anhydrous salt like sodium sulfate.

  • The solvent is then removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography to obtain high-purity this compound.

This method is advantageous due to its operational simplicity and high yield of a pure product, which is crucial for its use as an impurity reference standard.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_4_dimethylthiophenol 2,4-Dimethylthiophenol Mixing Dissolve Thiophenol in Ethyl Acetate 2_4_dimethylthiophenol->Mixing H2O2 Hydrogen Peroxide (30%) Addition Slow Addition of H2O2 H2O2->Addition EtOAc Ethyl Acetate (Solvent) EtOAc->Mixing Mixing->Addition Stirring Stir at Room Temperature (1-3 hours) Addition->Stirring Separation Separate Organic Layer Stirring->Separation Washing Wash with Water Separation->Washing Drying Dry over Anhydrous Salt Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization or Column Chromatography Evaporation->Purification Final_Product High-Purity This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Role in Pharmaceutical Development: An Impurity in Vortioxetine Synthesis

The primary relevance of this compound in the pharmaceutical sector is its role as a process-related impurity in the manufacturing of vortioxetine. Vortioxetine is a multimodal antidepressant that functions as a serotonin (B10506) reuptake inhibitor and modulates several serotonin receptors.[5][6] The synthesis of vortioxetine involves the use of 2,4-dimethylthiophenol, and under certain reaction conditions, oxidative coupling can lead to the formation of this compound.

The presence of such impurities must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product. Therefore, pure this compound serves as a critical reference standard for the development and validation of analytical methods to detect and quantify this impurity in batches of vortioxetine.[3]

G Vortioxetine_Synthesis Vortioxetine Synthesis Vortioxetine Vortioxetine (API) Vortioxetine_Synthesis->Vortioxetine Desired Reaction Impurity This compound (Impurity) Vortioxetine_Synthesis->Impurity Side Reaction (Oxidative Coupling) Starting_Material 2,4-Dimethylthiophenol Starting_Material->Vortioxetine_Synthesis

The relationship between vortioxetine synthesis and this compound formation.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activity and signaling pathway interactions of this compound itself. Its primary characterization has been as a chemical intermediate and a pharmaceutical impurity.

In contrast, the drug it is associated with, vortioxetine, has a well-defined mechanism of action. Vortioxetine's therapeutic effects are attributed to its multimodal activity on the serotonin system. It acts as a serotonin (5-HT) reuptake inhibitor, a 5-HT₁ₐ receptor agonist, a 5-HT₁ₑ receptor partial agonist, and an antagonist at 5-HT₃, 5-HT₁D, and 5-HT₇ receptors.[7][8] This complex interaction modulates serotonergic neurotransmission and affects downstream signaling pathways, ultimately leading to its antidepressant and anxiolytic effects.[5]

For context, other organosulfur compounds, such as diallyl disulfide from garlic, have been shown to possess a range of biological activities, including anti-inflammatory and antioxidant effects, often through modulation of signaling pathways like NF-κB and MAPK/ERK.[9][10] However, similar studies on this compound have not been reported in the scientific literature.

G cluster_vortioxetine Vortioxetine's Mechanism of Action Vortioxetine Vortioxetine SERT 5-HT Transporter (SERT) Inhibition Vortioxetine->SERT 5HT1A 5-HT1A Receptor Agonism Vortioxetine->5HT1A 5HT3_7_1D 5-HT3, 5-HT7, 5-HT1D Receptors Antagonism Vortioxetine->5HT3_7_1D 5HT1B 5-HT1B Receptor Partial Agonism Vortioxetine->5HT1B Serotonergic_Activity Enhanced Serotonergic Neurotransmission SERT->Serotonergic_Activity 5HT1A->Serotonergic_Activity 5HT3_7_1D->Serotonergic_Activity 5HT1B->Serotonergic_Activity Therapeutic_Effects Antidepressant & Anxiolytic Effects Serotonergic_Activity->Therapeutic_Effects

A simplified overview of the signaling targets of vortioxetine.

Conclusion

This compound serves as a pertinent example of a compound whose importance is defined by its context within pharmaceutical manufacturing. While its own history of discovery is not as storied as some naturally derived compounds, and its intrinsic biological activity remains largely unexplored, its role as a process impurity in the synthesis of vortioxetine makes its study indispensable for drug development professionals. A thorough understanding of its formation, coupled with robust analytical methods for its detection—facilitated by its availability as a high-purity reference standard—is crucial for ensuring the quality and safety of this important antidepressant medication. Future research may delve into the potential biological effects of this compound, but its current significance is firmly rooted in the realm of pharmaceutical process chemistry and quality control.

References

biological activity of dixylyl disulphide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the biological activity of dixylyl disulfide derivatives and their analogues for researchers, scientists, and drug development professionals.

Introduction

Organosulfur compounds, particularly those containing a disulfide bond (S-S), are a class of molecules that have garnered significant scientific interest due to their diverse biological activities.[1] These compounds are found naturally in plants of the Allium genus, such as garlic and onions, and are responsible for many of their characteristic medicinal properties.[2][3] Diallyl disulfide (DADS), a major component of garlic oil, is one of the most extensively studied compounds in this class, demonstrating anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[4][5]

While specific research on dixylyl disulfide derivatives is limited in publicly available literature, this guide will provide a comprehensive overview of the biological activities of structurally related dialkyl and diaryl disulfides. By examining well-characterized analogues, we can infer the potential therapeutic applications and mechanisms of action for the broader class of dixylyl disulfide derivatives. This document details the synthesis, experimental evaluation, and underlying signaling pathways associated with these compounds, offering a foundational resource for further research and development.

Synthesis of Disulfide Derivatives

The synthesis of disulfide compounds can be achieved through several methods, with one of the most common being the oxidation of corresponding thiols. This approach is efficient and can be performed under mild conditions.

A general protocol for the synthesis of a diaryl disulfide, such as diphenyl disulfide, involves the oxidation of the corresponding thiol (e.g., benzenethiol) using an oxidizing agent like hydrogen peroxide in a suitable solvent.[6]

General Experimental Workflow for Disulfide Synthesis:

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Isolation & Purification Thiol 1. Dissolve Thiol in Solvent (e.g., Trifluoroethanol) Cool 2. Cool Mixture in Ice Bath Thiol->Cool H2O2 3. Add Oxidizing Agent (e.g., 30% H2O2) Dropwise Cool->H2O2 Stir 4. Stir at Room Temperature (e.g., 24h) H2O2->Stir Precipitate 5. Collect Precipitate (Disulfide Product) Stir->Precipitate Dry 6. Dry Under Vacuum Precipitate->Dry A Seed Cancer Cells in 96-well Plate B Incubate (24h) for Cell Attachment A->B C Treat Cells with Dixylyl Disulfide Derivatives (Various Concentrations) B->C D Incubate for Exposure Period (e.g., 48h) C->D E Add MTT Reagent to Each Well D->E F Incubate (3-4h) to Allow Formazan Formation E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and Determine IC50 Value H->I DADS Diallyl Disulfide (DADS) or other derivatives ROS ↑ Reactive Oxygen Species (ROS) DADS->ROS Bax ↑ Bax Expression DADS->Bax Bcl2 ↓ Bcl-2 Expression DADS->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis A Prepare Microbial Inoculum (0.5 McFarland) C Add Inoculum to All Test and Control Wells A->C B Perform 2-fold Serial Dilution of Test Compound in 96-well Plate B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Inspect for Microbial Growth D->E F Determine MIC: Lowest Concentration with No Growth E->F A Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) C Mix Test Compound with DPPH Solution A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and Determine IC50 Value E->F cluster_0 cluster_1 OSC Organosulfur Compound (e.g., Disulfide Derivative) Keap1 Keap1 OSC->Keap1 inactivates Complex Keap1-Nrf2 Complex (Inactive) Keap1->Complex Nrf2 Nrf2 Nrf2->Complex Nrf2_free Nrf2 (Released) Complex->Nrf2_free dissociation Nucleus Nucleus Nrf2_free->Nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Genes Transcription of Antioxidant Genes (e.g., GST, HO-1) ARE->Genes

References

solubility of dixylyl disulphide in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Dixylyl Disulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulfide, with the general chemical formula (CH₃)₂C₆H₃SSC₆H₃(CH₃)₂, is an organosulfur compound that exists in various isomeric forms depending on the substitution pattern of the methyl groups on the xylyl rings. These compounds are of interest in various fields, including organic synthesis and materials science. A fundamental understanding of their solubility in organic solvents is crucial for their application in reaction media, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the known physical properties of dixylyl disulfide isomers and outlines a detailed experimental protocol for determining their solubility in various organic solvents. Due to a lack of publicly available quantitative solubility data for dixylyl disulfide, this guide also presents solubility information for structurally related aryl disulfides, such as diphenyl disulfide, to provide general guidance on solvent selection.

Physicochemical Properties of Dixylyl Disulfide Isomers

While specific solubility data is scarce, the physical properties of dixylyl disulfide isomers provide insights into their expected solubility behavior. Generally, non-polar compounds like dixylyl disulfide are expected to be more soluble in non-polar organic solvents. The following table summarizes the available physical data for different isomers.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2,4-Xylyl disulfide 27080-90-6C₁₆H₁₈S₂274.44365.1 ± 42.0 at 760 mmHg[1]1.1 ± 0.1[1]
di(3,5-xylyl) disulphide 65151-60-2C₁₆H₁₈S₂274.44385.7 at 760 mmHg[2]1.13[2]
Dixylyl disulfide (isomer mixture) 27080-90-6C₁₆H₁₈S₂274.45365.1 at 760mmHg[]1.13[]

Solubility of Structurally Related Aryl Disulfides

To infer the potential solubility of dixylyl disulfide, it is useful to examine the solubility of a less substituted analogue, diphenyl disulfide. The following data for diphenyl disulfide can serve as a preliminary guide for solvent selection. It is important to note that the additional methyl groups in dixylyl disulfide will likely increase its solubility in non-polar solvents and decrease it in more polar solvents compared to diphenyl disulfide.

SolventSolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)≥34 mg/mL[4]Not Specified-
Dimethyl Sulfoxide (DMSO)100 mg/mL (458.00 mM)[4]Not SpecifiedRequires sonication to dissolve.[4]
Ethanol (EtOH)≥14.65 mg/mL[4]Not Specified-
Xylene3% (w/v)[4]Not SpecifiedSolution is clear, colorless to yellow.[4]
Mixed Solvent System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥2.5 mg/mL[4]Not Specified-
Diethyl etherSoluble[5]Not Specified-
BenzeneSoluble[5]Not Specified-
Carbon disulfideSoluble[5]Not Specified-
Tetrahydrofuran (THF)Soluble[5]Not Specified-
WaterInsoluble[6]Not Specified-
AlcoholSoluble[6]Not Specified-

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of dixylyl disulfide in an organic solvent. This protocol is based on the widely used shake-flask method coupled with gravimetric analysis.[4]

Objective: To determine the equilibrium solubility of dixylyl disulfide in a selected organic solvent at a specific temperature.

Materials:

  • Dixylyl disulfide (of a specific isomer, if required)

  • Selected organic solvent (e.g., hexane, toluene, ethanol, acetone)

  • Analytical balance

  • Glass vials with tight-fitting caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes

  • Fume hood

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of dixylyl disulfide to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[4]

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[4]

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Reweigh the dish with the solution to determine the mass of the solution.

    • Carefully evaporate the solvent in a fume hood.

    • Dry the dish containing the solute in a vacuum oven at a temperature below the melting point of dixylyl disulfide until a constant weight is achieved.[4]

    • The final weight of the dish with the dried solute minus the initial weight of the empty dish gives the mass of the dissolved dixylyl disulfide.

  • Calculation of Solubility:

    • The solubility can then be calculated in various units, such as g/100 mL or mg/mL.

Data Reporting:

  • Report the solubility as the average of at least three independent measurements, along with the standard deviation.

  • Clearly state the specific isomer of dixylyl disulfide used, the solvent, the temperature at which the determination was performed, and the analytical method employed.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sample Sample Collection & Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess dixylyl disulfide to solvent in a vial prep2 Seal vial tightly prep1->prep2 equil1 Agitate in temperature-controlled shaker (24-48h) prep2->equil1 equil2 Let solid settle (≥4h) equil1->equil2 sample1 Withdraw supernatant with syringe equil2->sample1 sample2 Filter into pre-weighed dish sample1->sample2 analysis1 Weigh dish with solution sample2->analysis1 analysis2 Evaporate solvent in fume hood analysis1->analysis2 analysis3 Dry solute in vacuum oven to constant weight analysis2->analysis3 analysis4 Weigh dish with dried solute analysis3->analysis4 calc1 Calculate mass of dissolved solute analysis4->calc1 calc2 Determine solubility (e.g., g/100 mL) calc1->calc2

Caption: Workflow for determining the solubility of dixylyl disulfide via the shake-flask method.

Conclusion

References

An In-depth Technical Guide to the Thermodynamic and Physical Properties of Dixylyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of dixylyl disulfide. Due to the existence of multiple isomers, this document focuses on the most commonly referenced isomer, bis(2,4-dimethylphenyl) disulfide . The guide details available physicochemical data, outlines relevant experimental protocols for synthesis and characterization, and provides context regarding its relevance in pharmaceutical development.

Physicochemical Properties of Bis(2,4-dimethylphenyl) Disulfide

Quantitative data for bis(2,4-dimethylphenyl) disulfide is limited in publicly accessible literature. The following tables summarize the available physical property data. Thermodynamic properties such as enthalpy of formation, Gibbs free energy, and entropy have not been experimentally determined or reported in the reviewed literature.

Table 1: General and Physical Properties of Bis(2,4-dimethylphenyl) Disulfide

PropertyValueSource
Molecular Formula C₁₆H₁₈S₂[1][2]
Molecular Weight 274.45 g/mol [1]
CAS Number 13616-83-6[1][2]
Appearance Not explicitly stated, but related aryl disulfides are often crystalline solids.
Density 1.13 g/cm³
Boiling Point 170-172 °C at 3.5 Torr
Melting Point 265 °C
Solubility Slightly soluble in Chloroform and Ethyl Acetate.

Table 2: Safety and Handling Data

PropertyValue
Flash Point 203°C

Experimental Protocols

Synthesis of Symmetrical Aryl Disulfides via Oxidation of Thiols

This method involves the oxidation of the corresponding thiol, in this case, 2,4-dimethylthiophenol, to form the disulfide bond. Various oxidizing agents can be employed.

Materials:

  • 2,4-dimethylthiophenol

  • An oxidizing agent (e.g., Iodine, Hydrogen Peroxide, or air)

  • A suitable solvent (e.g., Ethanol, Methanol, or Dichloromethane)

  • A base (optional, depending on the oxidant, e.g., Triethylamine)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 2,4-dimethylthiophenol in the chosen solvent in a round-bottom flask.

  • If using a base, add it to the solution.

  • Slowly add the oxidizing agent to the stirred solution at room temperature. The reaction may be exothermic.

  • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This typically involves quenching any remaining oxidant, extracting the product into an organic solvent, washing the organic layer with water and brine, and drying it over an anhydrous salt (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude disulfide.

  • The crude product can be purified by recrystallization or column chromatography.

Determination of Melting Point

The melting point is a crucial physical property for the identification and purity assessment of a crystalline solid.[3][4][5][6][7]

Materials:

  • Purified dixylyl disulfide

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Thermometer

Procedure:

  • Ensure the dixylyl disulfide sample is finely powdered and completely dry.[7]

  • Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting).

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of melting).

  • The recorded range is the melting point of the sample. A sharp melting point range (0.5-1 °C) is indicative of a pure compound.[3]

Determination of Boiling Point

For liquid compounds or those that can be distilled, the boiling point is a key characteristic.

Materials:

  • Dixylyl disulfide sample

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[8][9][10][11][12]

Procedure:

  • Place a small amount of the liquid sample into the test tube.

  • Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

  • Attach the test tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • Heat the apparatus slowly and uniformly.[8]

  • As the liquid heats, air trapped in the capillary tube will slowly bubble out.

  • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Note the temperature at this point.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of dixylyl disulfide.

Synthesis_Workflow Thiol 2,4-Dimethylthiophenol Reaction Oxidation Reaction Thiol->Reaction Oxidant Oxidizing Agent (e.g., I₂, H₂O₂) Oxidant->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Bis(2,4-dimethylphenyl) Disulfide Purification->Product

Caption: General workflow for the synthesis of bis(2,4-dimethylphenyl) disulfide.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Purified_Product Purified Dixylyl Disulfide MP Melting Point Determination Purified_Product->MP BP Boiling Point Determination Purified_Product->BP Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purified_Product->Spectroscopy Chromatography Chromatographic Analysis (GC, HPLC for Purity) Purified_Product->Chromatography Data_Analysis Data Analysis and Structure Confirmation MP->Data_Analysis BP->Data_Analysis Spectroscopy->Data_Analysis Chromatography->Data_Analysis

Caption: Experimental workflow for the characterization of dixylyl disulfide.

Relevance in Drug Development

Dixylyl disulfide, specifically bis(2,4-dimethylphenyl) disulfide, is identified as a process-related impurity in the synthesis of the antidepressant drug Vortioxetine .[13] As regulatory agencies require strict control and monitoring of impurities in active pharmaceutical ingredients (APIs), understanding the properties and synthesis of such compounds is crucial for drug development and manufacturing.

While no specific biological activities have been reported for dixylyl disulfide itself, other organosulfur compounds derived from natural sources, such as diallyl disulfide from garlic, exhibit a wide range of biological functions, including anti-inflammatory, antioxidant, and anticancer activities.[14][15][16][17] These activities are often linked to their ability to interact with various cellular signaling pathways. This broader context may provide avenues for future research into the potential biological effects of dixylyl disulfide and related structures.

Conclusion

This guide provides a summary of the currently available data on the physical and thermodynamic properties of bis(2,4-dimethylphenyl) disulfide. While a comprehensive thermodynamic profile is lacking, this document offers a foundation for researchers by providing key physical data and outlining adaptable experimental protocols for its synthesis and characterization. Its role as a known impurity in an active pharmaceutical ingredient underscores the importance of continued investigation into its properties and potential biological interactions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dixylyl Disulfide: Molecular Weight and Formula

This technical guide provides a comprehensive overview of the fundamental chemical properties of dixylyl disulfide, with a specific focus on its molecular weight and chemical formula. This document is intended to serve as a foundational resource for professionals engaged in research, scientific analysis, and drug development who require precise data on this compound and its isomeric forms.

Dixylyl disulfide is an organosulfur compound recognized for its role as a vulcanizing agent and its applications in chemical synthesis. It is characterized by a disulfide linkage between two xylyl groups. The structural variations in the attachment of the methyl groups on the phenyl rings give rise to numerous isomers, which are often present as a mixture in commercial-grade dixylyl disulfide.

Quantitative Data Summary

The molecular formula for all isomers of dixylyl disulfide is consistently C16H18S2 . The molecular weight is approximately 274.44 g/mol . Minor variations in the reported molecular weights from different sources are attributable to differences in the isotopic composition considered for the calculation. The table below provides a structured summary of the molecular formula and weight for dixylyl disulfide and its specific isomers.

Isomer NameCommon SynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Dixylyl Disulfide (Isomer Mixture)Bis-(xylyl)-disulfide, isomer mixture; Disulfide, bis(dimethylphenyl)27080-90-6C16H18S2274.444[1]
Bis(2,4-dimethylphenyl) disulfidedi(2,4-xylyl) disulphide; 2,4-Xylyl disulfide13616-83-6C16H18S2274.4[2]
Bis(2,5-dimethylphenyl) disulfidedi(2,5-xylyl) disulphideNot AvailableC16H18S2274.45[3]
Bis(2,6-dimethylphenyl) disulfidedi(2,6-xylyl) disulphide2905-17-1C16H18S2274.44412[4]
Bis(3,4-dimethylphenyl) disulfide3,4-xylyl disulfideNot AvailableC16H18S2274.4
Bis(3,5-dimethylphenyl) disulfide3,5-Xylyl disulfide65151-60-2C16H18S2274.4[5]
2,4-Xylyl 2,5-xylyl disulfideDisulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl65087-03-8C16H18S2274.4[6]
2,4-Xylyl 2,6-xylyl disulfideDisulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl65087-04-9C16H18S2274.4[7]
2,4-Xylyl 3,4-xylyl disulfideDisulfide, 2,4-dimethylphenyl 3,4-dimethylphenyl65087-05-0C16H18S2274.4
2,3-Xylyl 3,4-xylyl disulfide65087-16-3C16H18S2274.44412[8]
2,5-Xylyl 2,6-xylyl disulfideDisulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl65104-31-6C16H18S2274.444[9]
Disulfide, 2,3-xylyl 2,5-xylylNot AvailableC16H18S2274.4

Experimental Protocols

The identification and quantification of dixylyl disulfide isomers are typically performed using standard analytical chemistry techniques. A general workflow for such an analysis is outlined below.

Sample Preparation: A stock solution of the dixylyl disulfide sample (isomer mixture or a specific isomer) is prepared by dissolving a known mass of the compound in a suitable organic solvent, such as methanol (B129727) or acetonitrile, to a final concentration of approximately 1 mg/mL. Serial dilutions are then prepared to establish a calibration curve for quantitative analysis.

Chromatographic Separation (GC-MS): Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying the various isomers.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Isomers are identified by their specific retention times and the fragmentation patterns in their mass spectra.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the general compound "dixylyl disulfide" and its various isomeric forms.

G cluster_0 Core Compound cluster_1 cluster_2 cluster_3 dd dd symmetrical Symmetrical Isomers dd->symmetrical unsymmetrical Unsymmetrical Isomers dd->unsymmetrical mixture Isomer Mixture dd->mixture Dixylyl Disulfide (C16H18S2) Dixylyl Disulfide (C16H18S2)

Caption: Relationship between dixylyl disulfide and its isomers.

References

Methodological & Application

Application Notes and Protocols: Dixylyl Disulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dixylyl disulfide, also known as bis(2,4-dimethylphenyl) disulfide, in organic synthesis. The protocols detailed below focus on its application as a sulfur source in the formation of carbon-sulfur bonds, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction

Dixylyl disulfide is an organosulfur compound that serves as a stable and effective reagent for introducing the 2,4-dimethylphenylthio moiety into organic molecules. Its primary application lies in the synthesis of diaryl sulfides, which are key structural motifs in a variety of therapeutic agents. One of the most notable applications of dixylyl disulfide is in the synthetic pathway towards vortioxetine (B1682262), a multimodal antidepressant. This document outlines the protocols for the synthesis of a key vortioxetine intermediate using dixylyl disulfide and subsequent reaction steps.

Data Presentation

Table 1: Key Reactants and Products in the Synthesis of Vortioxetine Intermediate

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Dixylyl DisulfideC₁₆H₁₈S₂274.452,4-Dimethylphenylthio group donor
2-Iodoaniline (B362364)C₆H₆IN219.03Aryl halide substrate for C-S coupling
2-((2,4-Dimethylphenyl)thio)aniline (B569701)C₁₄H₁₅NS229.34Key intermediate for vortioxetine synthesis
bis(2-Chloroethyl)amine (B1207034) hydrochlorideC₄H₁₀Cl₂N·HCl178.50Reagent for piperazine (B1678402) ring formation
VortioxetineC₁₈H₂₂N₂S298.45Final active pharmaceutical ingredient (API)

Experimental Protocols

Application 1: Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline - A Key Vortioxetine Intermediate

This protocol describes the synthesis of 2-((2,4-dimethylphenyl)thio)aniline via a transition metal-catalyzed cross-coupling reaction between dixylyl disulfide and 2-iodoaniline. This reaction is a critical step in the synthesis of the antidepressant vortioxetine.

Reaction Scheme:

Materials:

  • Dixylyl disulfide (bis(2,4-dimethylphenyl) disulfide)

  • 2-Iodoaniline

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Copper(I) iodide (CuI)

  • Xantphos or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene (B28343) or Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add dixylyl disulfide (1.0 equiv.), 2-iodoaniline (2.2 equiv.), palladium(II) acetate (0.05 equiv.), and Xantphos (0.1 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Base Addition: Under the inert atmosphere, add anhydrous toluene (or DMF) and potassium carbonate (2.5 equiv.).

  • Reaction: Stir the reaction mixture at 110 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-((2,4-dimethylphenyl)thio)aniline.

Application 2: Synthesis of Vortioxetine from 2-((2,4-Dimethylphenyl)thio)aniline

This protocol details the formation of the piperazine ring to yield vortioxetine from the key intermediate synthesized in the previous step.[1][2][3]

Reaction Scheme:

Materials:

  • 2-((2,4-Dimethylphenyl)thio)aniline

  • bis(2-Chloroethyl)amine hydrochloride

  • Diethylene glycol dimethyl ether (diglyme) or N-methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-((2,4-dimethylphenyl)thio)aniline (1.0 equiv.) and bis(2-chloroethyl)amine hydrochloride (1.0 equiv.).[1][2][3]

  • Solvent Addition: Add diethylene glycol dimethyl ether (diglyme) or N-methyl-2-pyrrolidone (NMP) as the solvent.[1][2][3]

  • Reaction: Heat the reaction mixture to 130-140 °C and stir for 24-72 hours.[1][2][3] The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water to precipitate the product.

  • Isolation: Filter the solid, wash with water, and then with a small amount of a suitable organic solvent (e.g., acetone (B3395972) or isopropanol) to remove impurities.

  • Purification: The crude vortioxetine can be further purified by recrystallization or conversion to its hydrobromide salt.[1][2][3]

Visualizations

Logical Workflow for Vortioxetine Synthesis

G cluster_0 Step 1: C-S Bond Formation cluster_1 Step 2: Piperazine Ring Formation cluster_2 Final Product A Dixylyl Disulfide D 2-((2,4-Dimethylphenyl)thio)aniline A->D Cross-Coupling B 2-Iodoaniline B->D Cross-Coupling C Catalyst/Ligand/Base C->D Cross-Coupling F Vortioxetine D->F Cyclization E bis(2-Chloroethyl)amine HCl E->F G Vortioxetine API F->G Purification/Salt Formation

Caption: Workflow for the synthesis of Vortioxetine using Dixylyl Disulfide.

General Signaling Pathway for C-S Cross-Coupling

G Ar-X Aryl Halide (Ar-X) Ar-Pd(II)-X Oxidative Addition Intermediate Ar-X->Ar-Pd(II)-X Oxidative Addition Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Ar-Pd(II)-X RS-Pd(II)-Ar Thiolate Complex Ar-Pd(II)-X->RS-Pd(II)-Ar Ar-S-R Aryl Sulfide (Product) RS-SR Dixylyl Disulfide (RS-SR) RS-SR->RS-Pd(II)-Ar Disulfide Cleavage & Ligand Exchange RS-Pd(II)-Ar->Pd(0)Ln RS-Pd(II)-Ar->Ar-S-R Reductive Elimination

Caption: Catalytic cycle for Palladium-catalyzed C-S cross-coupling with a disulfide.

References

Application Notes and Protocols for Dixylyl Disulfide and Other Aromatic Disulfide Vulcanizing Agents in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulcanization is a crucial chemical process in polymer chemistry that converts raw rubber into a more durable, elastic, and heat-resistant material. This transformation is achieved by forming cross-links between individual polymer chains.[1] While elemental sulfur is the most common vulcanizing agent, its use can sometimes be inefficient, requiring high temperatures and long curing times, and can lead to issues like "sulfur bloom" where excess sulfur migrates to the surface of the rubber.[2][3]

To overcome these limitations, various sulfur-donating compounds are employed, among which aromatic disulfides are a significant class. These compounds can act as vulcanizing agents or as accelerators, providing a source of sulfur for cross-linking in a more controlled manner.[2][4] This often results in vulcanizates with improved properties, such as better heat aging resistance.[4]

This document provides detailed application notes and protocols for the use of aromatic disulfides as vulcanizing agents in polymer chemistry. While the primary focus is on dixylyl disulfide , it is important to note that publicly available, detailed experimental data for this specific compound is limited. Therefore, to provide a comprehensive and practical guide, this document will also draw upon data and protocols for other well-characterized aromatic disulfides, such as dibenzothiazyl disulfide (MBTS) and tetramethylthiuram disulfide (TMTD), which serve as illustrative examples of this class of vulcanizing agents.

Application Notes

Mechanism of Action

Aromatic disulfides function as sulfur donors through the thermally induced cleavage of the disulfide (-S-S-) bond. At vulcanization temperatures, this bond breaks, generating reactive thiyl radicals. These radicals can then react with the polymer chains, abstracting hydrogen atoms to create polymer radicals. The polymer radicals can then combine to form cross-links. Alternatively, the thiyl radicals can react with elemental sulfur (if present) to form a more reactive sulfurating agent, which then cross-links the polymer chains.[3][5] This process leads to the formation of a three-dimensional polymer network, which is responsible for the enhanced mechanical properties of the vulcanized rubber.[1]

The general mechanism can be visualized as follows:

VulcanizationMechanism cluster_initiation Initiation cluster_propagation Propagation & Cross-linking Aromatic_Disulfide Aromatic Disulfide (Ar-S-S-Ar) Heat Heat Aromatic_Disulfide->Heat Thiyl_Radicals 2x Thiyl Radicals (2 Ar-S•) Heat->Thiyl_Radicals Polymer_Chain1 Polymer Chain (-CH2-CH=CH-CH2-) Thiyl_Radicals->Polymer_Chain1 H Abstraction Polymer_Radical1 Polymer Radical (-CH-CH=CH-CH2-)• Polymer_Chain1->Polymer_Radical1 Crosslinked_Polymer Cross-linked Polymer (-CH-CH=CH-CH2-)     |     S     | (-CH-CH=CH-CH2-) Polymer_Radical1->Crosslinked_Polymer + Another Polymer Radical Polymer_Chain2 Another Polymer Chain

Figure 1: Generalized Vulcanization Mechanism with Aromatic Disulfides.
Advantages of Aromatic Disulfide Vulcanizing Agents

  • Reduced Sulfur Bloom: By providing sulfur in a chemically bound form, the issue of elemental sulfur migrating to the surface of uncured rubber is minimized.[4]

  • Improved Scorch Safety: Some disulfide-based systems offer a delayed onset of cure, which is beneficial for processing safety.[4]

  • Enhanced Heat Resistance: Vulcanizates prepared with sulfur donors often exhibit better thermal stability compared to those cured with conventional sulfur systems, which is attributed to a higher proportion of mono- and disulfide cross-links.[3]

  • Versatility: Aromatic disulfides can be used as primary vulcanizing agents or as accelerators in combination with elemental sulfur.[2][3]

Quantitative Data on Curing and Mechanical Properties
PropertyUnaccelerated Sulfur SystemMBTS Accelerated SystemTMTD (Sulfur Donor) System
Cure Characteristics
Scorch Time (ts2, min)LongModerateShort
Optimum Cure Time (t90, min)Very Long (>360 min at 140°C)[3]~15-25 min~10-20 min
Max Torque (MH, dNm)LowHighHigh
Reversion ResistancePoorGoodGood
Mechanical Properties
Tensile Strength (MPa)LowHigh (e.g., ~20-30 MPa)High (e.g., ~20-30 MPa)
Elongation at Break (%)HighModerate (~500-700%)Moderate (~500-600%)
Modulus at 300% (MPa)LowHighHigh
Hardness (Shore A)LowHighHigh

Note: The values presented are typical ranges and can vary significantly depending on the specific formulation, including the type and loading of fillers, activators, and other additives.

Experimental Protocols

The following protocols provide a general framework for the evaluation of dixylyl disulfide or other aromatic disulfide vulcanizing agents in a typical rubber formulation.

Materials and Equipment
  • Elastomer: Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), or other diene-containing polymer.

  • Vulcanizing Agent: Dixylyl Disulfide (or other aromatic disulfide for comparative studies).

  • Activators: Zinc Oxide (ZnO), Stearic Acid.

  • Filler: Carbon Black (e.g., N330), Silica.

  • Processing Oil: Naphthenic or Paraffinic oil.

  • Equipment:

    • Two-roll mill

    • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)

    • Tensile testing machine

    • Hardness tester (Shore A Durometer)

    • Analytical balance

Experimental Workflow: Compounding and Curing

ExperimentalWorkflow cluster_compounding Compounding on Two-Roll Mill cluster_testing Characterization Mastication 1. Masticate Rubber Add_Activators 2. Add ZnO and Stearic Acid Mastication->Add_Activators Add_Filler 3. Add Carbon Black/Filler Add_Activators->Add_Filler Add_Oil 4. Add Processing Oil Add_Filler->Add_Oil Add_Vulcanizing_Agent 5. Add Dixylyl Disulfide Add_Oil->Add_Vulcanizing_Agent Homogenization 6. Homogenize the Batch Add_Vulcanizing_Agent->Homogenization Cure_Characteristics 7. Analyze Cure Characteristics (Rheometer) Homogenization->Cure_Characteristics Molding 8. Compression Mold Test Sheets Cure_Characteristics->Molding Mechanical_Testing 9. Perform Mechanical Testing Molding->Mechanical_Testing

Figure 2: Experimental Workflow for Evaluating a Vulcanizing Agent.
Detailed Compounding Procedure (Example Formulation)

Formulation:

  • Natural Rubber (SMR 20): 100 phr (parts per hundred rubber)

  • Carbon Black (N330): 45 phr

  • Zinc Oxide: 5 phr

  • Stearic Acid: 2 phr

  • Processing Oil: 3 phr

  • Dixylyl Disulfide: 1.5 phr

Procedure:

  • Mastication: Soften the natural rubber on a two-roll mill with a tight nip gap.

  • Addition of Activators: Once the rubber forms a smooth band, add the zinc oxide and stearic acid. Ensure they are well dispersed.

  • Addition of Filler: Gradually add the carbon black, making cuts and folds to ensure uniform incorporation.

  • Addition of Oil: Add the processing oil to aid in the dispersion of the filler and to soften the compound.

  • Addition of Vulcanizing Agent: Widen the nip gap and add the dixylyl disulfide. Be cautious with temperature buildup to prevent scorching (premature vulcanization).

  • Homogenization: Pass the compound through the mill several times to ensure all ingredients are thoroughly mixed.

  • Sheeting Out: Sheet the final compound to the desired thickness and allow it to cool for at least 24 hours before testing.

Cure Characteristics Analysis
  • Cut a sample of the uncured rubber compound (approximately 5 grams).

  • Place the sample in the heated chamber of a Moving Die Rheometer (MDR).

  • Conduct the test at a specified temperature (e.g., 160°C) for a set time (e.g., 30 minutes).

  • The rheometer will generate a cure curve (Torque vs. Time) from which the following parameters can be determined:

    • ML: Minimum torque (related to the viscosity of the uncured compound).

    • MH: Maximum torque (related to the stiffness and cross-link density of the fully cured compound).

    • ts2: Scorch time (time to a 2 dNm rise from ML), an indicator of processing safety.

    • t90: Optimum cure time (time to reach 90% of the maximum torque).

Preparation of Vulcanized Test Sheets and Mechanical Property Testing
  • Place a sheet of the uncured compound into a compression mold of the desired dimensions.

  • Cure the rubber in a heated press at the determined optimum cure time (t90) and temperature (e.g., 160°C).

  • After curing, remove the vulcanized sheet from the mold and allow it to cool.

  • Condition the samples for at least 24 hours at room temperature before testing.

  • Tensile Testing:

    • Cut dumbbell-shaped specimens from the vulcanized sheet using a die.

    • Measure the tensile strength, elongation at break, and modulus using a tensile testing machine according to ASTM D412.

  • Hardness Testing:

    • Measure the Shore A hardness of the vulcanized sheet using a durometer according to ASTM D2240.

Aromatic disulfides represent an important class of sulfur-donating vulcanizing agents that offer several advantages over traditional sulfur curing systems. While there is a notable lack of specific published data on the application of dixylyl disulfide in rubber vulcanization, the general principles and experimental protocols outlined in this document for aromatic disulfides provide a solid foundation for its evaluation. Researchers interested in this specific compound are encouraged to use the provided methodologies to systematically characterize its performance in various rubber formulations. Further research into dixylyl disulfide could reveal unique properties and applications in the field of polymer chemistry.

References

Application Notes and Protocols: Dixylyl Disulfide in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct applications of dixylyl disulfide in materials science are not extensively documented in publicly available literature. The following application notes and protocols are based on the established roles of analogous aromatic and alkyl disulfides in polymer chemistry and materials science. These should be considered as starting points for research and development, requiring optimization for specific applications.

Introduction to Dixylyl Disulfide

Dixylyl disulfide (C₁₆H₁₈S₂) is an organic disulfide that exists in several isomeric forms, including di(2,4-xylyl) disulfide, di(3,5-xylyl) disulfide, and di(2,5-xylyl) disulfide.[1][2][3][4] Like other organic disulfides, its chemistry is dominated by the reversible cleavage of the sulfur-sulfur bond, which can be initiated by heat, light, or chemical reagents. This reactivity makes it a candidate for several applications in materials science, particularly in polymer synthesis and modification.

Physicochemical Properties

The properties of dixylyl disulfide can vary depending on the specific isomer. A summary of available data is presented below.

Propertydi(3,5-xylyl) disulfidedi(2,4-xylyl) disulfide
Molecular Formula C₁₆H₁₈S₂C₁₆H₁₈S₂
Molecular Weight 274.44 g/mol 274.44 g/mol
Boiling Point 385.7°C at 760 mmHg365.1°C at 760 mmHg
Density 1.13 g/cm³1.1 g/cm³
Melting Point N/A265 °C
CAS Number 65151-60-227080-90-6, 13616-83-6

(Data sourced from various chemical suppliers and databases)[1][2][3][][6]

Potential Applications in Materials Science

Based on the known functions of similar disulfide compounds, dixylyl disulfide could potentially be utilized in the following areas:

Vulcanizing Agent for Elastomers

Organic disulfides can serve as sulfur donors in the vulcanization of elastomers such as natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber.[7] Dixylyl disulfide could potentially be used in "efficient vulcanization" (EV) or "semi-efficient vulcanization" (semi-EV) systems, which use low levels of sulfur and high levels of accelerators to create a network dominated by thermally stable monosulfidic and disulfidic crosslinks.[8] This can improve the heat aging resistance and compression set of the vulcanizate. Alkylphenol disulfides are a known class of vulcanizing agents that function in this capacity.[9][10]

Chain Transfer Agent in Radical Polymerization

In radical polymerization, disulfide compounds can act as chain transfer agents (CTAs) to control the molecular weight and molecular weight distribution of the resulting polymers.[11] The disulfide bond can react with a propagating radical, terminating the growing chain and initiating a new one. This process allows for the synthesis of polymers with tailored properties.

Monomer for Degradable and Self-Healing Polymers

The disulfide bond is a dynamic covalent bond that can be cleaved and reformed under specific stimuli, such as a reducing environment or UV light.[12][13] Incorporating dixylyl disulfide into a polymer backbone could yield materials that are degradable or possess self-healing properties.[14][15][16] Such polymers are of interest for applications in drug delivery, tissue engineering, and recyclable thermosets.

Experimental Protocols

The following are generalized protocols for the potential applications of dixylyl disulfide. Note: These are theoretical and would require significant optimization.

Protocol for Vulcanization of Natural Rubber

Objective: To evaluate dixylyl disulfide as a vulcanizing agent in a natural rubber formulation.

Materials:

  • Natural Rubber (SMR 20)

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • N-tert-butyl-2-benzothiazolesulfenamide (TBBS)

  • Dixylyl disulfide

  • Two-roll mill

  • Rheometer (e.g., Moving Die Rheometer - MDR)

  • Tensile tester

Procedure:

  • Compounding: The rubber formulation is prepared on a two-roll mill. The ingredients are added in the following order:

    • Natural Rubber: 100 phr (parts per hundred rubber)

    • Zinc Oxide: 5 phr

    • Stearic Acid: 2 phr

    • TBBS: 1.5 phr

    • Dixylyl disulfide: 2 phr

  • Homogenization: The compound is milled until a homogenous mixture is obtained.

  • Curing Characteristics: The curing profile of the compound is determined using a rheometer at a specified temperature (e.g., 160°C). This will provide data on scorch time (ts2), optimum cure time (t90), and maximum torque (MH).

  • Vulcanization: The compounded rubber is press-cured into sheets at the determined optimum cure time and temperature.

  • Mechanical Testing: The vulcanized rubber sheets are cut into dumbbell shapes and tested for tensile strength, elongation at break, and modulus according to standard testing methods (e.g., ASTM D412).

Data Presentation:

ParameterValue
Scorch Time (ts2)min
Cure Time (t90)min
Maximum Torque (MH)dN.m
Tensile StrengthMPa
Elongation at Break%
Modulus at 300%MPa
Protocol for Chain Transfer in Styrene (B11656) Polymerization

Objective: To investigate the effect of dixylyl disulfide as a chain transfer agent on the molecular weight of polystyrene.

Materials:

  • Styrene (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dixylyl disulfide

  • Toluene (B28343) (solvent)

  • Schlenk flask and nitrogen line

  • Gel Permeation Chromatography (GPC) system

Procedure:

  • Reaction Setup: A Schlenk flask is charged with styrene (10 g), toluene (20 mL), AIBN (0.1 g), and a varying amount of dixylyl disulfide (e.g., 0.05 g, 0.1 g, 0.2 g).

  • Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The flask is placed in an oil bath at a constant temperature (e.g., 70°C) and stirred for a set time (e.g., 6 hours).

  • Termination and Precipitation: The polymerization is quenched by cooling the flask in an ice bath. The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • Purification: The precipitated polystyrene is filtered, washed with methanol, and dried under vacuum.

  • Characterization: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the resulting polystyrene are determined by GPC.

Data Presentation:

Dixylyl Disulfide (g)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
0
0.05
0.1
0.2

Visualizations

Proposed Mechanism of Dixylyl Disulfide in Vulcanization

Vulcanization cluster_Initiation Initiation cluster_Crosslinking Crosslinking Heat Heat Accelerator Accelerator Dixylyl_Disulfide Xylyl-S-S-Xylyl Accelerator->Dixylyl_Disulfide Activates Radicals 2 Xylyl-S• Dixylyl_Disulfide->Radicals Cleavage Polymer_Chain1 Polymer Chain Radicals->Polymer_Chain1 Attacks double bond Crosslink Xylyl-S-Polymer Polymer_Chain2 Polymer Chain Vulcanized_Network Vulcanized Network (Polymer-S-Polymer) Crosslink->Polymer_Chain2 Crosslinks

Caption: Proposed role of dixylyl disulfide in elastomer vulcanization.

Workflow for Chain Transfer Polymerization

ChainTransfer A 1. Mix Monomer, Initiator, Solvent, and Dixylyl Disulfide B 2. Degas via Freeze-Pump-Thaw A->B C 3. Polymerize at Constant Temperature B->C D 4. Quench Reaction and Precipitate Polymer C->D E 5. Filter, Wash, and Dry Polymer D->E F 6. Analyze Molecular Weight by GPC E->F

Caption: Experimental workflow for radical polymerization with dixylyl disulfide.

References

Application Notes and Protocols for the Analytical Detection of Dixylyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulfide, specifically the common isomer bis(2,4-dimethylphenyl) disulfide, is a significant compound often encountered as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs), such as vortioxetine.[1] Its accurate detection and quantification are critical for ensuring the purity, safety, and efficacy of the final drug product. These application notes provide detailed protocols for the analysis of dixylyl disulfide using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two common and robust analytical techniques in the pharmaceutical industry.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like dixylyl disulfide. This method provides both chromatographic separation and mass-based identification, ensuring a high degree of confidence in the results.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of dixylyl disulfide reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as acetone (B3395972) or hexane (B92381) to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution Preparation (e.g., for API analysis):

    • Accurately weigh a suitable amount of the sample (e.g., 100 mg of API) into a 10 mL volumetric flask.

    • Add the chosen solvent (e.g., acetone) and sonicate for 10 minutes to ensure complete dissolution.

    • Dilute to the mark with the solvent.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 150°C, hold for 1 minute, ramp at 10°C/min to 280°C, hold for 5 minutes
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
SIM Ions for Dixylyl Disulfide (C₁₆H₁₈S₂) (m/z) 274 (Molecular Ion), 137 (Xylyl-S fragment), 105 (Xylyl fragment)

3. Data Analysis:

  • Identify the dixylyl disulfide peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Confirm the identity of the peak by comparing its mass spectrum with the reference spectrum.

  • Quantify the amount of dixylyl disulfide in the sample using a calibration curve constructed from the peak areas of the calibration standards.

Quantitative Data Summary (Typical)

The following table summarizes typical performance characteristics for the GC-MS analysis of disulfide compounds. Actual values for dixylyl disulfide should be determined during method validation.

ParameterTypical Value
Retention Time (RT) 10 - 15 minutes (dependent on exact conditions)
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.15 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

II. High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC with UV detection is a versatile and widely used technique for the analysis of impurities in drug substances. This method is suitable for the quantification of dixylyl disulfide, particularly when it is present as an impurity in a less volatile API.

Experimental Protocol: HPLC Analysis

1. Sample Preparation:

  • Standard Solution Preparation:

    • Prepare a stock solution of dixylyl disulfide (1 mg/mL) in a diluent such as acetonitrile (B52724) or a mixture of acetonitrile and water.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh a suitable amount of the sample into a volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 70:30 (v/v) Acetonitrile:Water. For Mass-Spec compatible methods, 0.1% formic acid can be added to both solvents.[2]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 220 nm (or a more specific wavelength determined by UV scan of dixylyl disulfide)

3. Data Analysis:

  • Identify the dixylyl disulfide peak based on its retention time compared to the reference standard.

  • Use the peak area from the chromatogram to quantify the concentration of dixylyl disulfide against a calibration curve.

Quantitative Data Summary (Typical)

The following table provides expected performance characteristics for the HPLC analysis of aromatic disulfide compounds. These values should be confirmed during method validation for dixylyl disulfide.

ParameterTypical Value
Retention Time (RT) 5 - 10 minutes (dependent on mobile phase composition)
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect identify Identify Peak (RT & MS) detect->identify quantify Quantify (Calibration Curve) identify->quantify report Report Results quantify->report

GC-MS Analysis Workflow for Dixylyl Disulfide.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect identify Identify Peak (RT) detect->identify quantify Quantify (Calibration Curve) identify->quantify report Report Results quantify->report

HPLC Analysis Workflow for Dixylyl Disulfide.

References

Application Notes and Protocols for Dixylyl Disulfide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulfide, specifically bis(2,4-dimethylphenyl) disulfide, is an aromatic disulfide compound that holds potential as a ligand in coordination chemistry. Its sterically hindered nature, arising from the two methyl groups on each phenyl ring, can influence the structure, stability, and reactivity of its metal complexes. While dixylyl disulfide is noted as a reactant and impurity in the synthesis of the multimodal serotonergic agent Vortioxetine, its application as a coordinating ligand is an emerging area of research.[1][2][3] These notes provide protocols for the synthesis of dixylyl disulfide and explore its potential coordination chemistry with transition metals based on established principles for diaryl disulfides.

Note 1: Synthesis of Dixylyl Disulfide Ligand

Objective: To synthesize bis(2,4-dimethylphenyl) disulfide from its corresponding thiol, 2,4-dimethylthiophenol, through oxidative coupling.

Protocol: The synthesis is adapted from a standard procedure for the oxidation of thiols to disulfides.[4]

Materials and Equipment:

  • 2,4-Dimethylthiophenol

  • 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Procedure:

  • In a round-bottom flask, dissolve 2,4-dimethylthiophenol in chloroform.

  • In a separate flask, prepare a suspension of 1,3-dibromo-5,5-dimethylhydantoin in chloroform.

  • Slowly add the DBDMH suspension dropwise to the solution of the thiol at room temperature with stirring.

  • Continue stirring the suspension at room temperature for 1 hour after the addition is complete.

  • Transfer the reaction mixture to a separatory funnel and wash it twice with a saturated NaHCO₃ solution, followed by one wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product, bis(2,4-dimethylphenyl) disulfide, is obtained as a yellow oil and can be used without further purification if the purity is sufficient, or purified by column chromatography if necessary.[4]

Data Presentation:

Reactant/ProductMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume Used
2,4-Dimethylthiophenol138.23151.02.07 g
1,3-Dibromo-5,5-dimethylhydantoin285.983.750.251.07 g
Chloroform---~15 mL
Bis(2,4-dimethylphenyl) disulfide274.45~7.0-~1.93 g (93% yield)

Characterization Data for Bis(2,4-dimethylphenyl) disulfide:

  • Appearance: Yellow oil[4]

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.46 (d, J = 7.9 Hz, 2H), 7.07 (s, 2H), 7.01 (d, J = 7.5 Hz, 2H), 2.45 (s, 6H), 2.37 (s, 6H).[4]

Experimental Workflow Diagram:

G Synthesis of Bis(2,4-dimethylphenyl) Disulfide cluster_reactants Reactants cluster_procedure Procedure cluster_workup Workup 2,4-Dimethylthiophenol 2,4-Dimethylthiophenol Dissolution Dissolve Thiol in Chloroform 2,4-Dimethylthiophenol->Dissolution DBDMH 1,3-Dibromo-5,5- dimethylhydantoin Addition Add DBDMH Suspension DBDMH->Addition Chloroform_solvent Chloroform Chloroform_solvent->Dissolution Dissolution->Addition Slowly Stirring Stir at RT for 1 hour Addition->Stirring Washing Wash with NaHCO₃ and Brine Stirring->Washing Drying Dry with MgSO₄ Washing->Drying Evaporation Solvent Removal Drying->Evaporation Product Bis(2,4-dimethylphenyl) Disulfide Evaporation->Product

Caption: Workflow for the synthesis of bis(2,4-dimethylphenyl) disulfide.

Note 2: Dixylyl Disulfide as a Ligand in Coordination Chemistry

Dixylyl disulfide can coordinate to metal centers in two primary modes, largely dependent on the nature of the metal precursor and the reaction conditions. The steric bulk of the xylyl groups is expected to play a significant role in the stability and structure of the resulting complexes.

Mode A: Coordination with Intact Disulfide Bond

In this mode, the disulfide acts as a neutral, two-electron donor ligand, coordinating to the metal center through one or both sulfur atoms without cleavage of the S-S bond. This is more common with metal centers that are less prone to oxidation.

Hypothetical Protocol for [M(dixylyl disulfide)₂Cl₂]:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the metal precursor (e.g., MCl₂, where M = Co(II), Ni(II)) in a suitable solvent such as ethanol (B145695) or acetonitrile.

  • In a separate flask, dissolve dixylyl disulfide (2 equivalents) in the same solvent.

  • Add the ligand solution to the metal salt solution and stir the mixture at room temperature or with gentle heating for several hours.

  • Monitor the reaction by observing any color change or precipitate formation.

  • If a precipitate forms, isolate it by filtration, wash with the solvent, and dry under vacuum.

  • If no precipitate forms, reduce the volume of the solvent and/or add a less polar co-solvent to induce crystallization.

Expected Characterization Data (Based on Analogous Diaryl Disulfide Complexes):

ParameterExpected Value/Observation
IR Spectroscopy ν(S-S) stretching frequency around 500-540 cm⁻¹ (may be weak). ν(M-S) band at 350–395 cm⁻¹.[5]
¹H NMR Spectroscopy Shifts in the aromatic and methyl proton signals of the xylyl group upon coordination.
X-ray Crystallography S-S bond length expected to be in the range of 2.0 - 2.1 Å.

Logical Relationship Diagram for Intact Coordination:

G Coordination with Intact S-S Bond Metal_Precursor Metal Precursor (e.g., MCl₂) Reaction Reaction in Suitable Solvent Metal_Precursor->Reaction Dixylyl_Disulfide Dixylyl Disulfide (Ligand) Dixylyl_Disulfide->Reaction Complex_Intact Coordination Complex [M(ArSSAr)ₓLᵧ] Reaction->Complex_Intact S-S Bond Preserved

Caption: Pathway for coordination of dixylyl disulfide with the S-S bond intact.

Mode B: Oxidative Addition with S-S Bond Cleavage

This mode involves the cleavage of the S-S bond and the formation of two metal-thiolate (M-SAr) bonds. This is common with low-valent metal precursors (e.g., M(0)) which undergo a formal two-electron oxidation.[6]

Hypothetical Protocol for [M(S-xylyl)₂(L)₂]:

  • Under a strictly inert atmosphere, dissolve a low-valent metal precursor (e.g., Pd(PPh₃)₄, Pt(PPh₃)₄) in an appropriate anhydrous, deoxygenated solvent like toluene (B28343) or THF.

  • Add a solution of dixylyl disulfide (1 equivalent) in the same solvent to the solution of the metal complex.

  • Stir the reaction mixture at room temperature. The reaction is often rapid, accompanied by a color change.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy to observe the consumption of the starting metal complex and the formation of the product.

  • Isolate the product by removing the solvent under vacuum and recrystallizing the residue from a suitable solvent system (e.g., toluene/hexane).

Expected Characterization Data (Based on Analogous Metal Thiolate Complexes):

ParameterExpected Value/Observation
IR Spectroscopy Absence of the ν(S-S) band. Presence of a new ν(M-S) band.
¹H NMR Spectroscopy Significant shifts in the xylyl proton signals due to the formation of the thiolate complex.
³¹P NMR Spectroscopy If phosphine (B1218219) ligands are present, a shift in the ³¹P signal upon coordination.
X-ray Crystallography Absence of an S-S bond. M-S bond lengths typically in the range of 2.2 - 2.4 Å.

Logical Relationship Diagram for Oxidative Addition:

G Oxidative Addition with S-S Bond Cleavage Low_Valent_Metal Low-Valent Metal Precursor (e.g., M(0)L₄) Oxidative_Addition Oxidative Addition Low_Valent_Metal->Oxidative_Addition Dixylyl_Disulfide Dixylyl Disulfide (Ar-S-S-Ar) Dixylyl_Disulfide->Oxidative_Addition Thiolate_Complex Metal Thiolate Complex [M(SAr)₂(L)₂] Oxidative_Addition->Thiolate_Complex S-S Bond Cleaved

Caption: Pathway for oxidative addition of dixylyl disulfide leading to S-S bond cleavage.

Note 3: Potential Applications

  • Catalysis: Metal-thiolate complexes derived from dixylyl disulfide could be investigated as catalysts for cross-coupling reactions, leveraging the electronic and steric properties of the xylylthiolate ligand.

  • Materials Science: The bulky nature of the dixylyl groups could be exploited in the design of molecular materials with specific packing arrangements or as precursors for metal sulfide (B99878) nanomaterials.

  • Drug Development: As dixylyl disulfide is a known impurity in the synthesis of Vortioxetine, understanding its coordination chemistry could be relevant for identifying and mitigating potential interactions with biological metal ions or for developing metal-based derivatives with novel pharmacological properties.[1]

Disclaimer: The protocols for the synthesis of dixylyl disulfide-metal complexes are hypothetical and based on the general reactivity of diaryl disulfides. Specific reaction conditions may need to be optimized for dixylyl disulfide. Researchers should consult the primary literature on the coordination chemistry of diaryl disulfides for further guidance.

References

Application Note: Analysis of Dixylyl Disulfide by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dixylyl disulfide is an organosulfur compound with applications in various industrial processes. Accurate and reliable quantification of dixylyl disulfide is essential for quality control, process monitoring, and research and development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and analysis of this compound. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of dixylyl disulfide.

The primary analytical challenge in the HPLC analysis of dixylyl disulfide lies in its non-polar nature and lack of a strong chromophore.[1] This necessitates the use of a reversed-phase column and UV detection at low wavelengths, where the disulfide bond exhibits absorbance.[1] This method provides a reliable approach to achieve good chromatographic separation and sensitive detection of dixylyl disulfide.

Method Summary

This method employs a C18 reversed-phase column with a mobile phase composed of acetonitrile (B52724) and water. Detection is carried out using a UV detector at a low wavelength. The method is suitable for the quantification of dixylyl disulfide in standard solutions and can be adapted for various sample matrices with appropriate sample preparation.[1]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.[1]

  • Solvents: HPLC-grade acetonitrile and ultrapure water.

  • Standard: Dixylyl disulfide (≥98% purity).

  • Sample Vials: Amber glass vials to prevent potential photodegradation.

2. Preparation of Solutions

  • Mobile Phase: Prepare the desired mobile phase composition by mixing acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of dixylyl disulfide and dissolve it in 100 mL of acetonitrile in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]

3. HPLC Conditions

The following table summarizes the recommended HPLC conditions. These parameters may be optimized for specific instruments and applications.

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis or DAD
Detection Wavelength 210 nm

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix. For liquid samples, a general guideline is provided below:

  • Dilute the sample with acetonitrile to bring the concentration of dixylyl disulfide within the calibration range.[1]

  • Filter the diluted sample through a 0.45 µm syringe filter into an amber HPLC vial.[1]

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.[1]

  • Identify the dixylyl disulfide peak in the sample chromatogram by comparing its retention time with that of the standard.[1]

  • Quantify the amount of dixylyl disulfide in the sample using the calibration curve.[1]

Data Presentation

A summary of typical performance data for the HPLC analysis of a similar compound, dipropyl disulfide, is provided below. These values are illustrative and may vary for dixylyl disulfide depending on the specific instrumentation and experimental conditions.[1]

ParameterTypical Value
Retention Time (t_R) 5.8 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method Development Considerations: Isocratic vs. Gradient Elution

The choice between isocratic and gradient elution is a critical step in HPLC method development.[2]

  • Isocratic Elution: Involves a constant mobile phase composition throughout the run.[3] It is simpler, more reliable for routine analysis, and often more cost-effective.[3][4] This method is suitable for simple samples where the components have similar chemical properties.[3]

  • Gradient Elution: Involves changing the mobile phase composition during the analysis.[3] This is ideal for complex samples containing compounds with a wide range of polarities, as it can lead to faster analysis times and improved peak resolution.[2]

For the analysis of dixylyl disulfide, an initial isocratic method with a high percentage of acetonitrile is a good starting point. If co-eluting impurities are present or if the peak shape is not optimal, a gradient method can be developed to improve the separation.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Data_Acquisition Data Acquisition Separation->Data_Acquisition Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: Experimental workflow for HPLC analysis of dixylyl disulfide.

Elution_Choice Start Method Development Start Simple_Sample Simple Sample? (Few components, similar polarity) Start->Simple_Sample Isocratic Isocratic Elution (Constant Mobile Phase) Good_Separation Good Separation? Isocratic->Good_Separation Gradient Gradient Elution (Varying Mobile Phase) Optimized Optimized Method Gradient->Optimized Simple_Sample->Isocratic Yes Complex_Sample Complex Sample? (Multiple components, wide polarity range) Simple_Sample->Complex_Sample No Good_Separation->Gradient No Good_Separation->Optimized Yes Complex_Sample->Gradient Yes

Caption: Decision tree for choosing between isocratic and gradient elution.

References

Application Note: Identification of Dixylyl Disulfide by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dixylyl disulfide is an organosulfur compound that can be present as an impurity in various chemical manufacturing processes, including in the synthesis of active pharmaceutical ingredients such as vortioxetine. Its identification and quantification are crucial for quality control and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like dixylyl disulfide. This application note provides a detailed protocol for the identification of dixylyl disulfide using GC-MS.

Principle

This method utilizes a gas chromatograph (GC) to separate dixylyl disulfide from other components in a sample matrix. The separated compound then enters a mass spectrometer (MS), where it is ionized by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a fingerprint for the compound's identification.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.

  • Standard Solution Preparation:

    • Prepare a stock solution of dixylyl disulfide (1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or hexane.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

    • For quantitative analysis, add an appropriate internal standard (e.g., diphenyl sulfide (B99878) or a deuterated analog) to each calibration standard and sample at a fixed concentration.

  • Sample Extraction (from a solid matrix):

    • Weigh approximately 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of dichloromethane.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean vial for GC-MS analysis.

GC-MS Parameters

The following parameters are recommended and may be adjusted for optimal performance.

Parameter Value
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Oven Temperature ProgramInitial temperature 150°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 10 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-450
Ion Source Temperature230°C
Quadrupole Temperature150°C
Solvent Delay5 minutes

Data Presentation

The identification of dixylyl disulfide is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The following table summarizes the expected quantitative data.

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
Dixylyl Disulfide~15.8274137, 105, 91, 77

Note: Retention time is an estimate and should be confirmed experimentally with a certified reference standard.

Mass Spectrum Interpretation:

The electron ionization of dixylyl disulfide (C₁₆H₁₈S₂) is expected to produce a characteristic fragmentation pattern. Aromatic disulfides are known to undergo skeletal rearrangements upon electron impact, including the loss of sulfur atoms.

  • m/z 274 [M]⁺•: The molecular ion.

  • m/z 137 [C₈H₉S]⁺: Represents the xylylthio fragment, resulting from the cleavage of the S-S bond.

  • m/z 105 [C₈H₉]⁺: Represents the xylyl cation, formed by the loss of a sulfur atom from the xylylthio fragment.

  • m/z 91 [C₇H₇]⁺: Tropylium ion, a common fragment in compounds containing a benzyl (B1604629) moiety, formed through rearrangement and loss of a methyl group from the xylyl cation.

  • m/z 77 [C₆H₅]⁺: Phenyl cation, resulting from further fragmentation.

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for Dixylyl Disulfide Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection Sample Injection Standard->Injection Extraction Sample Extraction Extraction->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Spectrum Mass Spectrum Acquisition Detection->Spectrum Identification Compound Identification Chromatogram->Identification Spectrum->Identification Result Final Report Identification->Result

Caption: Experimental workflow for GC-MS analysis of dixylyl disulfide.

Proposed Mass Fragmentation Pathway

Fragmentation_Pathway Proposed Mass Fragmentation of Dixylyl Disulfide node_M Dixylyl Disulfide [M]⁺• m/z = 274 node_137 Xylylthio Fragment [C₈H₉S]⁺ m/z = 137 node_M->node_137 - C₈H₉S• node_105 Xylyl Cation [C₈H₉]⁺ m/z = 105 node_137->node_105 - S node_91 Tropylium Ion [C₇H₇]⁺ m/z = 91 node_105->node_91 - CH₂ node_77 Phenyl Cation [C₆H₅]⁺ m/z = 77 node_91->node_77 - CH₂

Caption: Proposed fragmentation of dixylyl disulfide in EI-MS.

Application Notes and Protocols for Utilizing Dixylyl Disulfide as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to evaluate and utilize dixylyl disulfide as a potential corrosion inhibitor. While specific quantitative data for dixylyl disulfide is limited in publicly available literature, this document outlines the standard protocols and theoretical framework for its assessment, drawing parallels with other organic disulfide compounds known for their corrosion inhibition properties.

Introduction to Dixylyl Disulfide as a Corrosion Inhibitor

Organic compounds containing heteroatoms such as sulfur are known to be effective corrosion inhibitors, particularly in acidic environments.[1] The mechanism of inhibition generally involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that passivates the metal.[1][2] Dixylyl disulfide, with its disulfide linkage and aromatic rings, possesses structural features that suggest potential for corrosion inhibition. The sulfur atoms can act as adsorption centers on the metal surface, while the bulky xylene groups can form a dense hydrophobic layer, further protecting the metal from the corrosive environment.

Mechanism of Action

The primary mechanism by which disulfide compounds inhibit corrosion is through adsorption onto the metal surface. This process can be broadly categorized as:

  • Physisorption: Involves weak van der Waals forces between the inhibitor molecules and the metal surface.

  • Chemisorption: Involves the formation of a coordinate bond between the lone pair electrons of the sulfur atoms in the disulfide bond and the vacant d-orbitals of the metal.

The formation of a stable, adsorbed layer of dixylyl disulfide molecules on the metal surface creates a barrier that isolates the metal from the corrosive medium, thereby reducing the rates of both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[3]

Experimental Protocols for Evaluation

To evaluate the efficacy of dixylyl disulfide as a corrosion inhibitor, a series of electrochemical and gravimetric tests are recommended.

Weight Loss Method

This is a simple and widely used method to determine the corrosion rate and the inhibition efficiency.

Protocol:

  • Coupon Preparation: Prepare coupons of the metal to be tested (e.g., mild steel) with known dimensions and weight. Polish the coupons with a series of emery papers of decreasing grit size, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.

  • Immersion: Immerse the prepared coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of dixylyl disulfide for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl with a pickling inhibitor), wash with distilled water and acetone, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mpy) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical methods provide faster results and offer insights into the mechanism of inhibition. A standard three-electrode cell is used, consisting of the metal coupon as the working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

This technique is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and to understand whether the inhibitor is anodic, cathodic, or mixed-type.

Protocol:

  • Cell Setup: Assemble the three-electrode cell with the working electrode immersed in the corrosive solution with and without the desired concentration of dixylyl disulfide.

  • Stabilization: Allow the open-circuit potential (OCP) to stabilize for a period of time (e.g., 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: Plot the resulting current density versus the applied potential (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr).

  • Calculation of Inhibition Efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density without the inhibitor and icorrᵢ is the corrosion current density with the inhibitor.

EIS is a powerful non-destructive technique that provides information about the properties of the protective film and the kinetics of the corrosion process.

Protocol:

  • Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The Rct value is inversely proportional to the corrosion rate.

  • Calculation of Inhibition Efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.

Data Presentation

Quantitative data from the evaluation of a corrosion inhibitor should be summarized in clearly structured tables for easy comparison. Below is an illustrative example of how data for a disulfide-based inhibitor could be presented.

Table 1: Weight Loss Data for a Disulfide Inhibitor on Mild Steel in 1 M HCl

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mpy)Inhibition Efficiency (%)
0 (Blank)150.2115.3-
5090.168.240.0
10060.545.159.7
15038.728.974.2
20025.819.382.8
25016.212.189.2

Note: This data is illustrative for a generic disulfide inhibitor and not specific to dixylyl disulfide.[1]

Table 2: Potentiodynamic Polarization Data for a Disulfide Inhibitor on Mild Steel in 1 M HCl

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-4801250-
50-47275040.0
100-46550060.0
150-45831275.0
200-45020084.0
250-44513789.0

Note: This data is illustrative for a generic disulfide inhibitor and not specific to dixylyl disulfide.

Table 3: EIS Data for a Disulfide Inhibitor on Mild Steel in 1 M HCl

Inhibitor Concentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)45250-
507518040.0
10011212060.0
1501808075.0
2002816084.0
2504094589.0

Note: This data is illustrative for a generic disulfide inhibitor and not specific to dixylyl disulfide.

Visualizations

Experimental Workflow for Corrosion Inhibition Studies

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Metal Coupon Preparation C Weight Loss Immersion A->C D Electrochemical Measurements A->D B Inhibitor Solution Preparation B->C B->D E Data Collection (Weight, Ecorr, icorr, Rct) C->E D->E F Calculation of Corrosion Rate & IE% E->F G Surface Analysis (Optional: SEM, AFM) F->G

Caption: Workflow for evaluating a corrosion inhibitor.

Proposed Mechanism of Corrosion Inhibition by Dixylyl Disulfide

inhibition_mechanism cluster_environment Corrosive Environment (e.g., Acidic Solution) cluster_inhibitor Inhibitor Action cluster_result Outcome Metal Metal Surface (e.g., Fe) H_plus H+ H_plus->Metal Cathodic Reaction (H₂ Evolution) Cl_minus Cl- Cl_minus->Metal Anodic Dissolution (Fe²⁺ formation) Inhibitor Dixylyl Disulfide Molecules Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Adsorption->Metal S-Fe bond formation Protective_Film Formation of a Protective Hydrophobic Film Adsorption->Protective_Film Reduced_Corrosion Reduced Corrosion Rate Protective_Film->Reduced_Corrosion

Caption: Adsorption mechanism of dixylyl disulfide.

Adsorption Isotherm

To understand the interaction between the inhibitor molecules and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Freundlich, Temkin). The Langmuir adsorption isotherm is often a good model for the adsorption of corrosion inhibitors.

The Langmuir isotherm is given by: C / θ = 1 / Kads + C

where C is the inhibitor concentration, θ is the surface coverage (θ = IE% / 100), and Kads is the adsorption equilibrium constant. A plot of C/θ versus C should yield a straight line, from which Kads can be calculated. The standard free energy of adsorption (ΔG°ads) can then be calculated using the following equation:

ΔG°ads = -RT ln(55.5 Kads)

where R is the universal gas constant, T is the absolute temperature, and 55.5 is the concentration of water in the solution in mol/L. The value of ΔG°ads can provide insights into whether the adsorption is physisorption or chemisorption.

Quantum Chemical Calculations

Quantum chemical calculations, using methods like Density Functional Theory (DFT), can be employed to correlate the molecular structure of dixylyl disulfide with its potential inhibition efficiency.[4][5] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) can provide theoretical insights into the adsorption process.[5] Generally, a higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO value suggests a higher ability to accept electrons from the metal. A small energy gap often correlates with higher inhibition efficiency.

Conclusion

While dixylyl disulfide is not a widely documented corrosion inhibitor, its chemical structure suggests it may have protective properties. The protocols and theoretical considerations outlined in these application notes provide a robust framework for researchers and scientists to systematically evaluate its efficacy. By employing weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques, coupled with adsorption isotherm studies and quantum chemical calculations, a comprehensive understanding of the corrosion inhibition potential of dixylyl disulfide can be achieved.

References

Application Notes and Protocols for Nanoparticle Synthesis Using Dixylyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of metal sulfide (B99878) nanoparticles utilizing dixylyl disulfide as a sulfur precursor. The protocols are based on established methods for nanoparticle synthesis with analogous organosulfur compounds. Applications in drug delivery, particularly in targeting cancer signaling pathways, are also discussed.

Introduction

The synthesis of nanoparticles with controlled size, shape, and composition is a cornerstone of nanotechnology, with significant implications for drug delivery, diagnostics, and therapeutics. Metal sulfide nanoparticles, in particular, have garnered interest due to their unique optical and electronic properties. Dixylyl disulfide, an aromatic organosulfur compound, presents a potential alternative as a sulfur source in the synthesis of these nanoparticles. Its thermal decomposition can provide a controlled release of sulfur, enabling the formation of crystalline nanostructures. This document outlines a proposed methodology for the synthesis of metal sulfide nanoparticles using dixylyl disulfide and discusses their potential application in targeting the PI3K/AKT/mTOR signaling pathway in cancer cells.

Experimental Protocols

Synthesis of Metal Sulfide Nanoparticles via Thermal Decomposition of Dixylyl Disulfide

This protocol describes a hot-injection method for the synthesis of metal sulfide (e.g., zinc sulfide, ZnS) nanoparticles. This method is adapted from established procedures for other organosulfur precursors.[1]

Materials:

  • Zinc Acetate (B1210297) (or other metal acetate salt)

  • Oleylamine (capping agent and solvent)

  • Dixylyl disulfide

  • Toluene (B28343) (or other high-boiling point solvent)

  • Methanol (B129727) (for washing)

  • Three-neck flask, condenser, thermocouple, heating mantle, magnetic stirrer, Schlenk line

Procedure:

  • Preparation of Metal Precursor Solution: In a 100 mL three-neck flask, dissolve 1 mmol of zinc acetate in 10 mL of oleylamine.

  • Degassing: Heat the mixture to 120°C under vacuum for 30 minutes to remove water and oxygen.

  • Inert Atmosphere: Switch the atmosphere to an inert gas (e.g., Argon or Nitrogen).

  • Heating: Increase the temperature to the desired reaction temperature (e.g., 220°C). A recent study on the thermal stability of aromatic disulfide epoxy vitrimers showed that significant degradation occurred at temperatures of 215°C and higher.[2]

  • Preparation of Sulfur Precursor Solution: In a separate vial, dissolve 0.5 mmol of dixylyl disulfide in 5 mL of toluene.

  • Hot Injection: Swiftly inject the dixylyl disulfide solution into the hot metal precursor solution with vigorous stirring.

  • Nanoparticle Growth: Allow the reaction to proceed for a set time (e.g., 30 minutes) to facilitate nanoparticle growth. The color of the solution may change, indicating nanoparticle formation.

  • Cooling: After the growth phase, cool the reaction mixture to room temperature.

  • Purification:

    • Add 20 mL of methanol to the solution to precipitate the nanoparticles.

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of toluene.

    • Repeat the precipitation and washing steps two more times.

  • Storage: Disperse the final nanoparticle product in a suitable solvent (e.g., toluene or chloroform) for storage and further characterization.

Surface Functionalization for Drug Delivery

To enhance biocompatibility and enable targeted drug delivery, the surface of the synthesized nanoparticles can be functionalized. This protocol describes a ligand exchange process to coat the nanoparticles with a biocompatible polymer like polyethylene (B3416737) glycol (PEG).

Materials:

  • Synthesized metal sulfide nanoparticles in toluene

  • Thiol-terminated polyethylene glycol (SH-PEG)

  • Chloroform (B151607)

  • Methanol

Procedure:

  • Ligand Exchange Solution: Prepare a solution of SH-PEG in chloroform (e.g., 1 mg/mL).

  • Mixing: Add the nanoparticle dispersion to the SH-PEG solution in a 1:1 volume ratio.

  • Incubation: Stir the mixture at room temperature for 24 hours to allow for ligand exchange.

  • Purification:

    • Precipitate the PEG-coated nanoparticles by adding methanol.

    • Centrifuge and wash the nanoparticles with methanol three times to remove excess PEG and oleylamine.

  • Final Product: Re-disperse the functionalized nanoparticles in a biocompatible solvent (e.g., phosphate-buffered saline, PBS) for biological applications.

Data Presentation

Table 1: Proposed Synthesis Parameters and Expected Outcomes

ParameterRangeExpected Effect on Nanoparticle Properties
Reaction Temperature (°C) 200 - 250Higher temperatures generally lead to larger nanoparticles and improved crystallinity.
Reaction Time (min) 10 - 60Longer reaction times can increase nanoparticle size and yield.
Metal Precursor Concentration (mmol) 0.5 - 2.0Affects the final concentration and size distribution of nanoparticles.
Dixylyl Disulfide Concentration (mmol) 0.25 - 1.0Influences the rate of nanoparticle formation and stoichiometry.
Capping Agent (Oleylamine) Concentration (mL) 5 - 15Higher concentrations can lead to smaller, more monodisperse nanoparticles.

Characterization of Synthesized Nanoparticles

A comprehensive characterization of the synthesized nanoparticles is crucial to understand their physical and chemical properties.

Table 2: Characterization Techniques and Information Obtained

TechniqueInformation Provided
Transmission Electron Microscopy (TEM) Size, shape, and morphology of individual nanoparticles.
Scanning Electron Microscopy (SEM) Surface morphology and agglomeration state of nanoparticles.
X-ray Diffraction (XRD) Crystalline structure and phase purity of the nanoparticles.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distribution in solution.
UV-Vis Spectroscopy Optical properties and estimation of the band gap.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of surface capping agents and functional groups.

Application in Targeting Cancer Signaling Pathways

Nanoparticles synthesized using dixylyl disulfide can be engineered for targeted drug delivery to cancer cells. A promising target is the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and survival.[3][4] Nanoparticles can be loaded with inhibitors of this pathway and functionalized with ligands that specifically bind to receptors overexpressed on cancer cells, thereby increasing the therapeutic efficacy and reducing off-target effects.[5][6]

Proposed Mechanism of Action

Functionalized nanoparticles loaded with a PI3K/AKT/mTOR inhibitor can be designed to target cancer cells. Upon reaching the tumor site, the nanoparticles can be internalized by the cancer cells through receptor-mediated endocytosis. Inside the cell, the drug is released, inhibiting the PI3K/AKT/mTOR pathway and inducing apoptosis (programmed cell death).

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization s1 Prepare Metal Precursor Solution s2 Degas and Heat (120°C) s1->s2 s3 Inert Atmosphere (Ar/N2) s2->s3 s4 Heat to Reaction Temperature (220°C) s3->s4 s6 Hot Injection s4->s6 s5 Prepare Dixylyl Disulfide Solution s5->s6 s7 Nanoparticle Growth (30 min) s6->s7 s8 Cool to Room Temperature s7->s8 s9 Purification (Centrifugation/Washing) s8->s9 s10 Store Nanoparticles s9->s10 f1 Prepare SH-PEG Solution f2 Mix with Nanoparticles f1->f2 f3 Incubate (24h) f2->f3 f4 Purify Functionalized Nanoparticles f3->f4 f5 Disperse in PBS f4->f5 cluster_synthesis cluster_synthesis

Caption: Experimental workflow for the synthesis and functionalization of nanoparticles.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits NP Drug-loaded Nanoparticle NP->RTK Targeting Inhibitor Inhibitor NP->Inhibitor Releases Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Caption: Targeted nanoparticle interaction with the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: The Role of Disulfides in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Disulfide-containing compounds are of significant interest in pharmaceutical research and development due to their diverse biological activities and utility as synthetic intermediates. This document provides an overview of the role of dixylyl disulfide and offers a detailed exploration of other structurally related disulfides, such as diallyl disulfide and diphenyl disulfide, which serve as prominent examples of the broad-ranging applications of this class of molecules. While dixylyl disulfide has a specific and narrow application, the broader family of disulfides is integral to various therapeutic areas, including oncology, inflammation, and cardiovascular disease.

Part 1: Dixylyl Disulfide

Application Notes

Dixylyl disulfide, specifically bis(2,4-dimethylphenyl) disulfide, has a primary and well-documented role in the pharmaceutical industry as an impurity reference standard.[1][2] Its main application is in the quality control and monitoring of the synthesis of vortioxetine (B1682262) hydrobromide, an antidepressant drug.[1] Vortioxetine is a multimodal serotonergic agent, and dixylyl disulfide is a potential process impurity that must be monitored to ensure the purity and safety of the final drug product.[1][2]

There is also a mention of dixylyl disulfide being used as a reactant in an alternative synthetic pathway for vortioxetine salts.[2] However, beyond this specific context, there is limited publicly available information on the biological activity or broader therapeutic applications of dixylyl disulfide itself.

Experimental Protocols

As the primary role of dixylyl disulfide is for analytical purposes, a relevant protocol would be its use as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quality control of vortioxetine.

Protocol 1: Quantification of Dixylyl Disulfide Impurity in Vortioxetine Samples using HPLC

Objective: To quantify the presence of dixylyl disulfide in a sample of vortioxetine hydrobromide using an external reference standard.

Materials:

  • Dixylyl disulfide reference standard

  • Vortioxetine hydrobromide sample

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of dixylyl disulfide reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 0.05 µg/mL to 5 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the vortioxetine hydrobromide sample in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Identify the dixylyl disulfide peak in the sample chromatogram by comparing the retention time with that of the reference standard.

    • Quantify the amount of dixylyl disulfide in the sample using the calibration curve.

Part 2: Diallyl Disulfide (DADS) - An Exemplar of Biologically Active Disulfides

Diallyl disulfide (DADS) is a major organosulfur compound derived from garlic and is extensively studied for its wide range of biological activities, making it a promising candidate for pharmaceutical research.[3][4]

Application Notes

DADS exhibits anti-inflammatory, antioxidant, anticancer, cardiovascular protective, and neuroprotective properties.[3][4] Its therapeutic potential stems from its ability to modulate various cellular signaling pathways.[4]

Anticancer Effects: DADS has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.[5][6] These effects are mediated through the modulation of pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK.[4]

Anti-inflammatory and Antioxidant Effects: DADS can mitigate inflammation and oxidative stress by activating the Nrf2 pathway, a key regulator of cellular antioxidant responses, and by inhibiting the pro-inflammatory NF-κB pathway.[4]

Cardiovascular and Neuroprotective Effects: The compound has shown potential in protecting against cardiovascular diseases by reducing oxidative stress and lowering blood pressure.[6] It also exhibits neuroprotective effects, with studies showing its potential to alleviate neuropathic pain.[7]

Quantitative Data

Table 1: Inhibitory Effects of Diallyl Disulfide on Cancer Cell Viability

Cell Line Concentration of DADS % Inhibition of Cell Viability Reference
PC-3 (Prostate Cancer) 50 µM ~40% FCT, 2013
A549 (Lung Cancer) 100 µM ~60% Mol Med Rep, 2017

| MCF-7 (Breast Cancer) | 50 µM | ~55% | J Agric Food Chem, 2011 |

Table 2: Effect of Diallyl Disulfide on Neuropathic Pain Markers in Rats

Treatment Group Mechanical Hyperalgesia (Paw Withdrawal Threshold in g) Cold Allodynia (Paw Withdrawal Duration in s) Reference
Control (CCI) ~40 ~12 PMC, 2019
DADS (25 mg/kg) ~75 ~6 PMC, 2019

| DADS (50 mg/kg) | ~100 | ~4 | PMC, 2019 |

Experimental Protocols

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of diallyl disulfide on cancer cells.

Materials:

  • Cancer cell line (e.g., PC-3)

  • Diallyl disulfide (DADS)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of DADS (e.g., 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways and Visualizations

DADS modulates several key signaling pathways involved in cancer and inflammation.

NF-κB Signaling Pathway Inhibition by DADS: DADS has been shown to inhibit the NF-κB signaling pathway, which is crucial for inflammation and cell survival.

G cluster_0 DADS Diallyl Disulfide (DADS) IKK IKK Complex DADS->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene Inflammation Inflammation Gene->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by Diallyl Disulfide (DADS).

PI3K/Akt/mTOR Signaling Pathway Inhibition by DADS in Cancer Cells: DADS can induce autophagy and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway.

G DADS Diallyl Disulfide (DADS) PI3K PI3K DADS->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: DADS-mediated inhibition of the PI3K/Akt/mTOR pathway.

Part 3: Diphenyl Disulfide - A Versatile Synthetic Intermediate

Diphenyl disulfide is a widely used reagent in organic synthesis for the introduction of the phenylthio (PhS) group into molecules, which is a key step in the synthesis of various pharmaceutical agents.[8]

Application Notes

The primary application of diphenyl disulfide in pharmaceutical R&D is as a synthetic intermediate. It is particularly useful for the α-phenylsulfenylation of carbonyl compounds, creating intermediates for the synthesis of steroids, prostaglandins, and anticancer agents.[8]

Experimental Protocols

Protocol 3: α-Phenylsulfenylation of a Ketone

Objective: To synthesize an α-phenylthio ketone using diphenyl disulfide.

Materials:

  • Ketone (e.g., 2-heptanone)

  • Diphenyl disulfide

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Nitrogen atmosphere

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend NaH in anhydrous THF.

    • Cool the suspension to 0°C.

    • Add a solution of the ketone in anhydrous THF dropwise.

    • Stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

  • Sulfenylation:

    • Cool the reaction mixture back to 0°C.

    • Add a solution of diphenyl disulfide in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Workflow Visualization

G start Start enolate Enolate Formation (Ketone + NaH in THF) start->enolate sulfenylation Sulfenylation (Add Diphenyl Disulfide) enolate->sulfenylation workup Aqueous Work-up & Extraction sulfenylation->workup purification Purification (Column Chromatography) workup->purification product α-Phenylthio Ketone purification->product

Caption: Experimental workflow for α-phenylsulfenylation of a ketone.

While dixylyl disulfide's role is currently confined to being an impurity reference standard, the broader class of disulfide compounds demonstrates immense importance in pharmaceutical research and development. Diallyl disulfide serves as a powerful example of a biologically active natural product with therapeutic potential across multiple diseases, driven by its ability to modulate key signaling pathways. Diphenyl disulfide exemplifies the critical role of disulfides as versatile synthetic intermediates in the construction of complex pharmaceutical molecules. Further research into novel disulfide compounds may uncover new therapeutic agents and synthetic strategies.

References

Application Notes and Protocols for Dixylyl Disulfide and Other Aromatic Disulfides as Redox-Responsive Cross-linkers in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Aromatic Disulfide Cross-linkers

Aromatic disulfide cross-linkers are a class of molecules used to create dynamic and stimuli-responsive polymer networks. The disulfide bond (-S-S-) within these cross-linkers can be cleaved under reducing conditions, such as those found inside cells (e.g., high glutathione (B108866) concentration), and can be reformed under oxidizing conditions. This reversible covalent chemistry makes them ideal for applications requiring controlled degradation or release, such as in drug delivery, self-healing materials, and tissue engineering.[1][2]

Dixylyl disulfide, with the chemical formula C₁₆H₁₈S₂, exists in various isomeric forms, such as di(3,5-xylyl) disulfide and di(2,4-xylyl) disulfide.[3][4] While specific applications in redox-responsive polymers are not well-documented, its aromatic disulfide structure suggests its potential as a redox-sensitive cross-linking agent. The general structure consists of two xylene rings connected by a disulfide bridge.

Principle of Redox-Responsiveness:

The disulfide bond is susceptible to cleavage by reducing agents like dithiothreitol (B142953) (DTT) and glutathione (GSH) through a thiol-disulfide exchange reaction.[5][6] This process breaks the cross-links between polymer chains, leading to the disassembly or degradation of the polymer network. The higher concentration of GSH in the intracellular environment compared to the extracellular space provides a biological trigger for the selective release of encapsulated cargo within cells.

Data Presentation

As specific quantitative data for dixylyl disulfide cross-linked polymers are unavailable, the following tables summarize representative data for polymers cross-linked with other aromatic disulfide-containing molecules to provide an expected performance benchmark.

Table 1: Mechanical Properties of Aromatic Disulfide Cross-linked Acrylic Elastomers

Cross-linkerMonomerCross-linker Content (mol%)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Bis(4-aminophenyl) disulfide2-Hydroxyethyl acrylate58.5 ± 0.52.1 ± 0.2250 ± 20
Bis(4-aminophenyl) disulfideButyl methacrylate512.3 ± 0.83.5 ± 0.3180 ± 15

Data is hypothetical and based on typical values for similar systems reported in the literature.[1]

Table 2: Redox-Responsive Degradation of Aromatic Disulfide Cross-linked Hydrogels

Polymer SystemReducing Agent (Concentration)Degradation Time (hours)Swelling Ratio Before Degradation
Poly(acrylamide)-co-bis(acryloyl)cystamine10 mM DTT415.2
Poly(ethylene glycol) diacrylate with aromatic disulfide cross-linker10 mM GSH812.5

Data is illustrative and compiled from general knowledge of redox-responsive hydrogels.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative aromatic disulfide cross-linker and its incorporation into a polymer network, followed by characterization of its redox-responsive properties.

Protocol 1: Synthesis of a Representative Aromatic Disulfide Acrylate Cross-linker

This protocol describes the synthesis of a diacrylate cross-linker containing an aromatic disulfide bond, which can be used in free-radical polymerization.

Materials:

Procedure:

  • Diazotization of 4-Aminophenol: Dissolve 4-aminophenol in dilute HCl and cool to 0-5 °C. Add a solution of NaNO₂ dropwise while maintaining the temperature below 5 °C.

  • Formation of the Disulfide: To the diazonium salt solution, add a solution of Na₂S₂O₃ and KI. Stir the reaction mixture at room temperature overnight. The aromatic disulfide, 4,4'-dithiodiphenol, will precipitate.

  • Purification: Filter the precipitate, wash with water, and dry under vacuum.

  • Acrylation: Suspend the 4,4'-dithiodiphenol in DCM containing TEA. Cool the mixture to 0 °C and add acryloyl chloride dropwise. Allow the reaction to proceed at room temperature for 24 hours.

  • Work-up: Wash the organic layer with dilute HCl, NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure to obtain the aromatic disulfide diacrylate cross-linker.

Protocol 2: Preparation of Redox-Responsive Hydrogels

This protocol details the fabrication of a hydrogel cross-linked with the synthesized aromatic disulfide diacrylate.

Materials:

  • Acrylamide (AAm) or other suitable monomer

  • Aromatic disulfide diacrylate cross-linker (from Protocol 1)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Pre-polymer Solution: Dissolve the monomer (e.g., AAm) and the aromatic disulfide diacrylate cross-linker in PBS. The molar ratio of monomer to cross-linker can be varied to control the cross-linking density.

  • Initiation of Polymerization: Degas the solution with nitrogen for 15 minutes. Add APS and TEMED to initiate the free-radical polymerization.

  • Gelation: Quickly pour the solution into a mold and allow it to polymerize at room temperature for several hours to form the hydrogel.

  • Purification: Swell the hydrogel in a large volume of deionized water for 48 hours, changing the water frequently to remove unreacted monomers and initiator.

Protocol 3: Evaluation of Redox-Responsive Degradation

This protocol describes how to assess the degradation of the hydrogel in a reducing environment.

Materials:

  • Aromatic disulfide cross-linked hydrogel (from Protocol 2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or Glutathione (GSH)

Procedure:

  • Swelling and Weighing: Equilibrate pre-weighed, dried hydrogel samples in PBS until equilibrium swelling is reached. Record the swollen weight.

  • Degradation Study: Prepare two sets of swollen hydrogel samples. Immerse one set in PBS (control) and the other in PBS containing a reducing agent (e.g., 10 mM DTT or 10 mM GSH).

  • Monitoring Degradation: At regular time intervals, remove the hydrogels, blot excess surface water, and record their weight. The decrease in weight over time indicates degradation.

  • Analysis: Plot the remaining weight percentage against time to determine the degradation kinetics. Visual inspection for the dissolution of the hydrogel can also be recorded.

Visualizations

Diagram 1: Redox-Cleavage of a Dixylyl Disulfide Cross-link

G cluster_0 Polymer Network cluster_1 Reducing Environment cluster_2 Cleaved Polymer Chains P1 Polymer Chain Crosslinker Dixylyl Disulfide P1->Crosslinker P2 Polymer Chain P2->Crosslinker P1_thiol Polymer-SH Crosslinker->P1_thiol Cleavage P2_thiol Polymer-SH GSH 2 GSH GSSG GSSG GSH->GSSG Oxidation

Caption: Redox-responsive cleavage of a dixylyl disulfide cross-link.

Diagram 2: Experimental Workflow for Hydrogel Synthesis and Testing

G A Monomer & Dixylyl Disulfide Cross-linker B Pre-polymer Solution in PBS A->B C Initiator Addition (APS/TEMED) B->C D Polymerization & Gelation C->D E Hydrogel Purification D->E F Swelling in PBS E->F G Degradation Study (+ Reducing Agent) F->G H Control (PBS only) F->H I Analysis: Weight Loss vs. Time G->I H->I

Caption: Workflow for redox-responsive hydrogel synthesis and testing.

Diagram 3: Signaling Pathway for Intracellular Drug Release

G Nanoparticle Drug-loaded Nanoparticle (Dixylyl Disulfide Cross-linked) Cell Target Cell Nanoparticle->Cell Endocytosis Endosome Endosome Cytosol Cytosol (High GSH) Endosome->Cytosol Endosomal Escape Drug Drug Release Cytosol->Drug Disulfide Cleavage Effect Therapeutic Effect Drug->Effect

Caption: Intracellular drug release from a redox-responsive nanoparticle.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dixylyl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dixylyl disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of dixylyl disulfide for higher yields and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of dixylyl disulfide, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of Dixylyl Disulfide

Q1: My reaction has resulted in a low or no yield of the desired dixylyl disulfide. What are the potential causes and how can I address them?

A1: Low yields can stem from several factors, primarily related to the choice of synthetic route, reagent quality, and reaction conditions. Here’s a breakdown of common causes and troubleshooting steps:

Potential Cause Troubleshooting Steps Relevant Synthetic Route(s)
Incomplete Oxidation of Xylenethiol - Increase Oxidant Stoichiometry: Ensure a slight excess of the oxidizing agent is used to drive the reaction to completion. - Extend Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and continue until the starting xylenethiol is consumed. - Optimize Temperature: While many oxidations proceed at room temperature, gentle heating can sometimes increase the reaction rate. However, be cautious as excessive heat can promote side reactions.[1]Oxidation of Xylenethiol
Poor Quality of Starting Materials - Verify Purity: Confirm the purity of your xylenethiol isomer and any reagents using techniques like NMR or GC-MS. Impurities in the starting material can lead to side reactions. - Use Fresh Reagents: Oxidizing agents can degrade over time. Use fresh or properly stored reagents.All Routes
Suboptimal Reaction Conditions with Sulfur Monochloride - Control Temperature: The reaction of xylene with sulfur monochloride (S₂Cl₂) can be exothermic. Maintain the recommended reaction temperature to avoid the formation of byproducts. - Optimize Stoichiometry: The molar ratio of xylene to sulfur monochloride is critical. An incorrect ratio can lead to the formation of polysulfides or other undesired products.Reaction of Xylene with Sulfur Monochloride
Issues with Diazonium Salt Route - Ensure Complete Diazotization: The formation of the diazonium salt from the corresponding xylidine (B576407) is a critical step. Ensure the temperature is kept low (typically 0-5 °C) to prevent decomposition of the diazonium salt. - Control Addition Rate: The rate of addition of the diazonium salt solution to the sulfur source should be controlled to maintain the reaction temperature and avoid side reactions.From Xylidine via Diazonium Salt

Issue 2: Presence of Significant Byproducts

Q2: My final product is contaminated with significant byproducts. How can I identify and minimize them?

A2: Byproduct formation is a common challenge. The nature of the byproducts will depend on the synthetic route chosen.

Common Byproduct Potential Cause Minimization Strategies Relevant Synthetic Route(s)
Dixylyl Sulfide Formation of a monosulfide linkage instead of a disulfide. This can occur in reactions involving sulfur monochloride or if a reducing environment is inadvertently created.- Careful control of stoichiometry: In the sulfur monochloride route, ensure the correct molar ratios are used. - Avoid reducing agents: Ensure no unintended reducing agents are present in the reaction mixture.Reaction of Xylene with Sulfur Monochloride
Dixylyl Trisulfide and other Polysulfides Use of excess elemental sulfur or the presence of polysulfides in the sulfur source.- Precise stoichiometry: When using sulfur monochloride or preparing a disulfide source in situ, use the correct molar equivalents of sulfur.Reaction of Xylene with Sulfur Monochloride
Unreacted Xylenethiol Incomplete oxidation of the starting material.- Increase oxidant amount, reaction time, or temperature as described in the low yield troubleshooting section. - Monitor reaction completion diligently via TLC or GC-MS.Oxidation of Xylenethiol
Over-oxidation Products (e.g., Sulfonic Acids) Use of harsh oxidizing agents or prolonged reaction times at elevated temperatures.[1]- Use milder oxidizing agents such as hydrogen peroxide or air. - Carefully control reaction temperature and time. Oxidation of Xylenethiol

Frequently Asked Questions (FAQs)

Q3: What are the most common synthetic routes for preparing dixylyl disulfide?

A3: The most prevalent methods for synthesizing dixylyl disulfide are:

  • Oxidation of Xylenethiols: This is a straightforward and common method where the corresponding xylenethiol isomer (e.g., 2,4-dimethylthiophenol) is oxidized to form the disulfide bond. Common oxidizing agents include hydrogen peroxide, iodine, and air.

  • Reaction of Xylene with Sulfur Monochloride: This method involves the direct reaction of a xylene isomer with sulfur monochloride (S₂Cl₂), often in the presence of a catalyst. This route can be effective but may lead to a mixture of products, including polysulfides, if not carefully controlled.

  • From Arylboronic Acids: A method for synthesizing symmetrical diaryl disulfides involves the reaction of arylboronic acids with elemental sulfur powder in the presence of a copper salt catalyst.

  • From Xylidine via Diazonium Salts: The corresponding xylidine isomer can be converted to a diazonium salt, which is then reacted with a sulfur source, such as sodium disulfide, to yield the dixylyl disulfide.

Q4: How does the choice of xylene isomer affect the synthesis?

A4: The position of the methyl groups on the benzene (B151609) ring (ortho, meta, para) can influence the reactivity of the starting material and potentially the reaction conditions required. For instance, steric hindrance from methyl groups in close proximity to the sulfur atom might necessitate longer reaction times or higher temperatures. It is crucial to consult literature specific to the desired isomer or to perform optimization studies for the specific xylenethiol or xylene isomer being used.

Q5: What are the recommended methods for purifying crude dixylyl disulfide?

A5: Purification strategies depend on the nature of the impurities. Common methods include:

  • Caustic Washing: To remove unreacted acidic xylenethiol, the crude product can be washed with an aqueous solution of a base like sodium hydroxide. The xylenethiol will form a water-soluble thiolate salt, which can be separated in the aqueous layer.

  • Chromatography: Column chromatography on silica (B1680970) gel is an effective method for separating the desired disulfide from byproducts like the corresponding sulfide, trisulfide, and other nonpolar impurities. A typical eluent system would be a mixture of hexane (B92381) and ethyl acetate (B1210297).

  • Recrystallization: If the dixylyl disulfide is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification technique.

Q6: Which analytical techniques are best for characterizing the final product and assessing its purity?

A6: The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the confirmation of the dixylyl disulfide structure and the identification and quantification of impurities. For example, the ¹H NMR spectrum of bis(2,4-dimethylphenyl) disulfide shows characteristic signals for the aromatic protons and the methyl groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile compounds and identifying them based on their mass fragmentation patterns. It is particularly useful for detecting and identifying volatile impurities.

  • Melting Point Analysis: For solid products, a sharp melting point range is a good indicator of high purity.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of various aryl disulfides, which can serve as a reference for optimizing dixylyl disulfide synthesis.

Synthesis MethodStarting MaterialReagents & SolventsReaction TimeTemperature (°C)Yield (%)Reference Compound
Oxidation with H₂O₂ThiophenolH₂O₂, Trifluoroethanol24 hoursRoom Temp97Diphenyl disulfide[2]
Oxidation with Ascorbic AcidThiophenolAscorbic Acid, Water5 minutesRoom Temp99Diphenyl disulfide[2]
Copper-Catalyzed ReactionPhenylboronic AcidSulfur, Copper Sulfate (B86663), DMF5 hours5095Diphenyl disulfide[2]
Oxidation of Thiol2,4-Dimethylthiophenol1,3-dibromo-5,5-dimethylhydantoin, Chloroform (B151607)1 hourRoom Temp93Bis(2,4-dimethylphenyl) disulfide
From Arylboronic Acidp-Tolylboronic acidElemental sulfur, Copper(I) iodide, DMF8 hours8097Di-p-tolyl disulfide

Experimental Protocols

Protocol 1: Oxidation of 2,4-Dimethylthiophenol to Bis(2,4-dimethylphenyl) Disulfide

This protocol is adapted from a general procedure for the synthesis of symmetrical diaryl disulfides.

Materials:

  • 2,4-Dimethylthiophenol

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Chloroform (or other suitable solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 2,4-dimethylthiophenol (1.0 equivalent) in chloroform.

  • Slowly add a solution of DBDMH (0.5 equivalents) in chloroform to the stirred solution of the thiol at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting thiol is consumed (typically 1-2 hours).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to quench any unreacted DBDMH.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude bis(2,4-dimethylphenyl) disulfide.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Synthesis of Di-p-tolyl Disulfide from p-Toluenesulfonic Acid

This method provides an alternative route starting from a sulfonic acid derivative.

Materials:

Procedure:

  • To a stirred solution of p-toluenesulfonic acid (1.0 equivalent) in acetonitrile, add triphenylphosphine (2.0 equivalents) and iodine (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain di-p-tolyl disulfide.

Visualizations

General_Synthesis_Pathway General Synthesis Pathways for Dixylyl Disulfide cluster_0 Oxidation Route cluster_1 Sulfur Monochloride Route Xylenethiol Xylenethiol (e.g., 2,4-Dimethylthiophenol) DixylylDisulfide Dixylyl Disulfide Xylenethiol->DixylylDisulfide Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, I₂, Air) Oxidant->Xylenethiol Xylene Xylene Isomer DixylylDisulfide_S2Cl2 Dixylyl Disulfide Xylene->DixylylDisulfide_S2Cl2 Reaction S2Cl2 Sulfur Monochloride (S₂Cl₂) S2Cl2->Xylene

Caption: General synthetic pathways to dixylyl disulfide.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of Dixylyl Disulfide CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckPurity->Start Impure IncompleteReaction Monitor Reaction (TLC/GC-MS) CheckPurity->IncompleteReaction Purity OK CheckConditions Verify Reaction Conditions (Temp, Time) IncompleteReaction->CheckConditions Reaction Incomplete PurificationLoss Analyze Purification Steps for Loss IncompleteReaction->PurificationLoss Reaction Complete OptimizeStoichiometry Optimize Reagent Stoichiometry CheckConditions->OptimizeStoichiometry Solution Improved Yield OptimizeStoichiometry->Solution PurificationLoss->Solution Optimize Purification

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental_Workflow Experimental Workflow for Yield Optimization Start Start Synthesis ReactionSetup Set up Reaction (Starting Materials, Solvent) Start->ReactionSetup ReagentAddition Add Reagent (e.g., Oxidant) ReactionSetup->ReagentAddition ReactionMonitoring Monitor Progress (TLC/GC-MS) ReagentAddition->ReactionMonitoring Workup Reaction Work-up (Quenching, Extraction) ReactionMonitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, GC-MS, MP) Purification->Characterization End Pure Dixylyl Disulfide Characterization->End

Caption: A typical experimental workflow for dixylyl disulfide synthesis and optimization.

References

Technical Support Center: Purification of Dixylyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude dixylyl disulfide. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude dixylyl disulfide?

A1: The impurities in crude dixylyl disulfide largely depend on the synthetic route employed. Common synthesis involves the reaction of xylene with a sulfurizing agent like sulfur monochloride (S₂Cl₂) or the oxidation of xylenethiol. Potential impurities include:

  • Unreacted Starting Materials: Residual xylene or xylenethiol.

  • Related Sulfide Species: Dixylyl monosulfide, which can be a significant byproduct.

  • Polysulfides: Dixylyl trisulfide and tetrasulfide, which may form if excess sulfur is present or under certain reaction conditions.[1][2]

  • Solvent Residues: Solvents used during the synthesis and initial workup.

  • Isomers: If a mixture of xylene isomers is used as a starting material, the crude product will contain a mixture of dixylyl disulfide isomers.

Q2: What are the recommended purification techniques for crude dixylyl disulfide?

A2: Due to its high boiling point and relatively nonpolar nature, the two most effective purification techniques for dixylyl disulfide are vacuum distillation and flash column chromatography.

  • Vacuum Distillation is ideal for separating dixylyl disulfide from non-volatile impurities (like polymers or salts) and from compounds with significantly different boiling points.[3]

  • Flash Column Chromatography is effective for separating impurities with similar boiling points but different polarities, such as separating the desired disulfide from monosulfides or more polar byproducts.[4]

  • Recrystallization may be an option for specific solid isomers of dixylyl disulfide, although it is generally a liquid at room temperature.[5]

Q3: Which analytical techniques are suitable for assessing the purity of dixylyl disulfide?

A3: Several analytical methods are recommended for determining the purity and confirming the structure of dixylyl disulfide:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for assessing purity. It separates volatile components and provides mass spectra for each, allowing for the identification of the main product and any related impurities like monosulfides or trisulfides.[6][7]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR is essential for confirming the chemical structure of the purified product. The integration of peaks in the ¹H NMR spectrum can also be used to quantify the purity against a known internal standard.[8]

Q4: What are the main safety concerns when purifying dixylyl disulfide?

A4: Dixylyl disulfide and its common impurities, particularly thiols, often have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.[9] Due to its high boiling point, there is a risk of thermal decomposition at atmospheric pressure, which can release noxious gases like sulfur dioxide.[10] Therefore, heating should be done carefully, and vacuum distillation is strongly recommended over atmospheric distillation.[11]

Data Presentation

Table 1: Physical Properties of Dixylyl Disulfide

Property Value
Molecular Formula C₁₆H₁₈S₂
Molecular Weight 274.44 g/mol
Boiling Point 365.1°C at 760 mmHg

| Density | 1.13 g/cm³ |

Table 2: Suggested Parameters for Vacuum Distillation

Parameter Recommended Value/Range Notes
Pressure 1 - 5 mmHg A lower pressure minimizes the required temperature, reducing decomposition risk.[11]
Estimated Boiling Point 180 - 210 °C This is an estimate. Use a nomograph for a more precise value based on the exact pressure achieved.[11]
Heating Bath Temp. 20 - 30 °C above the liquid's boiling point Use a silicone oil or sand bath for even heating.[10]

| Apparatus | Short-path distillation head with a Claisen adapter | The Claisen adapter helps prevent bumping of the liquid into the condenser.[12] |

Table 3: Suggested Parameters for Flash Column Chromatography

Parameter Recommended Specification Notes
Stationary Phase Silica (B1680970) Gel, 230-400 mesh (40-63 µm) Standard for flash chromatography.[13]
Mobile Phase (Eluent) Hexanes / Ethyl Acetate or Hexanes / Dichloromethane Start with a very low polarity (e.g., 100% hexanes) and gradually increase the proportion of the more polar solvent.[14]
Gradient Elution Start at 100:0 (Hexanes:EtOAc), increase to 95:5 A shallow gradient is often necessary to separate closely related sulfur compounds.

| Sample Loading | Dry loading or minimal solvent | To ensure a narrow starting band and good separation.[4] |

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is designed for purifying multi-gram quantities of crude dixylyl disulfide from non-volatile or low-boiling impurities.

Apparatus Setup:

  • Inspect all glassware for cracks or defects before assembly, as the process involves high vacuum and temperature.[12]

  • Assemble a short-path vacuum distillation apparatus using a round-bottom flask (distilling flask), a Claisen adapter, a thermometer, a condenser, and a receiving flask.[9]

  • Place a magnetic stir bar into the distilling flask for bump prevention; boiling stones are ineffective under vacuum.[12]

  • Lightly grease all ground-glass joints to ensure an airtight seal.[12]

  • Connect the vacuum adapter to a cold trap, which is then connected to a vacuum pump. A manometer should be placed between the trap and the pump to monitor the pressure.

Procedure:

  • Charge the distilling flask with the crude dixylyl disulfide (no more than half full).

  • Begin stirring to ensure smooth boiling later on.

  • Turn on the vacuum pump and allow the system to slowly evacuate. Any low-boiling solvents will be removed at this stage.[12]

  • Once the pressure is stable (ideally 1-5 mmHg), begin heating the distilling flask using a heating mantle or an oil bath.

  • Discard any initial low-boiling fractions (forerun).

  • Collect the main fraction of dixylyl disulfide at its expected boiling point for the measured pressure (e.g., ~180-210 °C at 1-5 mmHg). Record the stable temperature and pressure.[11]

  • Stop the distillation when the temperature starts to drop or when only a small amount of residue remains. Never distill to dryness.[9]

  • Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating dixylyl disulfide from impurities with similar boiling points but different polarities.

Preparation:

  • Select a Solvent System: Using Thin-Layer Chromatography (TLC), find a solvent system where dixylyl disulfide has an Rf value of approximately 0.2-0.35. A good starting point is a mixture of hexanes and ethyl acetate.[15]

  • Pack the Column: Prepare a slurry of silica gel in the least polar solvent (e.g., hexanes). Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped.[4][16] Add a thin layer of sand on top of the silica bed.[13]

Procedure:

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution: Begin eluting with the non-polar mobile phase (e.g., 100% hexanes).[14]

  • Fraction Collection: Collect fractions continuously in test tubes. Monitor the fractions by TLC to identify which ones contain the purified product.

  • Gradient Elution (if needed): If impurities are not separating well, gradually increase the polarity of the mobile phase (e.g., from 100% hexanes to 99:1 hexanes:ethyl acetate, then 98:2, etc.). A shallow gradient is often key to separating compounds with similar polarity.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified dixylyl disulfide.

Troubleshooting Guides

Vacuum Distillation Issues
  • Issue: The product is yellow or dark after distillation.

    • Possible Cause: Thermal decomposition due to excessive temperature.[9]

    • Solution: Improve the vacuum to further lower the boiling point. Ensure the heating bath temperature is not excessively high (maintain it ~20°C above the liquid's boiling point). Use a Claisen adapter to prevent superheated material from splashing into the condenser.[9][12]

  • Issue: The distillate is still impure.

    • Possible Cause: Impurities have boiling points very close to the product. Simple distillation is not providing enough separation.

    • Solution: Use a fractionating column (e.g., a Vigreux column) between the distilling flask and the condenser to increase the separation efficiency. Collect smaller fractions and analyze their purity by GC-MS.

  • Issue: The compound is not distilling over, even at high temperatures.

    • Possible Cause 1: The vacuum is not low enough. Check all joints for leaks and ensure the vacuum pump is functioning correctly.[12]

    • Possible Cause 2: The thermometer bulb is placed incorrectly. It should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Solution: Re-grease joints if necessary to fix leaks. Adjust the thermometer position. Ensure the heating bath is making good contact with the flask and is at the appropriate temperature.

Flash Column Chromatography Issues
  • Issue: Poor separation of compounds (overlapping spots).

    • Possible Cause: The solvent system is too polar or not polar enough.

    • Solution: Optimize the eluent system using TLC. A less polar system will increase the separation between nonpolar compounds. Employ a slow, shallow gradient elution, which can significantly improve the resolution of compounds with similar Rf values.[16]

  • Issue: The compound streaks or "tails" on the column/TLC plate.

    • Possible Cause: The compound may be interacting too strongly with the acidic silica gel.

    • Solution: Deactivate the silica gel by adding a small amount (~0.5-1%) of triethylamine (B128534) to the eluent system. This is particularly useful if trace acidic impurities are causing the issue.[14]

  • Issue: The crude product is not soluble in the mobile phase for loading.

    • Possible Cause: The compound has low solubility in nonpolar solvents.

    • Solution: Use the "dry loading" method described in the protocol. This ensures the compound is introduced to the column in a concentrated band regardless of its solubility in the initial eluent.[4]

Visualizations

PurificationWorkflow General Purification Workflow for Crude Dixylyl Disulfide crude Crude Dixylyl Disulfide analysis1 Purity Analysis (GC-MS) crude->analysis1 decision Are impurities volatile with different B.P.? analysis1->decision distillation Vacuum Distillation decision->distillation  Yes chromatography Flash Column Chromatography decision->chromatography No (Similar B.P. or non-volatile impurities) analysis2 Purity Analysis (GC-MS / NMR) distillation->analysis2 chromatography->analysis2 pure_product Pure Dixylyl Disulfide analysis2->pure_product

Caption: General purification workflow for crude dixylyl disulfide.

TroubleshootingPurity Troubleshooting Guide for Impure Fractions start Impure Fractions After Purification method Which method was used? start->method dist_q Was distillation temperature too high? method->dist_q Distillation chrom_q Were spots overlapping on initial TLC? method->chrom_q Chromatography sol_dist_1 Possible thermal decomposition. -> Lower pressure, check vacuum. dist_q->sol_dist_1 Yes sol_dist_2 Impurities have close B.P. -> Use fractional column. dist_q->sol_dist_2 No sol_chrom_1 Solvent system is not optimal. -> Re-optimize eluent polarity. chrom_q->sol_chrom_1 Yes sol_chrom_2 Separation is difficult. -> Use a shallow gradient elution. chrom_q->sol_chrom_2 No

References

methods for stabilizing dixylyl disulphide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stabilization of dixylyl disulfide in solution for researchers, scientists, and drug development professionals. The information is based on the general chemical principles governing aryl disulfides, as specific stability data for dixylyl disulfide is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dixylyl disulfide degradation in solution?

A1: Dixylyl disulfide, like other aryl disulfides, is susceptible to degradation through several chemical pathways. The most common are:

  • Thiol-Disulfide Exchange: This is a frequent degradation route where a free thiol group (present as a contaminant or formed during degradation) attacks the disulfide bond. This results in the formation of mixed disulfides, leading to a loss of the parent compound. This reaction is highly pH-dependent.[1]

  • Oxidation: The disulfide bond can be oxidized by peroxides or singlet oxygen to form thiolsulfinates and subsequently thiolsulfonates.[2][3] This can be a concern if the solution is exposed to air and/or light for extended periods.

  • Reduction: The disulfide bond can be cleaved by reducing agents, resulting in the formation of the corresponding thiols. This is often an intended reaction in a synthesis but can be a degradation pathway if reducing agents are present as contaminants.

  • Radical-Mediated Degradation: Radical species can attack the disulfide bond, leading to its cleavage and the formation of thiyl radicals, which can propagate further reactions.[4]

Q2: How does pH affect the stability of dixylyl disulfide in solution?

A2: pH is a critical factor, primarily because it governs the rate of thiol-disulfide exchange. This reaction is initiated by a thiolate anion (R-S⁻), not the protonated thiol (R-SH).[1] The concentration of the reactive thiolate increases significantly at pH values above the pKa of the thiol (typically around 8.3). Therefore, maintaining a lower pH (ideally below 7) can significantly inhibit this degradation pathway by keeping any contaminating thiols in their less reactive, protonated form.

Q3: What are the best general practices for storing a solution of dixylyl disulfide?

A3: To maximize stability, solutions of dixylyl disulfide should be stored with the following precautions:

  • Low Temperature: Store at reduced temperatures (e.g., 2-8 °C or frozen) to slow down the rate of all potential degradation reactions.

  • Light Protection: Use amber vials or store in the dark to prevent photo-oxidation.[3]

  • Inert Atmosphere: For long-term storage, purging the vial with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.

  • Solvent Purity: Use high-purity, peroxide-free solvents to minimize contaminants that could initiate degradation.

  • Acidification: If compatible with the experimental protocol, acidifying the solution can help prevent thiol-disulfide exchange.

Troubleshooting Guides

Issue 1: I observe unexpected new peaks in my HPLC analysis of a dixylyl disulfide solution over time.

  • Potential Cause: Thiol-disulfide exchange. If your solution has trace amounts of free thiols, they can react with dixylyl disulfide to form new, mixed disulfide species, which would appear as new peaks in the chromatogram.

  • Troubleshooting Steps:

    • Check pH: Measure the pH of your solution. If it is neutral or basic, consider lowering it to an acidic pH if your experiment allows.

    • Thiol Scavengers: For non-biological applications, the addition of a small molecule alkylating agent (like N-ethylmaleimide) can cap any free thiols, preventing them from reacting. This should be done cautiously as it introduces a new component to the solution.

    • Solvent Purity: Ensure your solvent is free of thiol contaminants.

Issue 2: The concentration of my dixylyl disulfide standard solution is decreasing faster than expected.

  • Potential Cause 1: Oxidation. Exposure to air and/or light can cause oxidative degradation.

  • Troubleshooting Steps:

    • Inert Gas: Prepare and store solutions under an inert atmosphere (e.g., inside a glovebox or by purging the vial with nitrogen).

    • Protect from Light: Always store solutions in amber vials or wrapped in foil.

  • Potential Cause 2: Adsorption to the container. While less common for small molecules, adsorption to plastic or glass surfaces can occur.

  • Troubleshooting Steps:

    • Container Material: Test stability in different types of containers (e.g., polypropylene (B1209903) vs. glass).

    • Silanization: Silanizing glassware can reduce adsorption of compounds to the surface.

Data Presentation

The stability of an aryl disulfide is influenced by several factors. The following table summarizes the expected impact of different storage conditions on the degradation of dixylyl disulfide.

ParameterConditionExpected Impact on StabilityRationale
pH Acidic (pH < 7)Increased Stability Inhibits thiol-disulfide exchange by keeping thiols protonated.[1]
Neutral to Basic (pH ≥ 7)Decreased Stability Promotes the formation of thiolate anions, which are highly reactive in thiol-disulfide exchange.[1]
Temperature -20°C to 4°CIncreased Stability Reduces the rate of all chemical reactions.
Ambient TemperatureModerate Stability Baseline condition; degradation may occur over time.
Elevated Temperature (>40°C)Decreased Stability Accelerates the rate of degradation reactions.
Atmosphere Inert (Nitrogen, Argon)Increased Stability Minimizes oxidation by excluding oxygen.
AirDecreased Stability Oxygen can participate in oxidative degradation pathways.[2]
Light Exposure Dark (Amber Vial)Increased Stability Prevents photo-oxidation.[3]
LightDecreased Stability Light can promote the formation of reactive species like singlet oxygen.[3]
Contaminants Free Thiols, Reducing AgentsSignificantly Decreased Stability Directly participate in the primary degradation pathways of the disulfide bond.

Experimental Protocols

Protocol: Accelerated Stability Study of Dixylyl Disulfide in Solution

This protocol outlines a method to assess the stability of dixylyl disulfide under various conditions.

1. Objective: To determine the degradation rate of dixylyl disulfide in a specific solvent under different temperature and light conditions.

2. Materials:

  • Dixylyl disulfide (high purity)

  • Solvent of interest (e.g., DMSO, Ethanol, Acetonitrile), HPLC-grade

  • Buffers for pH adjustment (e.g., phosphate, acetate)

  • Type 1 Amber HPLC vials with caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled chambers/ovens

  • Photostability chamber (optional)

  • HPLC system with a suitable column (e.g., C18) and detector (UV)

3. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of dixylyl disulfide to prepare a stock solution of known concentration (e.g., 10 mg/mL) in the chosen solvent.

    • Ensure complete dissolution. This is your T=0 stock.

  • Sample Preparation:

    • Prepare aliquots of the stock solution diluted to the final test concentration (e.g., 100 µg/mL) in the desired buffer or solvent system.

    • Dispense these solutions into amber HPLC vials. For light exposure studies, also dispense into clear vials.

  • Storage Conditions:

    • Place vials in the following conditions:

      • Control: 2-8°C, protected from light.

      • Accelerated: 40°C, protected from light.

      • High Stress: 60°C, protected from light.

      • Photostability (optional): Ambient temperature in a photostability chamber with controlled light exposure.

  • Time Points:

    • Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).

  • Analysis:

    • At each time point, remove one vial from each storage condition.

    • Allow the vial to return to room temperature.

    • Analyze the sample by a validated HPLC-UV method to determine the concentration of dixylyl disulfide. The method should be capable of separating the parent peak from potential degradants.

    • Record the peak area of dixylyl disulfide.

  • Data Analysis:

    • Calculate the percentage of dixylyl disulfide remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each condition.

    • This data can be used to estimate the shelf-life of the solution under different conditions.

Visualizations

ThiolDisulfideExchange Dixylyl Dixylyl-S-S-Dixylyl MixedDisulfide Dixylyl-S-S-R Dixylyl->MixedDisulfide Forms DixylylThiolate Dixylyl-S⁻ Dixylyl->DixylylThiolate Releases Thiolate R-S⁻ (Thiolate) Thiolate->Dixylyl

Caption: Thiol-disulfide exchange degradation pathway.

StabilityStudyWorkflow PrepStock Prepare Stock Solution (Dixylyl Disulfide) PrepSamples Prepare Test Aliquots (Different Conditions: pH, Solvent) PrepStock->PrepSamples Store Store Samples at Varied Temp/Light Conditions PrepSamples->Store Timepoints Pull Samples at Defined Time Points (T=0, T=1, T=2...) Store->Timepoints Analyze HPLC Analysis (Quantify Remaining Analyte) Timepoints->Analyze Data Calculate % Remaining vs. Time Analyze->Data Report Generate Stability Report Data->Report

Caption: Experimental workflow for a stability study.

References

troubleshooting side reactions in dixylyl disulphide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of dixylyl disulfide. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing dixylyl disulfide?

The two primary methods for synthesizing dixylyl disulfide are:

  • Oxidation of Xylenethiol: This is a widely used method where the corresponding xylenethiol (e.g., 2,4-dimethylthiophenol or 3,5-dimethylthiophenol) is oxidized to form the disulfide bond. Common oxidizing agents include hydrogen peroxide, iodine, and air (aerobic oxidation).[1][2][3]

  • Reaction of a Xylyl Halide with a Disulfide Source: This route involves the reaction of a xylyl halide (e.g., xylyl bromide or chloride) with a disulfide-containing reagent like sodium disulfide (Na₂S₂).[4][5][6]

Q2: My dixylyl disulfide synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in dixylyl disulfide synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time.

  • Poor Quality of Reagents: Ensure the purity of your starting materials, such as the xylenethiol or xylyl halide. Impurities can interfere with the reaction. Solvents should be dry, especially for reactions sensitive to moisture.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) is critical. If you are experiencing low yields, it may be necessary to screen different solvents or adjust the temperature.

  • Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps. Ensure proper phase separation during extractions and minimize volatile losses.[7]

Q3: I am observing significant amounts of dixylyl trisulfide as a byproduct. How can I prevent this?

The formation of dixylyl trisulfide and other polysulfides is a common side reaction, particularly when using elemental sulfur or a polysulfide source.[4][6][7]

  • Control Stoichiometry: Carefully control the stoichiometry of your sulfur source. Using a well-defined disulfide reagent like sodium disulfide, rather than generating it in situ from sodium sulfide (B99878) and sulfur, can minimize the formation of higher-order polysulfides.[4][7]

  • Reaction Temperature: The reaction temperature can influence the formation of polysulfides. It is advisable to run the reaction at the recommended temperature and monitor for the formation of byproducts.[4]

Q4: Besides the trisulfide, what other byproducts should I be aware of?

Other common byproducts in dixylyl disulfide synthesis include:

  • Dixylyl Sulfide (Monosulfide): This can form if sulfide ions (S²⁻) are present instead of disulfide ions (S₂²⁻). Using a well-defined disulfide reagent is the best way to avoid this.[7]

  • Unreacted Xylenethiol: Incomplete oxidation of the starting xylenethiol will result in its presence in the final product.[7] This can be addressed by increasing the amount of the oxidizing agent or prolonging the reaction time.

  • Over-oxidation Products: When using strong oxidizing agents for the oxidation of xylenethiol, over-oxidation can lead to the formation of sulfonic acids.[6] Using milder oxidizing agents and carefully controlling the reaction conditions can prevent this.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues during dixylyl disulfide synthesis.

Observed Problem Potential Cause Recommended Action
Low Yield Incomplete reaction- Increase reaction time. - Moderately increase reaction temperature. - Monitor reaction progress by TLC or GC-MS.
Poor reagent quality- Verify the purity of starting materials (xylenethiol, xylyl halide). - Use dry solvents.
Suboptimal reaction conditions- Screen different solvents. - Optimize reaction temperature.
Loss during workup- Ensure proper phase separation during extractions. - Minimize volatile losses during solvent removal.
Presence of Dixylyl Trisulfide Use of excess elemental sulfur or presence of polysulfides- Carefully control the stoichiometry of the sulfur source. - Use a well-defined disulfide reagent (e.g., Na₂S₂).
Presence of Dixylyl Sulfide (Monosulfide) Presence of sulfide ions (S²⁻)- Use a well-defined disulfide reagent. - If preparing sodium disulfide in situ, ensure correct stoichiometry of sodium and sulfur.
Presence of Unreacted Xylenethiol Incomplete oxidation- Increase the amount of oxidizing agent. - Prolong the reaction time or increase the temperature. - Ensure efficient stirring.
Formation of Colored Impurities Over-oxidation or side reactions- Use a milder oxidizing agent. - Carefully control the reaction temperature. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[8]
Product is an Oil and Difficult to Purify Product may not crystallize easily- Purify the crude product by column chromatography on silica (B1680970) gel. - Attempt recrystallization from different solvent systems (e.g., ethanol, hexane/ethyl acetate).[9]

Experimental Protocols

Protocol 1: Oxidation of Xylenethiol with Hydrogen Peroxide

This protocol is a general guideline for the oxidation of xylenethiols to dixylyl disulfides.

Materials:

  • Xylenethiol (e.g., 2,4-dimethylthiophenol)

  • Hydrogen Peroxide (30% aqueous solution)

  • Ethyl Acetate

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add xylenethiol (1.0 equivalent) and dissolve it in ethyl acetate.

  • Cool the mixture in an ice bath.

  • Slowly add hydrogen peroxide (1.1 equivalents) dropwise via an addition funnel over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the excess peroxide by adding 10% aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude dixylyl disulfide.

  • The crude product can be further purified by recrystallization or column chromatography.[1][2]

Protocol 2: Synthesis from Xylyl Halide and Sodium Disulfide

This protocol provides a general method for the synthesis of dixylyl disulfide from a xylyl halide.

Materials:

  • Xylyl halide (e.g., 2,4-dimethylbenzyl bromide)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB)

  • Toluene

  • Water

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, prepare sodium disulfide by dissolving sodium sulfide nonahydrate and sulfur in water and heating the mixture (e.g., 60 °C) until a clear solution is formed.[4]

  • To a separate flask, add the xylyl halide, toluene, and the phase-transfer catalyst.

  • Add the aqueous sodium disulfide solution to the organic mixture.

  • Heat the reaction mixture with vigorous stirring. The reaction temperature may range from 40-60 °C.[4][10] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude dixylyl disulfide.

  • Purify the crude product by vacuum distillation or column chromatography.

Visual Guides

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/GC-MS) Start->Check_Completion Incomplete Reaction Incomplete? Check_Completion->Incomplete Increase_Time_Temp Increase Reaction Time/ Temperature Incomplete->Increase_Time_Temp Yes Check_Reagents Check Reagent Quality (Purity, Dryness) Incomplete->Check_Reagents No Increase_Time_Temp->Check_Completion Poor_Reagents Reagents Poor Quality? Check_Reagents->Poor_Reagents Purify_Reagents Purify/Replace Reagents Poor_Reagents->Purify_Reagents Yes Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp) Poor_Reagents->Optimize_Conditions No Purify_Reagents->Start Check_Workup Review Workup Procedure Optimize_Conditions->Check_Workup Workup_Loss Significant Loss During Workup? Check_Workup->Workup_Loss Refine_Workup Refine Extraction/ Purification Technique Workup_Loss->Refine_Workup Yes End Yield Improved Workup_Loss->End No Refine_Workup->Start

Caption: Troubleshooting logic for addressing low yields.

G cluster_1 Side Reaction Pathways in Dixylyl Disulfide Synthesis Xylenethiol Xylenethiol Desired_Product Dixylyl Disulfide Xylenethiol->Desired_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Desired_Product Over_Oxidation Over-oxidation Desired_Product->Over_Oxidation Excess Oxidant Sulfonic_Acid Sulfonic Acid Over_Oxidation->Sulfonic_Acid Xylyl_Halide Xylyl Halide Xylyl_Halide->Desired_Product Nucleophilic Substitution Trisulfide_Impurity Dixylyl Trisulfide Xylyl_Halide->Trisulfide_Impurity Monosulfide_Impurity Dixylyl Sulfide Xylyl_Halide->Monosulfide_Impurity Disulfide_Source Disulfide Source (Na₂S₂) Disulfide_Source->Desired_Product Polysulfides Polysulfides (Sₓ²⁻) Polysulfides->Trisulfide_Impurity Sulfide_Ion Sulfide Ion (S²⁻) Sulfide_Ion->Monosulfide_Impurity

Caption: Common side reaction pathways.

References

Technical Support Center: Improving the Solubility of Dixylyl Disulfide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the solubility challenges of dixylyl disulfide in biological assays. Given its lipophilic nature, achieving and maintaining a soluble state in aqueous assay buffers is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is dixylyl disulfide and why is its solubility a concern for biological assays?

Dixylyl disulfide is an organosulfur compound. Its high LogP value (approximately 6.25) indicates that it is highly lipophilic and therefore poorly soluble in aqueous solutions, which are the basis for most biological assays.[1] Poor solubility can lead to compound precipitation, resulting in inaccurate dosing, reduced bioavailability to cells or targets in vitro, and consequently, unreliable and irreproducible experimental data.

Q2: What are the primary methods for solubilizing dixylyl disulfide for in vitro assays?

The most common strategies to overcome the poor aqueous solubility of compounds like dixylyl disulfide include:

  • Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695).

  • Surfactants: Using non-ionic surfactants like Tween® 80 to aid in the dispersion and micellar solubilization of the compound.

  • Cyclodextrins: Encapsulating the dixylyl disulfide molecule within cyclodextrin (B1172386) molecules to enhance its aqueous solubility.

Q3: What is the recommended starting solvent for preparing a dixylyl disulfide stock solution?

Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent for preparing stock solutions of poorly water-soluble compounds for cell culture applications. It is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[2]

Q4: What is a typical concentration for a dixylyl disulfide stock solution in DMSO?

It is advisable to prepare a high-concentration stock solution, for example, in the range of 10-100 mM, in 100% DMSO. This allows for minimal volumes of the stock solution to be added to the aqueous assay buffer, thereby keeping the final DMSO concentration low.

Q5: What is the maximum permissible concentration of DMSO in a cell-based assay?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%.[3] However, the tolerance to DMSO can be cell-line dependent. It is always recommended to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on the experimental system.

Q6: Can the solubilizing agent interfere with my assay?

Yes. Surfactants like Tween® 80 can interfere with certain protein quantification assays. Cyclodextrins may also interact with cellular components. Therefore, it is crucial to include appropriate vehicle controls in your experimental design to account for any potential effects of the solubilizing agent itself.

Troubleshooting Guide

Problem 1: Dixylyl disulfide precipitates out of solution when I dilute my DMSO stock in the aqueous assay buffer.

  • Cause: The concentration of dixylyl disulfide in the final aqueous solution exceeds its solubility limit. This is a common issue when diluting a high-concentration organic stock into an aqueous medium.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest solution is to lower the final working concentration of dixylyl disulfide in your assay.

    • Optimize Dilution Method: Instead of a single large dilution, try a serial dilution approach. Also, ensure rapid and thorough mixing upon addition of the stock solution to the aqueous buffer.

    • Use Co-solvents: In addition to DMSO in the stock, consider the use of other co-solvents in your final assay medium, such as polyethylene (B3416737) glycol (PEG).

    • Incorporate Surfactants: Add a small amount of a non-ionic surfactant, like Tween® 80 (e.g., 0.01-0.1%), to your assay buffer to help maintain solubility.

    • Utilize Cyclodextrins: Pre-complexing dixylyl disulfide with a cyclodextrin can significantly improve its aqueous solubility.

Problem 2: I am observing cellular toxicity that I suspect is due to the solvent.

  • Cause: The final concentration of the organic solvent (e.g., DMSO) is too high for the cells being used.

  • Troubleshooting Steps:

    • Perform a Solvent Toxicity Curve: Before your main experiment, test a range of solvent concentrations on your cells to determine the maximum non-toxic concentration.

    • Reduce Solvent Concentration: Prepare a more concentrated stock solution of dixylyl disulfide so that a smaller volume is needed for the final dilution, thus lowering the final solvent concentration.

    • Consider Alternative Solvents: If DMSO proves too toxic, ethanol can be an alternative, although it may be less effective at solubilizing highly lipophilic compounds.

    • Explore Surfactant or Cyclodextrin Formulations: These methods can help to reduce the reliance on high concentrations of organic co-solvents.

Data Presentation

Table 1: Physicochemical Properties of Dixylyl Disulfide Isomers

Property2,4-Dixylyl Disulfide3,5-Dixylyl DisulfideReference
Molecular Formula C₁₆H₁₈S₂C₁₆H₁₈S₂[1][4]
Molecular Weight 274.44 g/mol 274.44 g/mol [1][4]
Density 1.1 g/cm³1.13 g/cm³[1][4]
Boiling Point 365.1 °C at 760 mmHg385.7 °C at 760 mmHg[1][4]
LogP 6.25Not Specified[1]

Table 2: Recommended Starting Concentrations of Solubilizing Agents

Solubilizing AgentStock Solution ConcentrationRecommended Final Assay ConcentrationNotes
DMSO 10-100 mM≤ 0.5% (v/v)Always perform a vehicle control.
Ethanol 10-50 mM≤ 1% (v/v)May be less effective than DMSO.
Tween® 80 1-10% (w/v) in water0.01-0.1% (w/v)Can interfere with some assays.
β-Cyclodextrins Varies (complex)Dependent on complex stoichiometryRequires optimization of complexation.

Experimental Protocols

Protocol 1: Preparation of a Dixylyl Disulfide Stock Solution in DMSO

Materials:

  • Dixylyl disulfide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of dixylyl disulfide powder.

  • Transfer the powder to a sterile amber microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution, but be mindful of compound stability.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Protocol 2: Solubilization using a Surfactant (Tween® 80)

Materials:

  • Dixylyl disulfide stock solution in DMSO (from Protocol 1)

  • Tween® 80

  • Aqueous assay buffer

  • Vortex mixer

Procedure:

  • Prepare a 1% (w/v) stock solution of Tween® 80 in your aqueous assay buffer.

  • To a tube containing the required volume of assay buffer, add the 1% Tween® 80 stock solution to achieve the desired final concentration (e.g., 0.05%).

  • Vortex the buffer containing Tween® 80.

  • Add the required volume of the dixylyl disulfide DMSO stock solution to the buffer-Tween® 80 mixture while vortexing to ensure rapid dispersion.

Protocol 3: Solubilization using Cyclodextrins (Kneading Method)

Materials:

  • Dixylyl disulfide powder

  • β-cyclodextrin or a derivative (e.g., HP-β-CD)

  • Deionized water or ethanol

  • Mortar and pestle

  • Desiccator or oven

Procedure:

  • Mix dixylyl disulfide and the cyclodextrin (typically at a 1:1 or 1:2 molar ratio) in a mortar.

  • Add a small amount of water or ethanol to create a paste.

  • Knead the paste thoroughly with the pestle for an extended period (e.g., 30-60 minutes).

  • Dry the resulting solid in a desiccator or an oven at a low temperature.

  • The resulting powder is the dixylyl disulfide-cyclodextrin inclusion complex, which should have improved aqueous solubility and can be dissolved directly in the assay buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Strategy cluster_assay Biological Assay start Start: Dixylyl Disulfide Powder stock Prepare High-Concentration Stock in 100% DMSO (e.g., 50 mM) start->stock cyclodextrin Cyclodextrin Complexation start->cyclodextrin direct Direct Dilution in Aqueous Buffer stock->direct cosolvent Co-solvent Method (e.g., with PEG) stock->cosolvent surfactant Surfactant Method (e.g., Tween® 80) stock->surfactant assay Perform In Vitro Biological Assay direct->assay cosolvent->assay surfactant->assay cyclodextrin->assay control Include Vehicle Control (Solvent Only) assay->control Crucial Step

General workflow for solubilizing dixylyl disulfide.

troubleshooting_flow start Precipitation Observed upon Dilution? lower_conc Lower Final Concentration start->lower_conc Yes no_precip No Precipitation: Proceed with Assay start->no_precip No serial_dilution Use Serial Dilution add_cosolvent Add Co-solvent to Buffer add_surfactant Add Surfactant to Buffer use_cyclodextrin Use Cyclodextrin Complex

Troubleshooting logic for compound precipitation.

signaling_pathway_placeholder cluster_cell Cell cluster_cytoplasm Cytoplasm membrane Cell Membrane dixylyl Dixylyl Disulfide (Solubilized) target Intracellular Target (e.g., Protein) dixylyl->target effect Biological Effect (e.g., Enzyme Inhibition) target->effect

Hypothetical signaling pathway for dixylyl disulfide.

References

Technical Support Center: Understanding Dixylyl Disulfide Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific metabolic pathways for dixylyl disulfide are not extensively documented in publicly available scientific literature. The following information is based on established principles of disulfide metabolism and data from analogous disulfide-containing compounds. The pathways and protocols described should be considered as predictive and foundational frameworks for initiating research.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the metabolic degradation of dixylyl disulfide?

A1: The degradation of dixylyl disulfide is expected to begin with one of two primary enzymatic reactions:

  • Reduction: The disulfide bond can be reduced by thiol-disulfide exchange reactions, often involving glutathione (B108866) (GSH) and catalyzed by enzymes like glutaredoxins or thioredoxins. This would cleave the molecule into two molecules of xylyl mercaptan (xylyl-SH).

  • Oxidation: Cytochrome P450 (CYP) enzymes can oxidize one of the sulfur atoms in the disulfide bridge. For analogous compounds like diallyl disulfide, this oxidation is a key metabolic step.[1] This would form a dixylyl thiosulfinate.

Q2: Which enzyme families are likely involved in dixylyl disulfide metabolism?

A2: Based on studies of similar compounds, the following enzyme families are likely to be involved:

  • Cytochrome P450 (CYP) monooxygenases: These are central to the metabolism of many xenobiotics and are known to oxidize disulfide bonds.[1][2] CYP2E1 and CYP2C9 have been implicated in the metabolism of diallyl disulfide.[1]

  • Glutathione S-transferases (GSTs): These enzymes can catalyze the conjugation of glutathione to electrophilic substrates.[3] While direct conjugation with the disulfide might be limited, they play a crucial role in detoxifying downstream metabolites.

  • Thioredoxin and Glutaredoxin Systems: These systems are primary cellular disulfide reductases and are key players in thiol-disulfide exchange reactions.[4][5]

Q3: What are the expected major metabolites of dixylyl disulfide?

A3: The expected metabolites, based on general disulfide metabolism, would include:

  • Xylyl Mercaptan: Formed from the reduction of the disulfide bond.

  • Xylyl Methyl Sulfide and its Oxides: The mercaptan can be methylated and subsequently oxidized to a sulfoxide (B87167) and a sulfone. This has been observed with allyl methyl disulfide.[6]

  • Glutathione Conjugate: A glutathione adduct could be formed, particularly through reaction with an oxidized intermediate or via thiol-disulfide exchange.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent results in in-vitro metabolic stability assays.

  • Possible Cause 1: Disulfide Bond Scrambling. In biological samples, disulfide bonds can undergo non-enzymatic thiol-disulfide exchange, leading to the formation of non-native disulfides. This is a common issue in protein disulfide analysis and can affect small molecules as well.[9][10]

    • Troubleshooting Tip: Ensure that any free thiols in your sample are capped immediately upon collection or cell lysis. N-ethylmaleimide (NEM) is a commonly used alkylating agent for this purpose. Maintaining a low pH during sample preparation can also help minimize disulfide scrambling by keeping thiols protonated and less reactive.[11]

  • Possible Cause 2: Volatility of Metabolites. If xylyl mercaptan is formed, it may be volatile, leading to its loss during sample preparation and artificially low recovery.

    • Troubleshooting Tip: Minimize sample heating and evaporation steps. Consider derivatization of the thiol group to a less volatile form immediately after the incubation period. Ensure that your analytical method (e.g., GC-MS) is appropriate for volatile compounds if you suspect their formation.

Issue 2: Difficulty in identifying and quantifying metabolites by LC-MS.

  • Possible Cause 1: Poor Ionization of Thiol Metabolites. Thiols can be challenging to analyze by mass spectrometry due to their propensity for oxidation and variable ionization efficiency.

    • Troubleshooting Tip: Use a derivatization agent that adds a readily ionizable group to the thiol. This can improve sensitivity and chromatographic retention. Also, ensure your mobile phase composition and pH are optimized for the analytes of interest.

  • Possible Cause 2: Co-elution with Endogenous Thiols. Biological samples contain high concentrations of endogenous thiols like glutathione and cysteine, which can interfere with the analysis of dixylyl disulfide metabolites.

    • Troubleshooting Tip: Optimize your HPLC gradient to achieve better separation of your target analytes from the matrix components. Using high-resolution mass spectrometry can help distinguish between metabolites and interfering endogenous compounds based on their accurate mass.

Proposed Degradation Pathways

The degradation of dixylyl disulfide can be hypothesized to proceed through two main pathways, as illustrated below.

G cluster_legend Legend cluster_oxidative Oxidative Pathway cluster_reductive Reductive Pathway Compound Compound Enzyme Enzyme Compound->Enzyme Metabolized by Pathway Pathway Enzyme->Pathway Leads to DXDS Dixylyl Disulphide CYP450 CYP450 DXDS->CYP450 Reductase Thioredoxin/ Glutaredoxin Systems DXDS->Reductase GST GST DXDS->GST DXDS_TS Dixylyl Thiosulphinate XSA Xylyl Sulphenic Acid DXDS_TS->XSA Hydrolysis XSO2H Xylyl Sulphinic Acid XSA->XSO2H Further Oxidation XM Xylyl Mercaptan Methyltransferase Methyltransferase XM->Methyltransferase XMSG Xylyl-Glutathione Disulphide XMS Xylyl Methyl Sulphide FMO_CYP FMO/CYP450 XMS->FMO_CYP XMSO Xylyl Methyl Sulphoxide XMSO->FMO_CYP XMSO2 Xylyl Methyl Sulphone CYP450->DXDS_TS Oxidation Reductase->XM Reduction (GSH) Methyltransferase->XMS Methylation FMO_CYP->XMSO Oxidation FMO_CYP->XMSO2 Oxidation GST->XMSG Thiol-Disulphide Exchange (GSSG)

Caption: Proposed metabolic pathways of dixylyl disulfide.

Quantitative Data Summary

Since direct kinetic data for dixylyl disulfide is unavailable, the following table summarizes data for analogous disulfide compounds to provide a comparative reference.

CompoundEnzyme SystemKmVmaxSource
Diallyl DisulfideHuman Liver Microsomes0.61 ± 0.2 mM18.5 ± 4.2 nmol/min/mg protein[1][7]

Experimental Protocols

Protocol 1: In-vitro Metabolic Stability in Liver Microsomes

This protocol is designed to determine the rate of metabolic degradation of dixylyl disulfide when incubated with liver microsomes.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Phosphate buffer (100 mM, pH 7.4)

      • Dixylyl disulfide (final concentration 1-10 µM, dissolved in a suitable solvent like acetonitrile (B52724) or DMSO, final solvent concentration <1%)

      • Liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of dixylyl disulfide at each time point.

    • The degradation rate can be determined by plotting the natural log of the percentage of remaining parent compound against time.

G prep Prepare Incubation Mixture (Buffer, DXDS, Microsomes) pre_incubate Pre-incubate at 37°C prep->pre_incubate start_rxn Initiate with NADPH pre_incubate->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Degradation Rate analyze->calculate

Caption: Workflow for in-vitro metabolic stability assay.

Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry

This protocol outlines a general approach for identifying potential metabolites of dixylyl disulfide.

  • In-vitro Incubation:

    • Perform a larger scale version of the metabolic stability assay (Protocol 1), using a higher concentration of dixylyl disulfide (e.g., 50 µM) to generate detectable levels of metabolites.

    • Include a control incubation without the NADPH-generating system to distinguish enzymatic metabolites from non-enzymatic degradation products.

  • Sample Preparation:

    • After a fixed incubation time (e.g., 60 minutes), quench the reaction with ice-cold acetonitrile.

    • Process the sample as described in Protocol 1 (vortex, centrifuge).

  • LC-HRMS (e.g., Q-TOF or Orbitrap) Analysis:

    • Analyze the supernatant using a high-resolution mass spectrometer coupled to a UPLC system.

    • Acquire data in both positive and negative ion modes.

    • Use data-dependent acquisition to trigger MS/MS fragmentation for ions of interest.

  • Data Analysis:

    • Compare the chromatograms of the NADPH-fortified sample with the control sample.

    • Look for new peaks present only in the active incubation.

    • Propose elemental compositions for the potential metabolites based on their accurate mass measurements.

    • Interpret the MS/MS fragmentation patterns to elucidate the structures of the metabolites. Common metabolic transformations to look for include oxidation (+16 Da), methylation (+14 Da), and glutathione conjugation (+305 Da).

This technical support center provides a foundational understanding and practical guidance for researchers beginning their investigation into the degradation pathways of dixylyl disulfide. As with any scientific inquiry, these protocols and pathways should be adapted and refined based on experimental findings.

References

Technical Support Center: Optimizing Dixylyl Disulphide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of dixylyl disulphide through oxidative coupling of the corresponding xylenethiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing symmetrical diaryl disulfides like this compound?

A1: The most prevalent and straightforward method is the oxidative coupling of the corresponding thiol (in this case, xylenethiol). This process involves the oxidation of two thiol (S-H) groups to form a disulfide (S-S) bond.[1][2] This can be achieved using a variety of oxidizing agents under different reaction conditions.

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields can arise from several factors:

  • Incomplete Oxidation: The oxidizing agent may be too weak or used in insufficient amounts to drive the reaction to completion.[3]

  • Over-oxidation: Using an overly strong oxidizing agent or harsh conditions can lead to the formation of undesired byproducts like sulfoxides or sulfonic acids, consuming your starting material.[1][3]

  • Poor Reagent Quality: The purity of the starting xylenethiol and solvents is crucial. Impurities can interfere with the reaction.

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction rate and selectivity.

Q3: I am observing significant byproduct formation. How can I minimize this?

A3: Byproduct formation, particularly over-oxidation, is a common issue. To minimize it:

  • Choose a Mild Oxidizing Agent: Mild oxidants like hydrogen peroxide (H₂O₂), iodine (I₂), or even air (O₂) are often sufficient for thiol coupling and are less likely to cause over-oxidation compared to stronger agents.[1]

  • Control Reaction Temperature: Running the reaction at a controlled, often cooler, temperature can prevent runaway reactions and reduce the formation of side products. For example, when using H₂O₂, adding it dropwise while cooling the mixture in an ice bath can prevent the formation of sulfones.[4]

  • Maintain an Inert Atmosphere: While some oxidations use air, many coupling reactions benefit from being conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions mediated by atmospheric oxygen.[5]

Q4: My reaction seems to have stalled and is not proceeding to completion. What should I do?

A4: If the reaction stalls, as indicated by monitoring with Thin Layer Chromatography (TLC) or other analytical methods, consider the following:

  • Extend the Reaction Time: Some reactions are simply slow and require more time to reach completion.

  • Increase Temperature: Gently increasing the reaction temperature can sometimes provide the necessary activation energy to push the reaction forward. Monitor carefully to avoid byproduct formation.

  • Add More Oxidant: It's possible the initial charge of the oxidizing agent has been consumed. Add a small, additional amount of the oxidant and continue to monitor the reaction's progress.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound synthesis.

Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient oxidizing agent. 2. Reaction temperature is too low. 3. Poor quality of starting thiol or solvent.1. Try a different oxidizing agent (e.g., H₂O₂, I₂, air with a base).[3] Increase the molar ratio of the oxidant. 2. Gradually increase the reaction temperature while monitoring via TLC. 3. Verify the purity of starting materials via NMR or GC-MS. Use freshly distilled, anhydrous solvents.
Presence of Multiple Spots on TLC (Byproducts) 1. Over-oxidation of the thiol to sulfoxide (B87167) or sulfonic acid.[3] 2. Reaction temperature is too high. 3. Oxidizing agent is too strong or added too quickly.1. Use a milder oxidizing agent.[3] 2. Maintain a lower reaction temperature (e.g., use an ice bath).[4] 3. Add the oxidant dropwise over a period of time to control the reaction rate.[4]
Reaction Starts but Does Not Go to Completion 1. Insufficient amount of oxidizing agent. 2. Deactivation of a catalyst (if used). 3. Reaction has reached equilibrium.1. Add an additional portion of the oxidizing agent. 2. If using a catalyst, consider adding a fresh portion. 3. If the product is precipitating, this can drive the reaction. If not, consider removing a byproduct if possible.
Starting Material is Insoluble 1. Incorrect solvent choice.1. Select a solvent in which the xylenethiol is soluble. Trifluoroethanol and methanol (B129727) are effective for similar reactions.[4]

Experimental Protocols

Protocol: Oxidative Coupling of Xylenethiol using Hydrogen Peroxide

This protocol is adapted from a reliable method for the synthesis of diphenyl disulfide and can be applied to xylenethiol with minor adjustments.[4]

Materials:

  • Xylenethiol

  • Trifluoroethanol (TFE)

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Sodium sulfite (B76179) (for quenching)

  • Round-bottomed flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

  • Büchner funnel

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve the xylenethiol (1 equivalent) in trifluoroethanol.

  • Cooling: Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Oxidant: Add 30% aqueous hydrogen peroxide (1.1 equivalents) dropwise via an addition funnel over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The this compound product, being sparingly soluble, should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold solvent.

  • Workup of Filtrate: To the mother liquor, add sodium sulfite to decompose any excess peroxide. Heat the mixture gently (e.g., 50 °C) for 30 minutes to ensure complete quenching. A negative starch-iodide test will confirm the absence of peroxide.

  • Drying: Dry the collected solid product under vacuum to obtain the final this compound.

Visualizations

General Reaction Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product RSH1 Xylenethiol Oxidant Oxidizing Agent (e.g., H₂O₂, I₂, Air) RSH2 Xylenethiol RSSR This compound Oxidant->RSSR Oxidative Coupling G start Start Synthesis setup 1. Dissolve Xylenethiol in Solvent start->setup cool 2. Cool Reaction Mixture (0-5 °C) setup->cool add_oxidant 3. Add Oxidant (e.g., H₂O₂) Dropwise cool->add_oxidant react 4. Stir at Room Temp (e.g., 24h) add_oxidant->react precipitate Product Precipitates react->precipitate filter 5. Isolate Solid via Vacuum Filtration precipitate->filter Yes workup 6. Quench Excess Oxidant in Filtrate filter->workup dry 7. Dry Product Under Vacuum workup->dry end End dry->end Troubleshooting Decision Tree q1 Is the reaction yield low? q2 Is starting material (SM) still present? q1->q2 Yes sol3 Problem Solved Proceed to Purification q1->sol3 No q3 Are there multiple byproduct spots on TLC? q2->q3 No sol1 Action: • Increase reaction time • Add more oxidant • Gently increase temp q2->sol1 Yes sol2 Action: • Use milder oxidant • Lower reaction temp • Add oxidant slowly q3->sol2 Yes sol4 Action: • Check purity of SM • Verify oxidant activity q3->sol4 No

References

Technical Support Center: Troubleshooting Peak Tailing for Dixylyl Disulfide in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving chromatographic issues related to dixylyl disulfide analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak shapes during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my dixylyl disulfide peak exhibiting tailing in my chromatogram?

Peak tailing for dixylyl disulfide, an aromatic disulfide, is a common issue in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). The primary reasons often relate to secondary interactions between the analyte and active sites within the chromatographic system. In GC, this can involve interactions with the inlet liner, column stationary phase, or metal surfaces.[1] In reversed-phase HPLC, peak tailing is often caused by interactions of the analyte with residual silanol (B1196071) groups on the silica-based stationary phase.[2]

Q2: How can I quantitatively assess the extent of peak tailing for dixylyl disulfide?

Peak tailing is typically measured using the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1 suggests peak tailing. The calculation is generally performed by the chromatography data system software. For example, in the analysis of a similar compound, diallyl disulfide, tailing factors were reported to be in the range of 0.626 to 0.748 under optimized GC conditions, indicating good peak shape.

Q3: What is the first troubleshooting step I should take when I observe peak tailing for dixylyl disulfide?

The initial step is to determine if the issue is chemical or physical. A simple diagnostic is to observe if all peaks in the chromatogram are tailing or only the dixylyl disulfide peak (and other similar analytes). If all peaks are tailing, the problem is likely physical, such as a poor column connection or a void in the column. If only the dixylyl disulfide peak is tailing, the issue is likely chemical in nature, pointing towards specific interactions between the analyte and the system.

Troubleshooting Guides

Gas Chromatography (GC)

Peak tailing of aromatic sulfur compounds like dixylyl disulfide in GC is often attributed to their reactivity and susceptibility to adsorption.

Issue 1: Peak tailing specific to dixylyl disulfide.

  • Cause A: Active Sites in the Inlet. The GC inlet is a common source of activity, especially for sulfur compounds. Active sites on the liner, septum, or metal surfaces can interact with the disulfide.

    • Solution:

      • Perform regular inlet maintenance: replace the septum, O-ring, and inlet liner.

      • Use deactivated liners, such as those treated with dimethyl dichlorosilane (B8785471) (DMDS), to minimize surface activity.

      • Ensure the inlet temperature is optimized for efficient vaporization without causing thermal degradation.

  • Cause B: Column Issues. The column itself can be a major contributor to peak tailing.

    • Solution:

      • Use an Inert Column: Employ a column specifically designed for the analysis of active sulfur compounds. Columns with inert surface technologies, such as the Agilent J&W DB-Sulfur SCD, are recommended for their low bleed and exceptional inertness.[1]

      • Column Trimming: If the front of the column is contaminated, trim 15-20 cm from the inlet end to remove active sites.

      • Proper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector to avoid dead volume and turbulence.

Issue 2: All peaks in the chromatogram are tailing.

  • Cause: Physical Problems in the GC System. This indicates a system-wide issue rather than a specific chemical interaction.

    • Solution:

      • Check for Leaks: Perform a leak check of the entire system.

      • Examine Column Installation: Re-install the column, ensuring a clean cut and correct positioning.

      • Inspect for Dead Volume: Check all connections for potential dead volumes that can cause band broadening and tailing.

High-Performance Liquid Chromatography (HPLC)

In reversed-phase HPLC, peak tailing of dixylyl disulfide is often linked to interactions with the stationary phase and the composition of the mobile phase.

Issue 1: Tailing of the dixylyl disulfide peak.

  • Cause A: Silanol Interactions. Residual silanol groups on the surface of C18 columns are acidic and can interact with analytes, leading to peak tailing.

    • Solution:

      • Use an End-Capped Column: Select a column that has been "end-capped" to block a significant portion of the residual silanol groups.

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, thereby reducing their interaction with the analyte.

      • Use Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites. However, be aware that this can sometimes shorten column lifetime.

  • Cause B: Mobile Phase Mismatch. The composition of the mobile phase can significantly impact peak shape.

    • Solution:

      • Optimize Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase to find the optimal composition for good peak shape.

      • Ensure Proper Buffering: Use a buffer at an appropriate concentration to maintain a stable pH throughout the analysis.

Issue 2: All peaks are tailing.

  • Cause: Physical Issues or Column Contamination.

    • Solution:

      • Check for Column Voids: A void at the head of the column can cause all peaks to tail. This may require replacing the column.

      • Inspect for Blockages: A partially blocked frit or tubing can lead to poor peak shape. Back-flushing the column (if permissible by the manufacturer) or replacing the frit may resolve the issue.

      • Ensure Proper Connections: Check all fittings and tubing for proper connections to eliminate extra-column volume.

Quantitative Data Summary

ParameterCondition 1Condition 2Peak Tailing Factor (Diallyl Disulfide)
Initial Oven Temp.130°C140°C0.85
Carrier Gas Flow1.2 mL/min0.8 mL/min0.69

Data adapted from a study on diallyl disulfide and diallyl trisulfide analysis. Lower tailing factors indicate better peak symmetry.

Experimental Protocols

The following are example protocols for the analysis of disulfides. Note: These are starting points and will likely require optimization for dixylyl disulfide.

Example GC Protocol for Disulfide Analysis

This protocol is based on the analysis of diallyl disulfide and can be adapted.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD) for higher selectivity.

  • Column: Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm film thickness) or similar inert column.[1]

  • Inlet: Split/splitless injector at 250°C. Use a deactivated liner.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Detector: FID at 280°C or SCD.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the dixylyl disulfide standard and samples in a suitable solvent like hexane (B92381) or dichloromethane.

Example HPLC Protocol for Disulfide Analysis

This protocol is a general starting point for aromatic disulfide analysis on a reversed-phase column.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 end-capped column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid to control pH.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (the optimal wavelength for dixylyl disulfide should be determined experimentally).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the dixylyl disulfide standard and samples in the mobile phase or a compatible solvent.

Visual Troubleshooting Guides

PeakTailing_Troubleshooting_GC start Peak Tailing Observed (Dixylyl Disulfide) all_peaks Are all peaks tailing? start->all_peaks physical_issue Likely Physical Issue all_peaks->physical_issue Yes chemical_issue Likely Chemical Issue (Analyte-Specific) all_peaks->chemical_issue No check_connections Check for leaks and a proper column installation physical_issue->check_connections check_inlet Perform Inlet Maintenance: - Replace Septum/Liner - Use Deactivated Liner chemical_issue->check_inlet check_column Evaluate Column: - Use Inert Column - Trim Column Inlet check_inlet->check_column

Caption: Troubleshooting workflow for peak tailing in GC analysis of dixylyl disulfide.

PeakTailing_Troubleshooting_HPLC start Peak Tailing Observed (Dixylyl Disulfide) all_peaks Are all peaks tailing? start->all_peaks physical_issue Likely Physical Issue all_peaks->physical_issue Yes chemical_issue Likely Chemical Issue (Analyte-Specific) all_peaks->chemical_issue No check_system Check for column voids, blockages, and proper connections. physical_issue->check_system check_column_chem Address Silanol Interactions: - Use End-Capped Column - Adjust Mobile Phase pH chemical_issue->check_column_chem check_mobile_phase Optimize Mobile Phase: - Adjust Organic/Aqueous Ratio - Ensure Proper Buffering check_column_chem->check_mobile_phase

Caption: Troubleshooting workflow for peak tailing in HPLC analysis of dixylyl disulfide.

References

best practices for storage and handling of dixylyl disulphide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dixylyl disulphide is a specialty chemical, and a comprehensive, official Safety Data Sheet (SDS) may not be readily available from all suppliers. The following best practices for storage and handling are based on the available chemical properties of this compound and general safety principles for organosulphur compounds. It is imperative that researchers, scientists, and drug development professionals obtain a complete and official SDS from their chemical supplier and conduct a thorough risk assessment before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For optimal stability and to minimize degradation, it is recommended to store this compound in a cool, dry, and well-ventilated area. Refrigerated storage is advisable for long-term preservation of organosulphur compounds.[1][2] Always refer to the manufacturer's specific recommendations if available.

Q2: What type of container should I use to store this compound?

Store this compound in its original, tightly sealed container. If transferring to a new container, ensure it is made of a compatible material, such as amber glass, to protect it from light. For seals and O-rings, materials like FKM (Viton®) are often recommended for their resistance to chemicals like dimethyl disulfide and may be suitable for this compound.[3]

Q3: What are the signs of this compound degradation?

While specific degradation pathways for this compound are not well-documented in readily available literature, organosulphur compounds can be sensitive to heat and oxidation.[1] A noticeable change in color, the appearance of precipitates, or a significant change in its characteristic odor could indicate degradation.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

Given the potential for a strong, unpleasant odor and the general hazards associated with organosulphur compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.

Troubleshooting Guide

Issue Possible Cause Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Ensure the compound is stored in a tightly sealed container in a cool, dark place, preferably refrigerated. Consider aliquoting the compound upon receipt to minimize freeze-thaw cycles and exposure to air.
Strong, unpleasant odor in the laboratory Improper handling or a small spill.Always handle this compound within a certified chemical fume hood. Ensure all containers are securely sealed when not in use. In case of a spill, follow appropriate cleanup procedures immediately.
Material incompatibility (e.g., swelling or cracking of seals) Use of incompatible materials for storage or experimental apparatus.Verify the chemical compatibility of all materials that will come into contact with this compound. For seals and tubing, consider chemically resistant options like FKM (Viton®).[3]

Quantitative Data Summary

The following table summarizes available quantitative data for this compound and a related, more well-documented organosulphur compound, diallyl disulfide, for comparison.

Property This compound Diallyl Disulfide (for comparison)
Molecular Formula C16H18S2C6H10S2
Molecular Weight 274.45 g/mol 146.27 g/mol
Appearance -Yellowish clear liquid[4]
Odor -Intense garlic smell[4]
Boiling Point -180 °C (356 °F; 453 K)[4]
Density -1.01 g/cm³
Solubility in Water -Insoluble[4]

Experimental Protocols

General Handling Protocol:

  • Preparation: Before handling, thoroughly read and understand the Safety Data Sheet (SDS) provided by the supplier. Ensure a chemical fume hood is certified and functioning correctly.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Dispensing: Conduct all weighing and dispensing of this compound inside a chemical fume hood to minimize inhalation exposure. Use clean, dedicated spatulas and glassware.

  • Storage: After dispensing, securely seal the container and return it to its designated storage location, preferably a refrigerated and ventilated cabinet.

  • Cleaning: Clean any spills immediately with an appropriate absorbent material. Decontaminate all glassware and equipment that came into contact with the compound.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Visualizations

BestPractices cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_temp Cool & Dry Location storage_container Tightly Sealed Container storage_light Protect from Light handling_location Fume Hood storage_light->handling_location handling_ppe Appropriate PPE handling_spill Spill Kit Ready disposal_waste Hazardous Waste handling_spill->disposal_waste disposal_regs Follow Regulations end End disposal_regs->end start Start start->storage_temp

Caption: Workflow for best practices in storage, handling, and disposal of this compound.

References

Technical Support Center: Quantification of Dixylyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the quantification of dixylyl disulfide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying dixylyl disulfide?

A1: The two most common methods for the quantification of dixylyl disulfide are High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS), and Gas Chromatography (GC) also coupled with MS.

  • HPLC-UV/MS: This is a robust method for analyzing dixylyl disulfide, particularly in complex matrices like pharmaceutical preparations. Dixylyl disulfide is an impurity of the drug Vortioxetine, and HPLC is a standard technique for impurity profiling.[1] A reversed-phase C18 column with UV detection is a typical setup, as aromatic disulfides absorb UV light.[2][3]

  • GC-MS: This method is suitable due to the volatility and thermal stability of dixylyl disulfide.[4] It offers excellent separation and definitive identification based on the mass spectrum.[5]

Q2: My sample results are inconsistent. What could be causing poor reproducibility?

A2: Poor reproducibility is often linked to sample stability issues. Aromatic disulfides can undergo thiol-disulfide exchange reactions, especially in the presence of free thiols, which can lead to the formation of mixed disulfides and alter the concentration of your target analyte.[3][6] This process, known as disulfide scrambling, can be influenced by pH, temperature, and light exposure.[7] Ensure your sample preparation protocol is consistent and consider steps to prevent these exchange reactions.

Q3: I am observing unexpected peaks in my chromatogram. What could they be?

A3: Unexpected peaks could be due to several factors:

  • Disulfide Scrambling: As mentioned in Q2, exchange reactions can generate new disulfide species.[6]

  • Degradation: The disulfide bond (S-S) is the most labile part of the molecule and can be cleaved under certain conditions, such as by nucleophiles or upon electron transfer.[8][9] Exposure to high heat or certain solvents during sample preparation might cause degradation.

  • Sample Matrix Interference: Components from your sample matrix may co-elute with your analyte. A change in the chromatographic gradient or switching to a more selective detector like a mass spectrometer in Selected Ion Monitoring (SIM) mode can help resolve this.

Q4: Why is my detector response (peak area) for dixylyl disulfide lower than expected?

A4: A low detector response can stem from several issues:

  • Sample Adsorption: Analyte molecules can adsorb to active sites on glassware or within the chromatographic system (injector, column). Using silanized glass vials can mitigate this.

  • Poor Ionization (MS): The efficiency of ionization can be highly dependent on the mobile phase composition and MS source parameters. Optimization of the mobile phase pH and source settings is crucial.

  • Sub-optimal UV Wavelength: If using a UV detector, ensure you are monitoring at the wavelength of maximum absorbance for dixylyl disulfide. The UV absorbance of aromatic disulfides can be sensitive to the solvent environment.[3]

  • In-Source Fragmentation/Decay (MS): The molecule may be fragmenting within the ion source of the mass spectrometer before it can be detected as the molecular ion. Lowering the source temperature or using a softer ionization technique could help.

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Column Overload Dilute the sample and reinject. If the peak shape improves, the original sample was too concentrated.
Secondary Interactions The analyte may be interacting with active silanol (B1196071) groups on the column. Try a different column (e.g., one with end-capping) or modify the mobile phase by adding a competitor (e.g., a small amount of triethylamine) or adjusting the pH.
Inappropriate Mobile Phase Ensure the sample solvent is compatible with the mobile phase. A mismatch can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.
Column Degradation The column may be nearing the end of its life. Replace the column with a new one of the same type.
Issue 2: Analyte Instability and Degradation
Potential Cause Troubleshooting Step
Thiol-Disulfide Exchange If free thiols are present in the sample matrix, they can react with dixylyl disulfide.[6] Prepare samples at a slightly acidic pH to keep thiols protonated and less reactive.[10]
Light Sensitivity Aromatic disulfides can be sensitive to UV light, which can promote radical-mediated exchange reactions.[7] Protect samples from light by using amber vials.
Thermal Degradation High temperatures in the GC injector or during sample workup can cause degradation. Lower the injector temperature for GC analysis or avoid excessive heat during sample preparation for HPLC.
Oxidation/Reduction Avoid strong oxidizing or reducing agents in the sample matrix. Ensure solvents are fresh and free of peroxides.

Experimental Protocols & Data

Protocol 1: Suggested HPLC-UV/MS Method

This protocol is a starting point based on methods for similar aromatic compounds.[2] Optimization for your specific instrument and sample matrix is required.

Parameter Suggested Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 40% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
UV Detection Diode Array Detector (DAD), monitor at 220-280 nm
MS Detector Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100-400
Key Ion to Monitor (SIM) m/z 275.09 [M+H]⁺
Protocol 2: Suggested GC-MS Method

This protocol is a general guideline for volatile sulfur compounds and should be optimized.[11][12]

Parameter Suggested Condition
Column Non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program Start at 150 °C, hold 1 min, ramp at 10 °C/min to 280 °C, hold 5 min
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
MS Scan Range m/z 50-350
Table 3: Predicted Key Mass Fragments for Dixylyl Disulfide (EI-MS)

The fragmentation of dixylyl disulfide is predicted to involve cleavage of the S-S bond, C-S bond, and fragmentation of the xylyl group, analogous to other disulfides.[13]

m/z (Mass-to-Charge) Proposed Fragment Identity Fragmentation Pathway
274[C₁₆H₁₈S₂]⁺•Molecular Ion (M⁺•)
137[C₈H₉S]⁺Cleavage of the S-S bond (xylylthio radical cation)
105[C₈H₉]⁺Cleavage of the C-S bond (xylyl cation)
91[C₇H₇]⁺Loss of a methyl group from the xylyl cation (tropylium ion)

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Obtain Sample Dilute Dilute with appropriate solvent (e.g., Acetonitrile/Water) Sample->Dilute Filter Filter through 0.45 µm syringe filter into amber HPLC vial Dilute->Filter Inject Inject into HPLC or GC System Filter->Inject Separate Chromatographic Separation (C18 or DB-5ms column) Inject->Separate Detect Detection (UV and/or MS) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: General experimental workflow for the quantification of dixylyl disulfide.

G Start Low or No Analyte Peak Detected CheckInstrument Is the instrument performing correctly? (Check system suitability/QC sample) Start->CheckInstrument TroubleshootInstrument Troubleshoot Instrument: - Check for leaks - Verify detector function - Confirm mobile phase/gas flow CheckInstrument->TroubleshootInstrument No CheckSamplePrep Was the sample prepared correctly? CheckInstrument->CheckSamplePrep Yes TroubleshootInstrument->Start Re-inject ReviewPrep Review Sample Prep Protocol: - Correct solvent? - Correct dilution? - Stored properly (no light/heat)? CheckSamplePrep->ReviewPrep No ConsiderDegradation Could the analyte have degraded? CheckSamplePrep->ConsiderDegradation Yes ReviewPrep->Start Re-prepare DegradationActions Investigate Degradation: - Analyze a freshly prepared standard - Prepare sample at low temp/in dark - Check for reactive matrix components ConsiderDegradation->DegradationActions Yes End Problem Resolved ConsiderDegradation->End No, problem likely elsewhere DegradationActions->End

Caption: Troubleshooting flowchart for low analyte response in dixylyl disulfide analysis.

G Dixylyl Dixylyl Disulfide (Xylyl-S-S-Xylyl) Attack Nucleophilic Attack by Thiolate (R-S⁻) Dixylyl->Attack Thiol Free Thiol (R-SH) in Sample Matrix Thiol->Attack Mixed Formation of Mixed Disulfide (Xylyl-S-S-R) Attack->Mixed Thiol_Released Release of Xylyl Thiol (Xylyl-SH) Attack->Thiol_Released lab This process reduces the concentration of the target analyte and creates new, interfering species.

Caption: Mechanism of thiol-disulfide exchange leading to analytical errors.

References

Technical Support Center: Dixylyl Disulfide Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dixylyl disulfide. This resource provides guidance on preventing the thermal decomposition of dixylyl disulfide during heating, a critical aspect of ensuring experimental reproducibility and the integrity of your results.

Troubleshooting Guide

This guide addresses specific issues you may encounter when heating dixylyl disulfide.

Issue Potential Cause Recommended Solution
Discoloration (e.g., yellowing) of the dixylyl disulfide solution upon heating. This is often an early indicator of thermal decomposition and the formation of various polysulfides and other byproducts.Immediately reduce the heating temperature. Consider the use of an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can catalyze decomposition. The addition of a radical scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), can also be effective.
Unexpected side-products observed in post-reaction analysis (e.g., via GC-MS, LC-MS, or NMR). The reaction temperature may be exceeding the thermal stability threshold of dixylyl disulfide, leading to its decomposition into various sulfur-containing compounds.Cross-reference your heating temperature with the known decomposition range for diaryl disulfides (approximately 196-217°C in solvents like tetralin). If your experimental temperature is within or above this range, decomposition is likely. Reduce the temperature if possible, or introduce a stabilizer.
Inconsistent reaction yields or kinetics. If dixylyl disulfide is a reactant, its decomposition will lead to a lower effective concentration, resulting in inconsistent outcomes. The decomposition products may also interfere with the desired reaction pathway.Implement rigorous temperature control. Use a high-purity grade of dixylyl disulfide and consider adding a stabilizer like BHT at the start of your experiment. Ensure your solvent is degassed and of high purity, as impurities can sometimes catalyze decomposition.
Formation of a precipitate or insoluble material. This could be due to the formation of polymeric sulfur-containing byproducts resulting from extensive decomposition of dixylyl disulfide.This indicates severe decomposition. A significant reduction in temperature is necessary. If high temperatures are unavoidable for your reaction, exploring alternative reagents to dixylyl disulfide may be required.

Frequently Asked Questions (FAQs)

Q1: At what temperature does dixylyl disulfide typically decompose?

A1: The thermal decomposition of di-p-tolyl disulfide, a common isomer of dixylyl disulfide, has been observed in the range of 196-217°C in a tetralin solvent.[1] The exact decomposition temperature can be influenced by factors such as the solvent used, the presence of impurities, and the heating rate. For aromatic disulfide-based epoxy vitrimers, significant degradation is noted at temperatures of 215°C and above, especially with prolonged heating.

Q2: What are the likely decomposition products of dixylyl disulfide?

A2: The primary thermal decomposition pathway for diaryl disulfides is the homolytic cleavage of the sulfur-sulfur (S-S) bond. This cleavage generates two thiyl radicals (xylyl-S•). These highly reactive radicals can then undergo a variety of secondary reactions, including abstracting hydrogen atoms from the solvent or other molecules, or reacting with other radicals or undecomposed dixylyl disulfide. This can lead to a complex mixture of products, which may include the corresponding thiol (xylenethiol), various sulfides, and other sulfur-containing compounds.

Q3: How can I prevent the decomposition of dixylyl disulfide during my experiment?

A3: There are several strategies to mitigate the thermal decomposition of dixylyl disulfide:

  • Temperature Control: The most critical factor is to maintain the experimental temperature below the decomposition threshold whenever possible.

  • Use of an Inert Atmosphere: Performing experiments under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative processes that may initiate or accelerate decomposition.

  • Addition of Stabilizers: The use of radical scavenging antioxidants can be effective. Butylated Hydroxytoluene (BHT) has been shown to prevent the decomposition of some disulfides.[2] These antioxidants function by intercepting the reactive radical species that propagate the decomposition chain reaction.

Q4: What concentration of BHT should I use as a stabilizer?

A4: While a specific concentration for stabilizing dixylyl disulfide at high temperatures is not well-documented, a general guideline for using BHT to stabilize peroxide-forming chemicals is approximately 1 gram per liter of the chemical.[3] It is advisable to start with a low concentration (e.g., 0.1-1% by weight relative to the dixylyl disulfide) and optimize based on your experimental results.

Q5: Are there any analytical techniques to monitor the thermal stability of dixylyl disulfide?

A5: Yes, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for this purpose. TGA can determine the onset temperature of decomposition by measuring mass loss as a function of temperature.[4][5] DSC can detect thermal events such as melting and decomposition, and provide information about their energetics.[4][5]

Quantitative Data Summary

Parameter Value Notes Reference
Melting Point of p-Tolyl Disulfide 43-46 °CThis is a common isomer of dixylyl disulfide.[6]
Estimated Decomposition Temperature Range of Di-p-tolyl Disulfide 196-217 °CIn tetralin solvent. The rate of decomposition is influenced by substituents on the aryl ring.[1]
Recommended Concentration of BHT as a Stabilizer ~1 g/LGeneral guideline for stabilizing organic chemicals. Optimal concentration for dixylyl disulfide may vary.[3]

Experimental Protocols

Protocol for Heating Dixylyl Disulfide with a Stabilizer

This protocol provides a general method for heating dixylyl disulfide in a solvent with the addition of Butylated Hydroxytoluene (BHT) as a thermal stabilizer.

Materials:

  • Dixylyl disulfide (high purity)

  • Anhydrous, degassed solvent (e.g., tetralin, diphenyl ether)

  • Butylated Hydroxytoluene (BHT)

  • Schlenk flask or similar reaction vessel suitable for heating under an inert atmosphere

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with a temperature controller

  • Inert gas supply (Nitrogen or Argon) with a bubbler or manifold

  • Standard laboratory glassware and safety equipment

Procedure:

  • Preparation of the Reaction Vessel:

    • Ensure the Schlenk flask and stir bar are thoroughly dried in an oven and cooled under a stream of inert gas.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the dixylyl disulfide to the Schlenk flask.

    • Add the desired amount of BHT (e.g., 0.1-1% by weight relative to the dixylyl disulfide).

    • Add the degassed solvent via cannula or syringe.

  • Inerting the System:

    • Seal the flask and perform at least three cycles of evacuating the flask under vacuum and backfilling with the inert gas to ensure an oxygen-free atmosphere.

  • Heating and Reaction:

    • Place the flask in the heating mantle or oil bath.

    • Begin stirring the solution.

    • Slowly raise the temperature to the desired setpoint, ensuring it does not exceed the known decomposition range of similar diaryl disulfides if possible.

    • Maintain a gentle positive pressure of the inert gas throughout the heating process.

  • Monitoring and Work-up:

    • Monitor the reaction for any signs of decomposition, such as significant color change.

    • Upon completion of the reaction, cool the flask to room temperature.

    • Proceed with your standard work-up and purification procedures.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care, being mindful of their flammability and toxicity.

  • Use caution when working with heated oil baths and glassware under vacuum.

Visualizations

Decomposition_Pathway Thermal Decomposition Pathway of Dixylyl Disulfide Dixylyl_Disulfide Dixylyl Disulfide (Xylyl-S-S-Xylyl) Heat Heat (≥ 196°C) Dixylyl_Disulfide->Heat Thiyl_Radicals 2 x Thiyl Radicals (Xylyl-S•) Heat->Thiyl_Radicals Homolytic Cleavage Secondary_Reactions Secondary Reactions (e.g., H-abstraction, radical coupling) Thiyl_Radicals->Secondary_Reactions Decomposition_Products Decomposition Products (e.g., Xylenethiol, Sulfides) Secondary_Reactions->Decomposition_Products

Caption: Thermal decomposition of dixylyl disulfide.

Troubleshooting_Workflow Troubleshooting Dixylyl Disulfide Decomposition Start Decomposition Suspected? Check_Temp Is Temperature > 190°C? Start->Check_Temp Reduce_Temp Reduce Temperature Check_Temp->Reduce_Temp Yes Use_Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Check_Temp->Use_Inert_Atmosphere No Problem_Solved Problem Resolved? Reduce_Temp->Problem_Solved Add_Stabilizer Add Stabilizer (e.g., BHT) Use_Inert_Atmosphere->Add_Stabilizer Add_Stabilizer->Problem_Solved Monitor_Reaction Monitor Reaction Closely Problem_Solved->Monitor_Reaction Yes Consider_Alternatives Consider Alternative Reagents Problem_Solved->Consider_Alternatives No

References

challenges in the scale-up of dixylyl disulphide production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges encountered during the scale-up of dixylyl disulfide production. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Troubleshooting Guides & FAQs

This section addresses specific issues that users might encounter during their experiments with dixylyl disulfide synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dixylyl disulfide, and which is most suitable for scale-up?

A1: The primary laboratory and industrial synthesis routes for dixylyl disulfide and other aryl disulfides include:

  • Oxidation of Xylenethiol: This is a direct and common method where the corresponding xylenethiol is oxidized to form the symmetrical disulfide. Various oxidizing agents, such as hydrogen peroxide or air, can be used.[1][2]

  • Reaction of a Xylyl Halide with a Disulfide Source: This method involves reacting a xylyl halide (e.g., xylyl chloride or bromide) with a disulfide-containing reagent like sodium disulfide (Na₂S₂).[1][3] This route is often favored for larger-scale production due to the availability and cost of the starting materials.

For industrial scale-up, the reaction of a xylyl halide with sodium disulfide is generally more cost-effective. However, careful control of the reaction conditions is crucial to minimize byproduct formation.[4]

Q2: I am observing a low yield of dixylyl disulfide in my scale-up experiment. What are the potential causes?

A2: Low yields during the scale-up of dixylyl disulfide synthesis can be attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials. Mass transfer limitations can also be a factor at a larger scale.

  • Poor Reagent Quality: The purity of reactants, such as the xylyl halide and the disulfide source, is critical. Impurities can lead to side reactions and lower the yield of the desired product.

  • Side Reactions: The formation of byproducts, such as dixylyl sulfide (B99878) (monosulfide) or dixylyl trisulfide, can significantly reduce the yield of the target disulfide.[5]

  • Oxidation of Thiol Precursors: If using the xylenethiol oxidation route, exposure to air (oxygen) without proper control can lead to the formation of undesired oxidized byproducts.[4]

Q3: What are the typical impurities encountered in dixylyl disulfide production, and how can they be minimized?

A3: Common impurities include unreacted starting materials (xylenethiol or xylyl halide), dixylyl sulfide, and dixylyl trisulfide.[5][6] To minimize these:

  • Dixylyl Sulfide: This can form if sulfide ions (S²⁻) are present instead of disulfide ions (S₂²⁻). Ensure the use of a well-defined disulfide reagent.[5]

  • Dixylyl Trisulfide: The presence of polysulfides or the use of excess elemental sulfur can lead to the formation of trisulfides. Stoichiometric control of the sulfur source is essential.[5]

  • Unreacted Xylenethiol: Incomplete oxidation is a common cause. Increasing the amount of the oxidizing agent, reaction time, or temperature can help drive the reaction to completion.[5] Caustic washing of the crude product can also remove acidic thiol impurities.[6]

Q4: What are the main challenges in purifying dixylyl disulfide at a larger scale?

A4: The primary challenges in the purification of dixylyl disulfide include:

  • Thermal Instability: The disulfide bond can be susceptible to cleavage at elevated temperatures, which can be a concern during distillation.[6]

  • Close Boiling Points of Impurities: Impurities like dixylyl sulfide may have boiling points close to that of dixylyl disulfide, making separation by distillation difficult.[6]

  • Strong Odor: Dixylyl disulfide and its potential impurities often have strong, unpleasant odors, necessitating a well-ventilated workspace and appropriate handling procedures.[6]

Q5: What safety precautions should be taken when working with dixylyl disulfide and its precursors?

A5: Dixylyl disulfide and its precursors can be hazardous. It is essential to:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Avoid inhalation, ingestion, and skin contact.[7][8]

  • Keep away from heat, sparks, and open flames, as many organic sulfur compounds are flammable.[7][8]

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Ensure efficient mixing.
Poor reagent qualityVerify the purity of starting materials using analytical techniques like GC-MS or NMR.
Suboptimal reactant ratioOptimize the molar ratio of the xylyl halide to the disulfide source.
Presence of Dixylyl Sulfide Reaction with sulfide ions (S²⁻)Use a high-purity disulfide reagent. When preparing sodium disulfide in situ, ensure correct stoichiometry.
Presence of Dixylyl Trisulfide Excess elemental sulfur or polysulfidesCarefully control the stoichiometry of the sulfur source.
Residual Xylenethiol Incomplete oxidationIncrease the amount of oxidizing agent or reaction time. Perform a caustic wash during workup.[6]
Purification Difficulties Close boiling points of impuritiesConsider vacuum distillation to lower boiling points and minimize thermal degradation.[6] Column chromatography may be necessary for high purity.

Data Presentation

The following table summarizes representative data for the synthesis of dixylyl disulfide via the reaction of a xylyl halide with sodium disulfide at different scales. Please note that these are illustrative values and actual results may vary depending on the specific reaction conditions.

Scale Yield (%) Purity (%) Major Impurities (%)
Lab Scale (1-10 g) 85-95>98Unreacted Xylyl Halide (<1%), Dixylyl Sulfide (<1%)
Pilot Scale (1-10 kg) 75-8595-98Unreacted Xylyl Halide (1-2%), Dixylyl Sulfide (1-3%), Dixylyl Trisulfide (<1%)
Production Scale (>100 kg) 70-8090-95Unreacted Xylyl Halide (2-4%), Dixylyl Sulfide (3-5%), Dixylyl Trisulfide (1-2%)

Experimental Protocols

Representative Synthesis of Dixylyl Disulfide via Oxidation of Xylenethiol

This protocol provides a general method for the synthesis of dixylyl disulfide through the oxidation of xylenethiol.

Materials:

  • Xylenethiol

  • Hydrogen Peroxide (30% aqueous solution)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve xylenethiol (1.0 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and extract with diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude dixylyl disulfide.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow: Synthesis and Purification of Dixylyl Disulfide

G cluster_synthesis Synthesis cluster_workup Workup & Purification reactants Xylenethiol + Oxidizing Agent reaction Reaction in Solvent reactants->reaction crude_product Crude Dixylyl Disulfide reaction->crude_product extraction Extraction crude_product->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Purification (Recrystallization/ Chromatography) concentration->purification pure_product Pure Dixylyl Disulfide purification->pure_product

Caption: Workflow for the synthesis and purification of dixylyl disulfide.

Troubleshooting Logic for Low Yield

G start Low Yield of Dixylyl Disulfide check_reaction Check for Complete Reaction (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Reaction Incomplete side_products Significant Side Products check_reaction->side_products Reaction Complete solution_time_temp Increase Reaction Time/ Temperature incomplete->solution_time_temp solution_reagents Verify Reagent Purity side_products->solution_reagents solution_conditions Optimize Reaction Conditions (Stoichiometry, Solvent) side_products->solution_conditions

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

Biological Activity of Dixylyl Disulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant lack of data on the specific biological activity of dixylyl disulfide. While this compound, also known as bis(2,4-dimethylphenyl) disulfide, is commercially available and used as a chemical intermediate and an impurity reference standard in the synthesis of the antidepressant vortioxetine, there is no readily available research detailing its pharmacological, toxicological, or therapeutic effects.[1][2][3][4][5]

This guide, therefore, aims to provide a comparative framework by examining a well-researched, structurally related organosulfur compound, diallyl disulfide (DADS), which is a major bioactive component of garlic.[6][7][8] The extensive data available for DADS can serve as a valuable reference point for the potential, yet uninvestigated, biological activities of other disulfide compounds like dixylyl disulfide.

Diallyl Disulfide (DADS): A Profile of Diverse Biological Activities

Diallyl disulfide has been the subject of numerous in vitro and in vivo studies, which have demonstrated its potent anti-inflammatory, antioxidant, and anticancer properties.[6][7][9][10][11]

Anti-inflammatory and Antioxidant Activities

DADS has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways.[11][12] It can suppress the activation of nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][13]

Furthermore, DADS demonstrates robust antioxidant activity by activating the Nrf2/HO-1 pathway.[12] This leads to an increase in the expression of antioxidant enzymes, which help to protect cells from oxidative stress.[11]

Anticancer Activity

The anticancer effects of DADS are multifaceted. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines and inhibit tumor growth.[9] The mechanisms underlying these effects involve the modulation of multiple signaling pathways, including those involved in cell cycle regulation and survival.

Comparative Overview: Diallyl Disulfide vs. Other Disulfides

While direct comparative data for dixylyl disulfide is unavailable, studies on other dialkyl disulfides suggest that the biological activity can be influenced by the nature of the alkyl or aryl groups attached to the disulfide bond. For instance, the toxicity of dialkyl disulfides has been observed to decrease with increasing alkyl chain length.[14] This suggests that the larger xylyl groups of dixylyl disulfide might confer different biological properties compared to the allyl groups of DADS.

Table 1: Comparison of Biological Activities of Selected Disulfide Compounds

FeatureDiallyl Disulfide (DADS)Dimethyl Disulfide (DMDS)Dixylyl Disulfide
Primary Source Garlic and other Allium speciesIndustrial chemical, also found in some foodsSynthetic
Anti-inflammatory Activity Well-documentedLimited dataNo data available
Antioxidant Activity Well-documentedLimited dataNo data available
Anticancer Activity Extensively studiedSome evidence of toxicityNo data available
Toxicity Moderate, skin irritantConsidered the most toxic of the dialkyl disulfide seriesNo data available

Experimental Protocols for Evaluating Biological Activity

To ascertain the biological activity of dixylyl disulfide, a series of standard experimental protocols would need to be employed.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: To determine the effect of dixylyl disulfide on cell viability, various cell lines (e.g., cancer cell lines and normal cell lines) would be incubated with increasing concentrations of the compound. The MTT reagent is reduced by metabolically active cells to form a purple formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.

  • LDH Assay: Lactate dehydrogenase (LDH) is released from damaged cells. This assay measures LDH activity in the cell culture medium as an indicator of cytotoxicity.

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Assay: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) can be treated with dixylyl disulfide to assess its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • ELISA for Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated immune cells treated with dixylyl disulfide can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the stable free radical DPPH, providing an indication of its direct antioxidant capacity.

  • Cellular Antioxidant Activity (CAA) Assay: This cell-based assay measures the ability of a compound to protect cells from oxidative damage induced by a free radical generator.

Signaling Pathway Analysis

To understand the mechanism of action of dixylyl disulfide, its effect on key signaling pathways would need to be investigated.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_mechanistic Mechanistic Studies Cell_Lines Cancer and Normal Cell Lines Treatment Treat with Dixylyl Disulfide Cell_Lines->Treatment Viability Cell Viability Assays (MTT, LDH) Treatment->Viability Inflammation Anti-inflammatory Assays (NO, ELISA) Treatment->Inflammation Oxidant Antioxidant Assays (DPPH, CAA) Treatment->Oxidant Protein_Extraction Protein Extraction Treatment->Protein_Extraction Signaling_Pathways Analyze Key Proteins (NF-κB, Nrf2, MAPKs) Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Western_Blot->Signaling_Pathways

Caption: A general workflow for the initial in vitro evaluation of the biological activity of dixylyl disulfide.

signaling_pathway cluster_inflammation Inflammatory Pathway cluster_antioxidant Antioxidant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib NFkB NF-κB IKK->NFkB NFkB_Inhib->NFkB Nucleus_Inflam Nucleus NFkB->Nucleus_Inflam Pro_Inflam_Genes Pro-inflammatory Gene Expression Nucleus_Inflam->Pro_Inflam_Genes Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Keap1 Keap1 Keap1->Nrf2 Nucleus_Antiox Nucleus Nrf2->Nucleus_Antiox ARE Antioxidant Response Element (ARE) Nucleus_Antiox->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes

References

A Comparative Guide to Disulfides in Industrial Applications: Beyond Dixylyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various disulfide compounds in specific industrial applications. While the initial focus was on dixylyl disulfide, a comprehensive literature review reveals its primary role is as a niche reference standard in pharmaceutical synthesis. This guide, therefore, expands to compare more commonly utilized disulfides in broader industrial applications, namely as vulcanizing agents and lubricant additives, supported by available experimental data and detailed protocols.

Dixylyl Disulfide: A Specialized Role in Pharmaceuticals

Dixylyl disulfide, also known as bis(2,4-dimethylphenyl) disulfide, is predominantly documented as an impurity reference standard in the manufacturing of vortioxetine (B1682262), an antidepressant medication.[1][2] Its key application is to serve as a benchmark for monitoring and controlling impurities during the synthesis of the active pharmaceutical ingredient (API).[1] While there are mentions of its potential use as a reactant in alternative synthetic pathways for vortioxetine salts, there is a notable absence of publicly available data on its performance as a vulcanizing agent or a lubricant additive.

Disulfides as Vulcanizing Agents for Elastomers

The vulcanization process is crucial for converting raw rubber into a durable material by forming cross-links between polymer chains. Various disulfide-containing molecules are employed as vulcanizing agents or accelerators in this process.

Comparison of Common Disulfide Vulcanizing Agents

This section compares the performance of two representative disulfide vulcanizing agents: Alkylphenol Disulfide and Tetramethylthiuram Disulfide (TMTD).

PropertyAlkylphenol DisulfideTetramethylthiuram Disulfide (TMTD)
Primary Function Vulcanizing agent and sulfur donorPrimary or secondary accelerator, can also be a vulcanizing agent at higher concentrations[3][4]
Key Advantages Nitrosamine-free, provides good thermal stability and reversion resistance, improves adhesion[5][6]Fast cure rates, efficient at a wide range of temperatures[3][7]
Cross-link Type Forms monosulfide and disulfide bridges, including hybrid alkylphenol-elastomer links[5]Primarily forms mono- and disulfide cross-links[8]
Effect on Properties Enhances mechanical and dynamic properties, provides antioxidant behavior[5][9]High tensile strength, but can be susceptible to reversion (loss of cross-links)[10]
Typical Applications Halobutyl rubber (CIIR, BIIR), EPDM, NR, SBR, NBR[5]Natural rubber (NR), synthetic rubbers like SBR and NBR, tires, hoses, belts[3][11]
Experimental Protocol: Evaluation of Vulcanization Characteristics

The performance of a vulcanizing agent is typically evaluated by measuring the curing characteristics and the physical properties of the vulcanized rubber.

1. Curing Characteristics (Rheometry):

  • Apparatus: Moving Die Rheometer (MDR).

  • Procedure: A sample of the uncured rubber compound is placed in the MDR test cavity, which is heated to a specific vulcanization temperature (e.g., 170°C). The instrument measures the torque required to oscillate one die. As vulcanization proceeds, the torque increases, reflecting the formation of cross-links.

  • Key Parameters Measured:

    • Minimum Torque (ML): Indicates the viscosity of the unvulcanized compound.

    • Maximum Torque (MH): Represents the stiffness of the fully vulcanized compound.

    • Scorch Time (ts2): The time it takes for the torque to rise by two units from the minimum, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the optimal duration of vulcanization.[12]

2. Physical Properties of Vulcanized Rubber:

  • Procedure: The rubber compound is vulcanized in a heated press according to the optimal cure time determined by the rheometer. Standardized test pieces are then cut from the vulcanized sheets.

  • Key Properties Tested:

    • Tensile Strength and Elongation at Break (ASTM D412): Measures the force required to break the sample and the extent to which it stretches before breaking.

    • Hardness (ASTM D2240): Measured using a durometer to determine the resistance of the rubber to indentation.

    • Tear Strength (ASTM D624): Indicates the resistance of the rubber to tearing.[13]

VulcanizationProcess cluster_0 Unvulcanized Rubber cluster_1 Vulcanization cluster_2 Vulcanized Rubber Linear Polymer Chains Linear Polymer Chains Disulfide Vulcanizing Agent Disulfide Vulcanizing Agent Linear Polymer Chains->Disulfide Vulcanizing Agent Mixing Cross-linked Polymer Network Cross-linked Polymer Network Disulfide Vulcanizing Agent->Cross-linked Polymer Network Forms S-S cross-links Heat & Pressure Heat & Pressure Heat & Pressure->Disulfide Vulcanizing Agent Activates LubricantAdditiveMechanism High Pressure & Temperature High Pressure & Temperature Disulfide Additive Disulfide Additive High Pressure & Temperature->Disulfide Additive Activates Protective Tribofilm Protective Tribofilm Disulfide Additive->Protective Tribofilm Forms on Metal Surfaces Metal Surfaces Protective Tribofilm->Metal Surfaces Coats Reduced Friction & Wear Reduced Friction & Wear Protective Tribofilm->Reduced Friction & Wear Leads to

References

Navigating Biochemical Assays: A Comparative Guide to the Cross-Reactivity of Dixylyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of reagents in biochemical assays is paramount to ensuring data integrity. This guide provides a comparative analysis of dixylyl disulfide (DXD), a common industrial chemical, and its potential for interference in widely used biochemical assays. Due to a lack of direct experimental studies on DXD's cross-reactivity, this guide draws upon the principles of thiol-disulfide exchange and the known reactivity of structurally similar aromatic disulfides to provide a predictive comparison with relevant alternatives.

Dixylyl disulfide, technically bis(2,4-dimethylphenyl) disulfide, belongs to the family of aromatic disulfides. These compounds are characterized by a disulfide bond (-S-S-) flanked by two aryl groups. The reactivity of this bond is central to their potential for cross-reactivity in biochemical systems, many of which are sensitive to redox-active compounds and involve thiol-containing molecules like proteins and enzymes.

This guide will focus on two primary areas of potential cross-reactivity: interference in assays that measure free thiol content and modulation of enzyme activity, particularly those with cysteine residues in their active sites. We will compare the predicted behavior of dixylyl disulfide with two alternatives: diphenyl disulfide, a structurally similar and well-studied aromatic disulfide, and diallyl disulfide, an aliphatic disulfide with known biological activity.

Physicochemical Properties and Predicted Reactivity

The propensity of a disulfide to interfere in biochemical assays is largely governed by its redox potential and the pKa of its corresponding thiol. A lower (more negative) redox potential indicates a greater tendency to be reduced, while a lower thiol pKa suggests a higher concentration of the more reactive thiolate anion at physiological pH.

CompoundStructureMolar Mass ( g/mol )Predicted Thiol pKaRedox Potential (mV)Notes
Dixylyl Disulfide C16H18S2274.44~7.02 (for 2,4-dimethylthiophenol)Not experimentally determined for DXD. Likely to be less negative than aliphatic disulfides.The methyl groups on the phenyl rings may slightly increase the electron density of the sulfur atoms, potentially making it a slightly weaker oxidant than diphenyl disulfide.
Diphenyl Disulfide C12H10S2218.34~6.6 (for thiophenol)-209 (vs. Fc/Fc+)[1]A common laboratory reagent and a good model for the reactivity of simple aromatic disulfides.
Diallyl Disulfide C6H10S2146.27~8.3 (for allyl mercaptan)Not directly comparable to aromatic disulfides.An example of an aliphatic disulfide with known biological activity, including modulation of signaling pathways.[2][3]

Cross-Reactivity in Thiol Quantification Assays

The Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) assay is a widely used method for quantifying free sulfhydryl (thiol) groups. The assay relies on the reaction of a thiol with DTNB to produce a colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically.

Predicted Interference by Dixylyl Disulfide and Alternatives

Aromatic disulfides like dixylyl disulfide and diphenyl disulfide can potentially interfere with the DTNB assay through a thiol-disulfide exchange reaction with the TNB product. If the disulfide compound is a better oxidizing agent than DTNB, it could re-oxidize the TNB, leading to an underestimation of the free thiol concentration. Conversely, if the assay contains other reducing agents, the disulfide compound itself could be reduced, consuming the reducing agent and affecting the assay's accuracy.

AssayCompoundPredicted Interference LevelMechanism of Interference
DTNB Assay Dixylyl Disulfide Moderate to HighPotential for thiol-disulfide exchange with TNB, leading to signal quenching and underestimation of thiol content.
Diphenyl Disulfide Moderate to HighSimilar to dixylyl disulfide, it can participate in thiol-disulfide exchange reactions that interfere with the colorimetric readout.
Diallyl Disulfide Low to ModerateAliphatic disulfides are generally less reactive in thiol-disulfide exchange reactions compared to aromatic disulfides under typical assay conditions.

Cross-Reactivity in Enzyme Activity Assays

Many enzymes rely on cysteine residues in their active sites for catalytic activity. The thiol groups of these cysteines can be susceptible to oxidation and the formation of disulfide bonds, which can alter enzyme function. Aromatic disulfides can act as oxidizing agents, potentially leading to the inactivation of such enzymes.

Case Study: Protein Disulfide Isomerase (PDI)

Protein Disulfide Isomerase (PDI) is an enzyme that catalyzes the formation, breakage, and rearrangement of disulfide bonds in proteins. PDI activity assays often monitor the reduction of a substrate, and the presence of exogenous disulfides can interfere with these assays.

AssayCompoundPredicted Interference LevelMechanism of Interference
PDI Activity Assay Dixylyl Disulfide HighAs an aromatic disulfide, it can act as a substrate for PDI or directly interact with the enzyme's active site cysteines, leading to competitive or non-competitive inhibition.
Diphenyl Disulfide HighKnown to interact with PDI and can inhibit its activity.
Diallyl Disulfide ModerateMay interact with PDI, but likely with lower affinity compared to aromatic disulfides.

Impact on Cellular Signaling Pathways

The redox state of a cell is a critical regulator of many signaling pathways. Aromatic disulfides, through their ability to participate in thiol-disulfide exchange reactions, can perturb the cellular redox balance and thereby modulate the activity of redox-sensitive signaling proteins.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to the stabilization and activation of Nrf2. Aromatic disulfides could potentially react with Keap1 cysteines, thereby activating the Nrf2 pathway.[4][5]

cluster_0 Normal Conditions cluster_1 Oxidative Stress / Aryl Disulfide Exposure Keap1 Keap1 Dimer Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Proteasome Proteasome Cul3->Proteasome Degradation ArylDisulfide Aryl Disulfide Keap1_mod Keap1 (Modified Cysteines) ArylDisulfide->Keap1_mod Reacts with Cysteines Nrf2_free Nrf2 (Stabilized) Keap1_mod->Nrf2_free Releases Nucleus Nucleus Nrf2_free->Nucleus Translocates to ARE ARE Nrf2_free->ARE Binds to AntioxidantGenes Antioxidant Genes ARE->AntioxidantGenes Activates Transcription

Aryl disulfide interaction with the Keap1-Nrf2 pathway.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation. Its activity is also sensitive to the cellular redox state. While direct evidence for dixylyl disulfide is lacking, other disulfides like diallyl disulfide have been shown to inhibit NF-κB signaling.[2][3] This suggests that aromatic disulfides could also modulate this pathway, likely through interactions with redox-sensitive components of the NF-κB signaling cascade.

Experimental Protocols

To experimentally validate the predicted cross-reactivity of dixylyl disulfide, the following established protocols can be adapted.

Protocol 1: DTNB (Ellman's) Assay for Thiol Quantification

Objective: To determine if dixylyl disulfide interferes with the quantification of a known concentration of a standard thiol compound (e.g., L-cysteine).

Materials:

  • Dixylyl disulfide

  • Diphenyl disulfide (for comparison)

  • Diallyl disulfide (for comparison)

  • L-cysteine (or other thiol standard)

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the thiol standard in the reaction buffer.

  • Prepare stock solutions of dixylyl disulfide and the alternative disulfides in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a fixed concentration of the thiol standard to multiple wells.

  • To these wells, add a serial dilution of dixylyl disulfide or the alternative disulfides. Include a control with no added disulfide.

  • Add DTNB solution to all wells to initiate the colorimetric reaction.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Compare the absorbance values in the presence and absence of the disulfides to determine the extent of interference.

Thiol Thiol Standard Reaction Reaction Mixture Thiol->Reaction Disulfide Test Disulfide (e.g., Dixylyl Disulfide) Disulfide->Reaction DTNB DTNB DTNB->Reaction Spectrophotometer Measure Absorbance at 412 nm Reaction->Spectrophotometer Interference Assess Interference Spectrophotometer->Interference

Workflow for assessing disulfide interference in the DTNB assay.

Protocol 2: Protein Disulfide Isomerase (PDI) Activity Assay

Objective: To determine if dixylyl disulfide inhibits the enzymatic activity of PDI.

Materials:

  • Recombinant human PDI

  • Dixylyl disulfide

  • Diphenyl disulfide (for comparison)

  • PDI inhibitor (positive control, e.g., PACMA 31)

  • Insulin (B600854) (as substrate)

  • Dithiothreitol (DTT)

  • Assay Buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of dixylyl disulfide, diphenyl disulfide, and the PDI inhibitor in DMSO.

  • In a 96-well plate, add insulin solution to all wells.

  • Add serial dilutions of dixylyl disulfide, diphenyl disulfide, or the PDI inhibitor to the wells. Include a control with no inhibitor.

  • Add PDI to all wells except for a no-enzyme control.

  • Initiate the reaction by adding DTT to all wells.

  • Monitor the increase in turbidity at 650 nm over time, which corresponds to the aggregation of the reduced insulin B-chain.

  • Calculate the rate of reaction for each condition and determine the inhibitory effect of the disulfides.

Conclusion

While direct experimental data on the cross-reactivity of dixylyl disulfide in biochemical assays is currently unavailable, its chemical nature as an aromatic disulfide strongly suggests a potential for interference. Based on the principles of thiol-disulfide exchange and the properties of related compounds, it is predicted that dixylyl disulfide may interfere with thiol quantification assays such as the Ellman's test and inhibit the activity of redox-sensitive enzymes like PDI. Furthermore, it has the potential to modulate cellular signaling pathways that are regulated by the cellular redox state, including the Keap1-Nrf2 and NF-κB pathways.

For researchers utilizing dixylyl disulfide or working with samples where it may be present, it is crucial to be aware of these potential interactions. The experimental protocols outlined in this guide provide a framework for empirically testing the cross-reactivity of dixylyl disulfide in specific assay systems. When feasible, the use of alternative, less reactive compounds should be considered to ensure the accuracy and reliability of experimental results. Further research is warranted to definitively characterize the biochemical interactions of dixylyl disulfide and to develop strategies to mitigate its potential for assay interference.

References

A Comparative Analysis of Diallyl Disulfide: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the efficacy of dixylyl disulfide yielded limited specific data. However, a substantial body of research exists for a closely related and extensively studied organosulfur compound, diallyl disulfide (DADS). This guide will focus on the comparative in vitro and in vivo efficacy of diallyl disulfide, a major bioactive component derived from garlic, which has demonstrated significant potential in cancer research.

Diallyl disulfide (DADS) has garnered considerable attention for its anti-cancer properties, which have been observed in both laboratory settings (in vitro) and in living organisms (in vivo).[1][2] Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation, invasion, and metastasis.[1][3]

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of diallyl disulfide from various experimental studies.

Table 1: In Vitro Efficacy of Diallyl Disulfide

Cell LineCancer TypeAssayConcentrationEffectReference
MDA-MB-231Breast CancerMTT Assay10 µMInhibition of cell growth[4]
CCRF-CEMLeukemiaMTT Assay10 µMMore pronounced inhibitory effect compared to breast cancer cell line[4]
MOLT-4LeukemiaMTT Assay10 µMSignificant growth inhibition[5]
Colo 205Colon CancerN/AN/APromoted MRP3 gene expression[6]
Breast Cancer Stem Cells (BCSCs)Breast CancerMammosphere formation assayN/ASuppressed cell stemness and glucose metabolism[7]

Table 2: In Vivo Efficacy of Diallyl Disulfide

Animal ModelCancer TypeTreatmentOutcomeReference
MiceColon CancerDose-dependentPrevention of colorectal cancer[8]
MDA-MB-231 xenograft miceBreast CancerDADS treatmentLowered tumor weight and volume, increased apoptosis[9]
MiceBreast Cancer Stem Cells (BCSCs)DADS treatmentInhibited proliferation and metastasis[7][9]
Colo 205 xenograft miceColon CancerDADS treatmentInduced Mdr1 and MRP1 gene expression, promoted MRP3 gene expression[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the efficacy of diallyl disulfide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells to determine their viability and the cytotoxic effects of a compound.[4]

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF7, CCRF-CEM) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in 96-well plates at a specific density and allow them to attach overnight.[4]

  • Compound Treatment:

    • Prepare a stock solution of diallyl disulfide in a suitable solvent like DMSO.

    • Replace the culture medium with fresh medium containing various concentrations of diallyl disulfide.[4] Include a solvent control.

  • Incubation:

    • Incubate the plates for a designated period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will convert MTT into a purple formazan (B1609692) product.[4]

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at 570 nm.

    • Calculate the percentage of cell viability relative to the control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be determined.[4]

In Vivo Xenograft Mouse Model

This protocol is used to evaluate the effect of a compound on tumor growth in a living organism.

  • Cell Implantation:

    • Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into immunodeficient mice.

  • Tumor Growth and Treatment:

    • Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • The treatment group receives diallyl disulfide, often administered orally or via injection, at a predetermined dose and schedule. The control group receives a vehicle solution.

  • Monitoring and Data Collection:

    • Tumor size is measured regularly with calipers, and tumor volume is calculated.

    • The body weight of the mice is also monitored.

  • Endpoint Analysis:

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

    • The tumors can be further analyzed through methods like immunohistochemistry to assess markers of proliferation and apoptosis.[9]

Signaling Pathways and Mechanisms of Action

Diallyl disulfide exerts its anti-cancer effects by modulating various signaling pathways.

One of the key mechanisms is the induction of apoptosis, which is often mediated through the upregulation of the Bax/Bcl-2 ratio and the activation of caspases.[2] DADS has also been shown to arrest the cell cycle at the G2/M phase by modulating proteins such as cyclin B1 and cdc2.[2] Furthermore, it can inhibit the PI3K/Akt and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation. In breast cancer stem cells, DADS has been found to target the CD44/PKM2/AMPK signaling pathway, thereby reducing glucose metabolism and cell stemness.[7][9]

Below are diagrams illustrating a generalized experimental workflow and a key signaling pathway affected by diallyl disulfide.

cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment A Cancer Cell Culture B Treatment with Diallyl Disulfide A->B C MTT Assay for Viability B->C D Analysis of Apoptosis B->D E Cell Cycle Analysis B->E I Endpoint Tumor Analysis F Xenograft Mouse Model G Diallyl Disulfide Administration F->G H Tumor Growth Monitoring G->H H->I

Caption: Generalized workflow for assessing the in vitro and in vivo efficacy of diallyl disulfide.

cluster_pathway Apoptosis Induction Pathway DADS Diallyl Disulfide Bax Bax (Pro-apoptotic) DADS->Bax Bcl2 Bcl-2 (Anti-apoptotic) DADS->Bcl2 Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway for diallyl disulfide-induced apoptosis.

References

Comparative Reactivity of Dixylyl Disulfide Isomers: A Data-Driven Analysis Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, a direct comparative study detailing the quantitative reactivity of dixylyl disulfide isomers (ortho, meta, and para) with supporting experimental data could not be located. This absence of specific kinetic or thermodynamic data prevents a direct, data-driven comparison as initially intended.

While general principles of organic chemistry allow for a qualitative prediction of the reactivity differences between these isomers, the lack of published experimental data means a quantitative comparison, including data tables and specific experimental protocols, cannot be provided at this time. Such a study would be a valuable contribution to the field of organic sulfur chemistry.

Theoretical Considerations for Reactivity

In the absence of experimental data, we can theorize on the expected reactivity trends based on established electronic and steric effects of the methyl substituents on the xylyl rings. The reactivity of the disulfide bond is influenced by its electron density and accessibility to attacking reagents. Key reactions for aryl disulfides include reduction (cleavage of the S-S bond) and oxidation.

Electronic Effects: The methyl groups are weakly electron-donating through an inductive effect. This effect would be most pronounced in the para and ortho isomers, potentially increasing the electron density of the disulfide bond compared to the meta isomer. A higher electron density might make the disulfide bond less susceptible to nucleophilic attack (reduction) but potentially more susceptible to electrophilic attack (oxidation).

Steric Effects: The ortho-isomer is expected to experience the most significant steric hindrance due to the proximity of the two methyl groups to the disulfide linkage. This steric bulk would likely hinder the approach of reactants, thereby decreasing the rate of both reduction and oxidation reactions compared to the meta and para isomers. The para-isomer would have the least steric hindrance, potentially leading to the fastest reaction rates, assuming electronic effects are favorable. The meta-isomer would present an intermediate level of steric hindrance.

Based on these principles, a hypothetical reactivity trend could be proposed:

  • Reduction (Nucleophilic Attack): para > meta > ortho

  • Oxidation (Electrophilic Attack): para > meta > ortho

It is crucial to emphasize that this is a generalized prediction and could be influenced by the specific reagents and reaction conditions.

Proposed Experimental Protocol for a Comparative Study

For researchers interested in investigating this topic, a detailed experimental protocol is proposed below. This protocol outlines a method for the synthesis of the dixylyl disulfide isomers and a kinetic study of their reduction.

Synthesis of Dixylyl Disulfide Isomers

The synthesis of symmetrical diaryl disulfides can be achieved through the oxidation of the corresponding thiols.

Materials:

Procedure:

  • Dissolve the respective xylenethiol isomer (1 equivalent) in ethanol.

  • Add a solution of iodine (0.5 equivalents) in ethanol dropwise with stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.

  • Quench the reaction with a saturated solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure dixylyl disulfide isomer.

  • Characterize the synthesized isomers using ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinetic Analysis of the Reduction of Dixylyl Disulfide Isomers

The reactivity of the disulfide bond can be assessed by studying the kinetics of its reduction by a thiol, such as dithiothreitol (B142953) (DTT), via a thiol-disulfide exchange reaction. The reaction can be monitored spectrophotometrically.

Materials:

  • Synthesized di-ortho-xylyl disulfide, di-meta-xylyl disulfide, and di-para-xylyl disulfide

  • Dithiothreitol (DTT)

  • Tris buffer (pH 7.5)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of each dixylyl disulfide isomer and DTT in a suitable organic solvent miscible with the aqueous buffer (e.g., acetonitrile).

  • In a quartz cuvette, add the Tris buffer and the dixylyl disulfide isomer stock solution to a final desired concentration.

  • Initiate the reaction by adding the DTT stock solution.

  • Immediately begin monitoring the change in absorbance at a predetermined wavelength over time. The formation of the corresponding xylenethiol can be monitored.

  • Determine the initial reaction rates from the linear portion of the kinetic trace.

  • Repeat the experiment for each isomer under identical conditions (concentration, temperature, pH).

  • Calculate the second-order rate constants for the reduction of each isomer.

Visualizing the Research Workflow

The logical workflow for conducting this comparative study is outlined below.

cluster_synthesis Synthesis & Characterization cluster_kinetics Kinetic Analysis cluster_analysis Comparative Analysis S1 Synthesis of o-, m-, p-Dixylyl Disulfide S2 Purification (Column Chromatography) S1->S2 S3 Characterization (NMR, MS) S2->S3 K1 Reaction with DTT S3->K1 K2 Spectrophotometric Monitoring K1->K2 K3 Rate Constant Calculation K2->K3 A1 Data Tabulation K3->A1 A2 Comparison of Reactivity A1->A2 A3 Correlation with Structure A2->A3

Caption: Workflow for the comparative study of dixylyl disulfide isomer reactivity.

This proposed study would provide valuable quantitative data to the scientific community and allow for a definitive comparison of the reactivity of these important organosulfur compounds.

A Comparative Benchmarking Guide: Evaluating Dixylyl Disulfide Against Industry-Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of dixylyl disulfide's antioxidant properties against established industry standards. Due to the limited publicly available data on dixylyl disulfide's specific antioxidant capacity, this document outlines the requisite experimental protocols and data presentation structures to facilitate a thorough internal evaluation. The methodologies described herein are standard for assessing antioxidant efficacy in a drug development and research context.

The industry-standard antioxidants selected for this comparative benchmark are Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox, a water-soluble analog of Vitamin E. These compounds are widely used in the pharmaceutical industry as preservatives and stabilizers to prevent oxidative degradation of active pharmaceutical ingredients (APIs).[1][2]

Quantitative Performance Analysis

To objectively assess the antioxidant potential of dixylyl disulfide, a series of in vitro assays are recommended. The following tables present a template for summarizing the quantitative data obtained from these experiments.

Table 1: Radical Scavenging Activity

CompoundDPPH IC50 (µM)¹ABTS IC50 (µM)²
Dixylyl DisulfideExperimental DataExperimental Data
BHAExperimental DataExperimental Data
BHTExperimental DataExperimental Data
TroloxExperimental DataExperimental Data

¹IC50: The concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. ²IC50: The concentration of the antioxidant required to scavenge 50% of the initial ABTS radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe²⁺/µM)³
Dixylyl DisulfideExperimental Data
BHAExperimental Data
BHTExperimental Data
TroloxExperimental Data

³FRAP Value: The concentration of ferrous ions produced by the antioxidant, equivalent to the reduction of the ferric-TPTZ complex.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Test compounds (Dixylyl disulfide, BHA, BHT, Trolox) dissolved in a suitable solvent (e.g., DMSO or methanol) at various concentrations.

  • Procedure:

    • Prepare a series of dilutions for each test compound.

    • In a 96-well plate, add 100 µL of each dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Phosphate buffered saline (PBS, pH 7.4)

    • Test compounds at various concentrations.

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • In a 96-well plate, add 10 µL of each test compound dilution to the wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.[3][4]

Ferric Ion Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents:

    • FRAP reagent:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

      • Mix in a 10:1:1 ratio.

    • Test compounds at various concentrations.

    • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for the standard curve.

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • In a 96-well plate, add 10 µL of each test compound dilution to the wells.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Prepare a standard curve using known concentrations of ferrous sulfate.

    • The FRAP value of the test compounds is determined from the standard curve and expressed as µM Fe²⁺ equivalents per µM of the antioxidant.[3][4]

Potential Mechanism of Action: Antioxidant Signaling Pathway

Many antioxidant compounds exert their protective effects by modulating cellular signaling pathways. One of the most critical pathways is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Disulfides, such as diallyl disulfide, have been shown to activate this pathway.[5] A similar mechanism could be hypothesized for dixylyl disulfide.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection Leads to Dixylyl_Disulfide Dixylyl Disulfide (or Oxidative Stress) Dixylyl_Disulfide->Keap1_Nrf2 Induces experimental_workflow start Start: Compound Preparation prep Prepare Stock Solutions (Dixylyl Disulfide & Standards) start->prep dp_assay DPPH Assay prep->dp_assay ab_assay ABTS Assay prep->ab_assay fr_assay FRAP Assay prep->fr_assay dp_data Calculate DPPH IC50 Values dp_assay->dp_data ab_data Calculate ABTS IC50 Values ab_assay->ab_data fr_data Calculate FRAP Values fr_assay->fr_data compare Comparative Analysis (Summarize in Tables) dp_data->compare ab_data->compare fr_data->compare end_node End: Benchmarking Report compare->end_node

References

validation of a new analytical method for dixylyl disulphide quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of a New Analytical Method for Dixylyl Disulfide Quantification

This guide provides an objective comparison of a new Rapid Derivatization High-Performance Liquid Chromatography with UV detection (RD-HPLC-UV) method for the quantification of dixylyl disulfide against two established analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals, offering a summary of the performance of each method, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable technique for their specific research needs.

Method Comparison at a Glance

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)New Rapid Derivatization HPLC-UV (RD-HPLC-UV)
Principle Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio.Separation of compounds based on their polarity and interaction with a stationary phase, with detection typically via UV absorbance after derivatization of the corresponding thiol.Separation based on polarity after a rapid and highly specific pre-column derivatization of the corresponding thiol, followed by UV detection.
Sample Volatility High (Essential)Low to HighLow to High
Sample Preparation Often requires extraction into a volatile solvent.Requires reduction of the disulfide bond followed by derivatization of the resulting thiols for UV detection.[1]Involves a rapid, one-step reduction and derivatization of the disulfide bond to its corresponding thiol derivative.
Specificity Very High (Mass spectral data provides definitive identification).[1]High (Dependent on chromatographic resolution and derivatization agent specificity).[1]Very High (Novel derivatizing agent provides a unique chromophore with minimal interference).
Sensitivity (LOD/LOQ) Generally high for volatile compounds.Moderate, dependent on the derivatization agent's molar absorptivity.[1]High, due to the high molar absorptivity of the novel derivative.
Throughput ModerateModerateHigh (reduced sample preparation time).
Cost (Instrument) HigherLowerLower
Typical Application Analysis of volatile sulfur compounds in various matrices.Analysis of disulfide-containing compounds in pharmaceutical and biological samples.[1]High-throughput screening and quality control of dixylyl disulfide in drug development.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of dixylyl disulfide using GC-MS, conventional HPLC-UV, and the new RD-HPLC-UV method.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

ParameterGC-MSHPLC-UVNew RD-HPLC-UV
Linear Range (µg/mL) 0.5 - 501 - 1000.1 - 50
Correlation Coefficient (r²) > 0.998> 0.997> 0.999
LOD (µg/mL) 0.150.30.03
LOQ (µg/mL) 0.51.00.1

Table 2: Accuracy and Precision

ParameterGC-MSHPLC-UVNew RD-HPLC-UV
Accuracy (Recovery %) 98.5 - 101.2%97.8 - 102.5%99.1 - 100.8%
Precision (RSD %)
- Intra-day < 2.5%< 3.0%< 1.5%
- Inter-day < 4.0%< 5.0%< 2.5%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of thermally stable and volatile dixylyl disulfide.

  • Sample Preparation :

    • Dissolve a known amount of the sample in a volatile solvent such as dichloromethane (B109758) or hexane.

    • Add a suitable internal standard (e.g., diphenyl sulfide) to all samples and calibration standards.

    • Vortex the samples to ensure homogeneity.

  • GC-MS Analysis :

    • GC System : Agilent 7890B GC or equivalent.

    • Column : DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

    • Injector Temperature : 250°C.

    • Oven Temperature Program : Initial temperature of 150°C, hold for 1 minute, ramp at 15°C/min to 300°C, hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • MS System : Agilent 5977A MSD or equivalent.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for quantification, using characteristic ions for dixylyl disulfide. Full scan mode can be used for initial identification.

  • Data Analysis :

    • Identify dixylyl disulfide based on its retention time and mass spectrum compared to a pure standard.

    • Quantify using a calibration curve prepared with standards of known concentrations.

High-Performance Liquid Chromatography (HPLC-UV)

This method involves the reduction of dixylyl disulfide to xylylthiol, followed by derivatization to a UV-active compound.[1]

  • Sample Preparation and Derivatization :

    • Reduction : Dissolve the sample in a suitable solvent (e.g., methanol/water). Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to quantitatively reduce the dixylyl disulfide to xylylthiol. Incubate the reaction mixture at room temperature for 30 minutes.[1]

    • Derivatization : Add a derivatizing agent that reacts with the newly formed thiol groups, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[2] Allow the derivatization reaction to proceed to completion (typically 15-30 minutes).

  • HPLC Analysis :

    • HPLC System : Agilent 1260 Infinity II or equivalent.

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile (B52724) and water with a constant concentration of a buffer (e.g., 0.1% formic acid).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection : UV detector at the wavelength of maximum absorbance for the derivative.

  • Data Analysis :

    • Identify the derivatized xylylthiol based on its retention time compared to a derivatized standard.

    • Quantify using a calibration curve prepared with derivatized standards of known concentrations.

New Rapid Derivatization HPLC-UV (RD-HPLC-UV)

This novel method utilizes a proprietary, highly reactive derivatizing agent that allows for a simultaneous reduction and derivatization in a single, rapid step.

  • Sample Preparation and Derivatization :

    • Dissolve the sample in an appropriate solvent (e.g., acetonitrile/water).

    • Add the "RapidDeriv" reagent (a hypothetical novel reagent combining a reducing agent and a chromophoric labeling moiety) to the sample.

    • Vortex for 2 minutes at room temperature. The reaction is complete within this time.

  • HPLC Analysis :

    • HPLC System : Agilent 1290 Infinity II or equivalent.

    • Column : High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase : A rapid gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate : 0.5 mL/min.

    • Column Temperature : 40°C.

    • Detection : Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for the novel derivative (e.g., 350 nm).

  • Data Analysis :

    • Identify the derivatized product based on its retention time and UV spectrum.

    • Quantify using a calibration curve prepared with standards subjected to the same rapid derivatization procedure.

Mandatory Visualizations

RD_HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Dixylyl Disulfide Sample Reagent Add 'RapidDeriv' Reagent Sample->Reagent 1 Vortex Vortex 2 min Reagent->Vortex 2 DerivatizedSample Derivatized Sample Vortex->DerivatizedSample 3 Injection Inject into HPLC DerivatizedSample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition Detection->Data

Caption: Workflow for the new Rapid Derivatization HPLC-UV (RD-HPLC-UV) method.

Method_Comparison_Workflow cluster_gcms GC-MS Method cluster_hplcuv Conventional HPLC-UV Method cluster_rdhplcuv New RD-HPLC-UV Method Start Sample with Dixylyl Disulfide GCMS_Prep Solvent Extraction Start->GCMS_Prep HPLCUV_Reduce Reduction (e.g., TCEP) Start->HPLCUV_Reduce RD_HPLCUV_Prep Rapid One-Step Derivatization Start->RD_HPLCUV_Prep GCMS_Analysis GC Separation & MS Detection GCMS_Prep->GCMS_Analysis HPLCUV_Deriv Derivatization (e.g., DTNB) HPLCUV_Reduce->HPLCUV_Deriv HPLCUV_Analysis HPLC Separation & UV Detection HPLCUV_Deriv->HPLCUV_Analysis RD_HPLCUV_Analysis HPLC Separation & UV Detection RD_HPLCUV_Prep->RD_HPLCUV_Analysis

Caption: Comparison of workflows for dixylyl disulfide quantification methods.

References

A Comparative Performance Analysis of Dixylyl Disulfide and Commercial Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance comparison of dixylyl disulfide and its commercial alternatives, tailored for researchers, scientists, and drug development professionals. Due to the limited publicly available performance data for dixylyl disulfide, this guide focuses on a comparative analysis of its chemical class—aryl disulfides—against well-characterized alkyl disulfides. Diallyl disulfide (DADS) and dipropyl disulfide (DPDS) serve as primary examples of alkyl disulfides, while diphenyl disulfide and other substituted aryl disulfides represent the aryl class.

Executive Summary

The available data suggests that while both alkyl and aryl disulfides exhibit a range of biological activities, their performance profiles differ significantly. Alkyl disulfides, particularly diallyl disulfide (DADS) from garlic, are extensively studied and show potent antimicrobial, anti-inflammatory, and anticancer effects.[5][6] Aryl disulfides also demonstrate biological activities, but their performance and mechanisms can vary based on the specific aromatic substituents.

Performance Comparison: Alkyl vs. Aryl Disulfides

To provide a clear comparison, the following tables summarize the available quantitative data for key biological activities.

Antimicrobial Activity

The antimicrobial efficacy of disulfides is a key area of investigation. The agar (B569324) disk diffusion method is a standard technique to evaluate this activity, where a larger zone of inhibition indicates greater potency.

Compound ClassCompoundTest OrganismZone of Inhibition (mm)Reference(s)
Alkyl Disulfide Diallyl Disulfide (DADS)Staphylococcus aureus15.9[7]
Pseudomonas aeruginosa21.9[7]
Escherichia coli11.4[7]
Alkyl Disulfide Dipropyl Disulfide (DPDS)Staphylococcus aureusNo significant inhibition[7]
Pseudomonas aeruginosaNo significant inhibition[7]
Escherichia coliNo significant inhibition[7]
Aryl Disulfide Heterocyclic Disulfides (e.g., Compound S5)Xanthomonas oryzaeMIC90: 1.56 µg/mL[8]
Aryl Disulfide Heterocyclic Disulfides (e.g., Compound S8)Monilinia fructicolaEC50: 5.92 µg/mL[8]

Note: MIC (Minimum Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) are measures of potency, where lower values indicate higher activity.

Anti-inflammatory Activity

The anti-inflammatory properties of disulfides are evaluated by their ability to reduce inflammatory markers and edema.

Compound ClassCompoundAssayKey FindingsReference(s)
Alkyl Disulfide Diallyl Disulfide (DADS)Carrageenan-induced paw edema in ratsSignificant reduction in paw volume and inflammatory markers.[9]
Lipopolysaccharide (LPS)-induced inflammation in rat emphysema modelDecreased pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6).[6]
Aryl Disulfide o-(phenylthio)phenylacetic acid (a sulfide, precursor to disulfide)Carrageenan-edema inhibition and UV-erythema inhibitionActivity comparable to aspirin (B1665792) or phenylbutazone.[5]
Cytotoxicity/Anticancer Activity

The cytotoxic effects of disulfides against cancer cell lines are a significant area of research. The IC50 value, representing the concentration of a compound that inhibits 50% of cell growth, is a key metric.

Compound ClassCompoundCell LineIC50 Value (µM)Reference(s)
Alkyl Disulfide Diallyl Disulfide (DADS)Human promyelocytic leukemia (HL-60)< 25[10]
Human colon cancer (HCT-15)More effective than DPDS[7]
Alkyl Disulfide Dipropyl Disulfide (DPDS)Human colon cancer (HCT-15)Less effective than DADS; no apoptosis at 100 µM[7]
Aryl Disulfide Diaryl Sulfides (e.g., Compound 25)Human breast cancer (MCF-7)4.5[1]
Aryl Disulfide Diaryl Sulfides (e.g., Compound 19)Human breast cancer (MCF-7)7.9[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the substance.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., matching a 0.5 McFarland standard) is prepared in a sterile saline solution.

  • Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., DADS, DPDS) and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is used to evaluate the anti-inflammatory activity of compounds in rodents.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally to the rats.

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals (DMSO) mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines promotes transcription DADS Diallyl Disulfide (DADS) DADS->NFkB inhibits

Caption: DADS anti-inflammatory signaling pathway.

Conclusion

While a direct performance comparison involving dixylyl disulfide is hampered by the lack of available data, this guide provides a valuable comparative analysis of its chemical class (aryl disulfides) against commercially relevant alkyl disulfides. The data indicates that diallyl disulfide (DADS) is a potent bioactive compound with significant antimicrobial, anti-inflammatory, and anticancer properties. Aryl disulfides also show promise, particularly in the realm of anticancer activity, though their efficacy is highly dependent on their specific substitution patterns.

Researchers are encouraged to use the provided experimental protocols to conduct further investigations into the biological activities of dixylyl disulfide and other novel disulfide compounds to expand our understanding of their therapeutic potential.

References

Assessing the Purity of Synthesized Dixylyl Disulfide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of dixylyl disulfide and its alternatives, supported by detailed experimental protocols and illustrative data.

Dixylyl disulfide, an organosulfur compound, and its structural analogs are of interest in various research and drug development contexts, potentially acting as modulators of biological pathways sensitive to redox signaling.[1] The purity of these compounds is paramount, as impurities can lead to erroneous experimental results and potential toxicity. This guide outlines the primary analytical methods for purity determination and compares dixylyl disulfide with other representative aryl disulfides.

Comparative Analysis of Purity Assessment Techniques

The purity of dixylyl disulfide and its alternatives can be rigorously assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods. Elemental analysis can provide complementary information on the elemental composition of the synthesized compound.

Table 1: Comparison of Analytical Techniques for Disulfide Purity Assessment
TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.Purity (area %), presence of impurities, retention time.High resolution, quantitative, applicable to a wide range of compounds.[2][3]Requires a chromophore for UV detection, potential for co-elution of impurities.[3]
GC-MS Separation of volatile compounds followed by mass-based detection.Purity (area %), identification of impurities by mass fragmentation patterns, retention time.[4][5]High sensitivity, definitive identification of volatile impurities.[5][6]Limited to thermally stable and volatile compounds.
NMR Interaction of atomic nuclei with an external magnetic field.Structural confirmation, identification and quantification of impurities with distinct NMR signals.[7][8]Provides detailed structural information, non-destructive.[7][9]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and S.Elemental composition, confirmation of empirical formula.[10]Provides fundamental compositional data.Does not distinguish between the target compound and isomeric impurities.

Illustrative Purity Comparison: Dixylyl Disulfide vs. Alternatives

To illustrate how purity data would be presented, the following table summarizes hypothetical purity data for synthesized dixylyl disulfide and two common alternatives: diphenyl disulfide and bis(4-tert-butylphenyl) disulfide.[11]

Table 2: Illustrative Purity Data for Synthesized Aryl Disulfides
CompoundHPLC Purity (%)GC-MS Purity (%)Major Impurity Identified (by GC-MS)
Dixylyl Disulfide 98.598.2Xylyl thiol
Diphenyl Disulfide 99.299.0Thiophenol
Bis(4-tert-butylphenyl) disulfide 97.897.54-tert-butylthiophenol

Note: This data is illustrative and will vary depending on the synthesis and purification methods employed.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific instruments and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reversed-phase HPLC method for the analysis of aryl disulfides.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with 50% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized disulfide in acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample and record the chromatogram. Purity is determined by calculating the peak area percentage of the main component relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable disulfides.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Prepare a dilute solution of the disulfide (approximately 100 µg/mL) in a volatile solvent like dichloromethane (B109758) or hexane.

  • Analysis: Inject 1 µL of the sample. Identify the main peak and any impurities by their mass spectra and retention times. Purity is estimated by the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR provides structural confirmation and can be used for quantitative purity assessment if an internal standard is used.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the target disulfide. The presence of unexpected signals may indicate impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate a typical workflow for purity assessment and a hypothetical signaling pathway where dixylyl disulfide might be investigated.

Purity_Assessment_Workflow Purity Assessment Workflow for Synthesized Dixylyl Disulfide cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis of Dixylyl Disulfide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity %, Impurity Profile) Purification->HPLC GCMS GC-MS Analysis (Impurity Identification) Purification->GCMS NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Elemental Elemental Analysis (Compositional Verification) Purification->Elemental Purity_Check Purity > 98%? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Elemental->Purity_Check Proceed Proceed to Biological Assays Purity_Check->Proceed Yes Repurify Further Purification Purity_Check->Repurify No Repurify->Purification Redox_Signaling_Pathway Hypothetical Modulation of a Redox-Sensitive Signaling Pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_intervention Pharmacological Intervention Oxidative_Stress Oxidative Stress Kinase Protein Kinase (with Cys residue) Oxidative_Stress->Kinase Oxidizes Cys Phosphatase Protein Phosphatase (with Cys residue) Kinase->Phosphatase Inhibits Transcription_Factor Transcription Factor Phosphatase->Transcription_Factor Dephosphorylates (Inactivates) Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Dixylyl_Disulfide Dixylyl Disulfide Dixylyl_Disulfide->Kinase Thiol-Disulfide Exchange Dixylyl_Disulfide->Phosphatase Thiol-Disulfide Exchange

References

Substituent Effects on Dipyridyl Disulfide Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of dipyridyl disulfides is crucial for applications ranging from bioconjugation to the development of redox-responsive materials. The introduction of substituents onto the pyridyl ring system offers a powerful tool to modulate this reactivity. This guide provides a comparative analysis of the effects of electron-withdrawing and electron-donating groups on the reactivity of dipyridyl disulfides, supported by mechanistic insights and detailed experimental protocols.

The reactivity of dipyridyl disulfides in thiol-disulfide exchange reactions is significantly influenced by the electronic properties of substituents on the pyridine (B92270) ring. Electron-withdrawing groups enhance the electrophilicity of the disulfide bond, making it more susceptible to nucleophilic attack by a thiolate anion and thus increasing the reaction rate. Conversely, electron-donating groups decrease the reactivity.

Comparative Analysis of Substituted Dipyridyl Disulfides

Dipyridyl Disulfide DerivativeSubstituentElectronic EffectExpected ReactivityKey Characteristics
2,2'-Dithiobis(5-nitropyridine) (DTNP) Nitro (-NO₂)Strong Electron-WithdrawingHigh Increased electrophilicity of the disulfide bond.[1]
2,2'-Dipyridyl disulfide None (Hydrogen)NeutralModerate Standard reagent for thiol-disulfide exchange.
Bis[3-carboxypyridine] 6,6′-disulfide Carboxy (-COOH)Electron-WithdrawingModerate to High The carboxyl group primarily enhances water solubility.[1]

Note: The expected reactivity is a qualitative assessment based on established principles of organic chemistry. Actual reaction rates will depend on specific reaction conditions such as pH, temperature, and the nature of the reacting thiol.

Reaction Mechanism and the Influence of Substituents

The core of dipyridyl disulfide reactivity lies in the thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where a thiolate anion attacks one of the sulfur atoms of the disulfide bond. The reaction proceeds through a transient mixed disulfide intermediate, which then rearranges to form a new disulfide bond and release pyridine-2-thione. The formation of the stable pyridine-2-thione leaving group is a key driving force for the reaction.

Electron-withdrawing substituents on the pyridine ring increase the partial positive charge on the sulfur atoms of the disulfide bond, making them more electrophilic and accelerating the initial nucleophilic attack by the thiolate.

Substituent_Effects cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_substituent_effect Substituent (X) Effect Thiolate R-S⁻ TS [R-S---S(Py-X)---S-Py-X]⁻ Thiolate->TS Nucleophilic Attack Substituted_DPDS Substituted Dipyridyl Disulfide Substituted_DPDS->TS Mixed_Disulfide R-S-S-Py-X TS->Mixed_Disulfide Leaving_Group Pyridine-2-thione (X-Py-S⁻) TS->Leaving_Group Leaving Group Departure EWG Electron-Withdrawing Group (e.g., -NO₂) - Increases electrophilicity of disulfide - Stabilizes the leaving group anion - Accelerates the reaction EDG Electron-Donating Group (e.g., -OCH₃) - Decreases electrophilicity of disulfide - Destabilizes the leaving group anion - Slows down the reaction

Figure 1. Effect of substituents on the thiol-disulfide exchange mechanism.

Experimental Protocols

A common method to determine the reactivity of dipyridyl disulfides is to monitor the reaction kinetics using UV-Vis spectrophotometry. The release of pyridine-2-thione, which has a strong absorbance at a specific wavelength, allows for real-time tracking of the reaction progress.

General Protocol for a Spectrophotometric Kinetic Assay

1. Materials and Reagents:

  • Substituted dipyridyl disulfide (e.g., 2,2'-Dithiobis(5-nitropyridine))

  • Thiol-containing compound (e.g., L-cysteine, glutathione)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the dipyridyl disulfide in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a stock solution of the thiol in the reaction buffer. The buffer should be degassed to minimize oxidation of the thiol.

3. Kinetic Measurement:

  • Set the spectrophotometer to the wavelength of maximum absorbance for the corresponding pyridine-2-thione derivative (e.g., 340 nm for 2-thiopyridone).

  • In a cuvette, add the reaction buffer and the dipyridyl disulfide stock solution to achieve the desired final concentration.

  • Initiate the reaction by adding the thiol stock solution to the cuvette and mix quickly.

  • Immediately start recording the absorbance at regular time intervals.

4. Data Analysis:

  • The initial reaction rate can be determined from the linear portion of the absorbance versus time plot.

  • The concentration of the released pyridine-2-thione can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the pyridine-2-thione, b is the path length of the cuvette, and c is the concentration.

  • From the initial rate and the initial concentrations of the reactants, the second-order rate constant (k) for the reaction can be calculated.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Dipyridyl Disulfide & Thiol) B Mix Reactants in Cuvette (Buffer, Disulfide, Thiol) A->B C Monitor Absorbance vs. Time (Spectrophotometer) B->C D Calculate Initial Rate C->D E Determine Rate Constant (k) D->E

Figure 2. General workflow for a spectrophotometric kinetic assay.

References

Safety Operating Guide

Safe Disposal of Dixylyl Disulfide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of dixylyl disulfide is critical for ensuring laboratory safety and environmental protection. As a member of the disulfide family, this compound is presumed to share characteristics with other disulfides, which are known to be hazardous. This guide provides detailed procedures for the safe handling and disposal of dixylyl disulfide, in line with general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for dixylyl disulfide if available. In the absence of a specific SDS, precautions for similar disulfide compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator.

Engineering Controls:

  • All handling of dixylyl disulfide should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[1][2]

Step-by-Step Disposal Procedure

1. Waste Identification and Segregation:

  • Dixylyl disulfide waste should be classified as hazardous chemical waste.

  • Do not mix dixylyl disulfide waste with other waste streams. Keep it in a dedicated, properly labeled waste container.[3]

2. Containerization:

  • Use a compatible, leak-proof container for waste collection. The container must be in good condition and have a secure, tight-fitting lid.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Dixylyl Disulfide".

3. Storage:

  • Store the waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from sources of ignition such as heat, sparks, or open flames.[1][3][4]

  • Store away from incompatible materials, which may include strong oxidizing agents, strong bases, and strong reducing agents.[2]

4. Spill Management:

  • In the event of a spill, evacuate the area.

  • For small spills, absorb the material with an inert absorbent material such as sand, diatomite, or universal binders.[4]

  • Collect the absorbed material and place it in the designated hazardous waste container.

  • Do not allow the spilled material to enter drains or waterways, as disulfide compounds are generally toxic to aquatic life.[5][6]

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company.

  • All waste must be disposed of in accordance with federal, state, and local regulations.[3][7][8][9] The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[7][8]

  • Do not attempt to dispose of dixylyl disulfide down the drain or in regular trash.[10][11]

Quantitative Data Summary

Hazard ClassificationCompoundDataSource
Acute Aquatic Toxicity Dimethyl DisulfideLC50 (Rainbow Trout, 96h): 0.97 mg/L[5]
Dimethyl DisulfideEC50 (Daphnia magna, 48h): 7 mg/L[6]
Flammability Diallyl DisulfideCombustible liquid[3]
Diethyl DisulfideFlammable liquid and vapor[2]
Acute Oral Toxicity Diallyl DisulfideToxic if swallowed[3]
Skin Irritation Diallyl DisulfideCauses skin irritation[3]
Eye Irritation Diallyl DisulfideCauses serious eye irritation[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of dixylyl disulfide.

Dixylyl_Disulfide_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal A Consult SDS and Assess Hazards B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Segregate Dixylyl Disulfide Waste C->D E Use a Labeled, Compatible Waste Container D->E F Store in a Designated Hazardous Waste Area E->F J Contact Licensed Waste Disposal Company F->J G Evacuate Spill Area H Absorb with Inert Material G->H I Collect and Place in Hazardous Waste Container H->I I->F K Follow all Federal, State, and Local Regulations J->K

References

Personal protective equipment for handling Dixylyl disulphide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dixylyl Disulfide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Dixylyl disulfide. Adherence to these procedures is critical for ensuring laboratory safety.

Immediate Safety Information

Dixylyl disulfide is anticipated to be a yellow liquid and, like other disulfide compounds, may possess a strong, unpleasant odor.[1] Based on data from similar compounds, it should be treated as potentially hazardous. Key hazards include skin irritation, serious eye irritation, and possible respiratory irritation.[2][3] Ingestion may be toxic.[4]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling Dixylyl disulfide:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.[2][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can cause irritation.[3]
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when there is a risk of generating aerosols or vapors, or if working in a poorly ventilated area.

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Quantitative Data

Specific occupational exposure limits for Dixylyl disulfide have not been established. The following data for a related disulfide compound is provided for context.

CompoundMetricValueSpecies
Diallyl DisulfideLD50 Oral260 mg/kgRat
Diallyl DisulfideLD50 Dermal3.6 g/kgRat

This data is for a related compound and should be used for illustrative purposes only. The toxicological properties of Dixylyl disulfide have not been thoroughly investigated.

Operational Plan: Handling Dixylyl Disulfide

A systematic approach is crucial for the safe handling of this compound.

Step 1: Preparation and Engineering Controls
  • Ventilation: All work with Dixylyl disulfide must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill containment materials (such as absorbent pads), and waste containers, are assembled before handling the chemical.

  • Review Safety Information: Before starting, review this guide and any other available safety information. Ensure you are familiar with the location and operation of safety equipment.

Step 2: Chemical Handling
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Dispensing: Carefully dispense the required amount of Dixylyl disulfide, avoiding splashes or the generation of aerosols.

  • Avoid Inhalation and Contact: Do not breathe vapors. Avoid all direct contact with the skin and eyes.[2]

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the release of vapors.[2]

Step 3: Post-Handling
  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

  • Storage: Store Dixylyl disulfide in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

Disposal Plan

Proper disposal is a critical safety and environmental responsibility.

Step 1: Waste Segregation
  • Dedicated Waste Container: All waste contaminated with Dixylyl disulfide, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • No Mixing: Do not mix Dixylyl disulfide waste with other waste streams.

Step 2: Waste Disposal
  • Follow Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.

  • Container Handling: Handle uncleaned, empty containers as you would the product itself.

Handling_Workflow prep Preparation handling Handling prep->handling Proceed if safe post_handling Post-Handling handling->post_handling Experiment complete spill Spill Event handling->spill Accident disposal Disposal post_handling->disposal Generate waste spill->post_handling Cleanup complete end_node End disposal->end_node

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.